2,2,3,3,4,4,4-Heptafluoro-1-butanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60528. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c5-2(6,1-12)3(7,8)4(9,10)11/h12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFKAZDSQLPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7CH2OH, C4H3F7O | |
| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro- | |
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DSSTOX Substance ID |
DTXSID4059914 | |
| Record name | 3:1 Fluorotelomer alcohol | |
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Molecular Weight |
200.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-butanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
33.1 [mmHg] | |
| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-butanol | |
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CAS No. |
375-01-9 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-01-9 | |
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| Record name | (Perfluoropropyl)methanol | |
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| Record name | Heptafluorobutanol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60528 | |
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| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro- | |
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| Record name | 3:1 Fluorotelomer alcohol | |
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| Record name | 2,2,3,3,4,4,4-heptafluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.166 | |
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| Record name | (PERFLUOROPROPYL)METHANOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7VC6NQE7 | |
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Foundational & Exploratory
2,2,3,3,4,4,4-Heptafluoro-1-butanol physical properties
An In-depth Technical Guide to the Physical Properties of 2,2,3,3,4,4,4-Heptafluoro-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 375-01-9), also known as 1,1-Dihydroperfluorobutanol, is a fluorinated alcohol with the linear formula CF₃CF₂CF₂CH₂OH.[1] Its unique properties, derived from its highly fluorinated structure, make it a compound of significant interest in various advanced applications. These include its use as a specialty solvent in chemical synthesis, particularly for fluorinated compounds, and as a component in the production of high-performance fluorinated polymers used in the electronics and automotive industries.[2] This guide provides a detailed overview of its core physical properties, outlines general experimental methodologies for their determination, and presents logical workflows for property characterization.
Core Physical Properties
The physical characteristics of this compound have been determined through various standardized analytical methods. The quantitative data are summarized in the table below for ease of reference and comparison.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₄H₃F₇O | - | [2][3] |
| Molecular Weight | 200.05 g/mol | - | [1][4] |
| Appearance | Colorless, clear liquid | Standard Temperature & Pressure | [5][6] |
| Boiling Point | 96 - 97 °C (369 - 370 K) | Atmospheric Pressure | [1][7][8] |
| Density | 1.6 g/mL | at 25 °C | [1][4] |
| Refractive Index (n_D) | 1.3 | at 20 °C | [1][4] |
| Flash Point | 25 °C (77 °F) | Closed Cup | [1] |
| Enthalpy of Vaporization (ΔvapH) | 43.6 kJ/mol | at 286 K | [8] |
| Solubility | Not miscible or difficult to mix in water. | - | [7][9] |
| Vapor Pressure | See Antoine Equation Parameters Below | 273 - 298 K | [8] |
Antoine Equation Parameters: The relationship between vapor pressure (P, in bar) and temperature (T, in Kelvin) is described by the Antoine equation, log₁₀(P) = A − (B / (T + C)).
-
A: 0.81678
-
B: 220.148
-
C: -196.864 These coefficients were calculated by NIST from experimental data over a temperature range of 273 K to 297.9 K.[8]
Experimental Protocols
The determination of the physical properties listed above requires precise and standardized experimental protocols. While the specific literature (often cited as "lit." in catalogs) contains the detailed reports, this section outlines the general methodologies employed for such characterizations.
3.1 Boiling Point Determination The boiling point is typically determined via distillation. The sample is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium, observed as a stable plateau on the thermometer during distillation, is recorded as the boiling point.
3.2 Density Measurement Density is commonly measured using a pycnometer or a digital density meter. The mass of a precisely known volume of the substance is measured at a controlled temperature (e.g., 25 °C). The density is then calculated by dividing the mass of the liquid by its volume.
3.3 Refractive Index Measurement A refractometer, such as an Abbé refractometer, is used to measure the refractive index. A small sample of the liquid is placed on the prism, and the instrument measures the extent to which light is bent (refracted) as it passes through the substance at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).
3.4 Flash Point Determination The flash point is determined using a closed-cup apparatus (e.g., Pensky-Martens or Tag Closed-Cup tester). The sample is heated at a controlled rate in a closed container. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.[1]
3.5 Vapor Pressure and Enthalpy of Vaporization Vapor pressure data is often obtained using static or dynamic methods. A static method involves measuring the pressure of the vapor in equilibrium with the liquid at different temperatures in a closed system. The enthalpy of vaporization can then be calculated from the vapor pressure data using the Clausius-Clapeyron equation. The data from Meeks and Goldfarb (1967) cited by NIST would have been obtained through such a method.[3][8]
Visualizations: Workflows and Relationships
To illustrate the processes and principles involved in characterizing this compound, the following diagrams are provided.
References
- 1. 2,2,3,3,4,4,4-七氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,2,3,3,4,4,4-Heptafluoro-butanol [webbook.nist.gov]
- 4. This compound 98 375-01-9 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 375-01-9 [chemicalbook.com]
- 8. 2,2,3,3,4,4,4-Heptafluoro-butanol [webbook.nist.gov]
- 9. parchem.com [parchem.com]
A Comprehensive Technical Guide to 2,2,3,3,4,4,4-Heptafluoro-1-butanol (CAS: 375-01-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3,4,4,4-Heptafluoro-1-butanol, a fluorinated alcohol with the CAS number 375-01-9, is a versatile chemical compound with significant applications in various scientific and industrial sectors. Its unique properties, stemming from the presence of seven fluorine atoms, make it a valuable solvent, a key building block in organic synthesis, and a component in the development of advanced materials.[1][2] This technical guide provides an in-depth overview of its physicochemical properties, synthesis, applications, and relevant experimental protocols for researchers and professionals in drug development and materials science.
Physicochemical Properties
The distinct properties of this compound are a direct result of its highly fluorinated structure.[2] This extensive fluorination imparts high density, low surface tension, and unique solvency characteristics.[2] While it exhibits strong hydrogen bonding capabilities due to the hydroxyl group, its miscibility with water is limited.[2][3]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 375-01-9 | |
| Molecular Formula | C4H3F7O | |
| Molecular Weight | 200.05 g/mol | [4] |
| IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutan-1-ol | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 96-97 °C (lit.) | [3] |
| Density | 1.6 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.3 (lit.) | [3] |
| Flash Point | 25 °C (77 °F) - closed cup | [4] |
| Solubility | Not miscible or difficult to mix in water. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key spectral data.
Table 2: 1H, 13C, and 19F NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference(s) |
| 1H NMR | 3.99 | Triplet | 13.6 | [4] |
| 2.15 | Broad Singlet | - | [4] | |
| 13C NMR | 125.7 | Quartet | 280.4 | [4] |
| 115.5 | Triplet of Quartets | 259.9, 34.5 | [4] | |
| 110.1 | Triplet | 31.2 | [4] | |
| 60.1 | Triplet | 25.1 | [4] | |
| 19F NMR | -81.2 | Singlet | - | [4] |
| -120.3 | Singlet | - | [4] | |
| -128.1 | Singlet | - | [4] |
Table 3: FTIR and Mass Spectrometry Data
| Spectroscopic Method | Key Peaks/Fragments (m/z) | Reference(s) |
| FTIR (Fingerprint Region) | 1450, 1350, 1220, 1120, 1050, 960, 810 cm-1 | [4] |
| Mass Spectrometry (EI) | 200 (M+), 181, 169, 151, 131, 119, 101, 81, 69 | [5] |
Synthesis and Reactions
General Synthesis Routes
The synthesis of this compound can be achieved through various methods, often involving the reduction of a corresponding fluorinated carbonyl compound. One common precursor is heptafluorobutyraldehyde (B1329308) hydrate.[1] The raw materials for its synthesis can include ethyl heptafluorobutanoate, which can be reduced to the alcohol.[1]
Featured Reaction: Transesterification to 2,2,3,3,4,4,4-Heptafluorobutyl Acetate (B1210297)
A notable reaction involving this compound is its transesterification with isopropyl acetate to produce 2,2,3,3,4,4,4-heptafluorobutyl acetate.[5] This reaction is of interest for the production of specialty chemicals.[5]
-
Materials: this compound (HFBol), isopropyl acetate (IPAc), and sulfuric acid (H₂SO₄) as a catalyst.
-
Apparatus: A batch reactive distillation setup.
-
Procedure:
-
Charge the reaction vessel with an equimolar ratio of HFBol and IPAc.
-
Add H₂SO₄ as a catalyst (up to ≈0.2 mol. fr.).
-
Heat the reaction mixture to maintain a temperature range of 95 to 105 °C at atmospheric pressure.
-
During the reaction, continuously withdraw the aqueous phase of the distillate and return the organic phase as reflux.
-
Monitor the reaction progress and product formation using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Applications in Research and Development
Specialty Solvent
This compound serves as a specialty solvent in various chemical reactions, particularly in the synthesis of other fluorinated compounds where it can enhance reaction efficiency and selectivity.[1] Its unique properties also make it suitable for use as a halogenated solvent in electrospray liquid chromatography.
-
Solvent Miscibility: Ensure miscibility with other mobile phase components.
-
Volatility: Its relatively high boiling point may require optimization of ion source parameters (e.g., drying gas temperature and flow rate) to ensure efficient desolvation.
-
Ionization Efficiency: The presence of a fluorinated alcohol can influence the ionization efficiency of analytes. Method development should include a thorough evaluation of its impact on signal intensity.
Polymer Synthesis
This fluorinated butanol is a key monomer in the synthesis of advanced polymers. For instance, it is used to synthesize poly(2-hydroxyethyl vinyl ether)-block-poly(2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly(HOVE-b-HFBOVE)), which is a fluorinated amphiphilic block copolymer.[4] Such polymers are of interest for their self-assembly properties and potential applications in drug delivery and material coatings.
Precursor for Pharmaceuticals and Agrochemicals
The heptafluorobutyl moiety is a valuable functional group in the design of new pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound can serve as a precursor for introducing this group into larger molecules.
Safety and Handling
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation and may cause respiratory irritation.[6]
-
Handling: Use in a well-ventilated area, and keep away from heat, sparks, open flames, and other ignition sources.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
-
Consult a physician in all cases of exposure.[7]
Conclusion
This compound is a chemical of significant interest due to its unique, fluorine-imparted properties. Its role as a specialty solvent, a monomer for advanced fluoropolymers, and a building block in organic synthesis highlights its importance in both academic research and industrial applications, including drug development and materials science. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use.
References
- 1. This compound | 375-01-9 [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound(375-01-9) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of this compound and Isopropyl Acetate—Side-Product Composition [mdpi.com]
- 6. 2,2,3,3,4,4,4-ヘプタフルオロ-1-ブタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,2,3,3,4,4,4-Heptafluoro-1-butanol: Properties, Synthesis, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,3,3,4,4,4-heptafluoro-1-butanol, a fluorinated alcohol with significant potential in various scientific and industrial fields, particularly in pharmaceutical development. This document details its chemical synonyms, physical and chemical properties, and key applications, with a focus on synthetic methodologies relevant to drug discovery and materials science.
Chemical Identity and Synonyms
This compound is a structurally unique organofluorine compound. A comprehensive list of its synonyms is provided in the table below to aid in its identification across various chemical databases and literature.
| Synonym | Reference |
| Perfluoropropyl carbinol | |
| 1H,1H-Heptafluoro-1-butanol | |
| 1,1-Dihydroperfluorobutanol | |
| 1H,1H-Heptafluorobutanol | |
| 2,2,3,3,4,4,4-heptafluorobutan-1-ol | |
| Heptafluorobutanol | |
| NSC 60528 | |
| 1-Perfluoropropylethanol | |
| Heptafluoro-1-butanol | |
| 2,2,3,3,4,4,4-Heptafluorobutyl alcohol |
Physicochemical Properties
The distinct properties of this compound, largely influenced by its high degree of fluorination, make it a valuable reagent and solvent in specialized applications.
| Property | Value | Reference |
| CAS Number | 375-01-9 | |
| Molecular Formula | C4H3F7O | |
| Molecular Weight | 200.05 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 96-97 °C | |
| Density | 1.600 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.300 | |
| Flash Point | 25 °C (77 °F) | |
| Solubility | Not miscible or difficult to mix in water. | [1] |
Applications in Research and Drug Development
The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound serves as a key building block for introducing the heptafluorobutoxy moiety into molecules of interest.
3.1. Specialty Solvent: Its unique properties make it a valuable solvent for the synthesis of other fluorinated compounds, where it can enhance reaction efficiency and selectivity.
3.2. Synthesis of Fluorinated Drug Candidates: This alcohol is utilized in the synthesis of fluorinated molecules that may serve as potential drug candidates. The presence of the heptafluorobutyl group can improve the pharmacokinetic and pharmacodynamic profile of a compound.
3.3. Polymer Synthesis: this compound is used in the synthesis of fluorinated polymers. For instance, it is a precursor for producing poly(2-hydroxyethyl vinyl ether)-block-poly(2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether), an amphiphilic block copolymer with potential applications in drug delivery systems.[1]
Key Experimental Protocols
Detailed methodologies for common synthetic transformations involving this compound are provided below. These protocols are foundational for researchers aiming to incorporate the heptafluorobutoxy group into their target molecules.
4.1. Transesterification for the Synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate (B1210297)
This protocol describes the synthesis of 2,2,3,3,4,4,4-heptafluorobutyl acetate via a reactive distillation process.[2]
-
Reactants: this compound (HFBol) and Isopropyl acetate (IPAc).
-
Catalyst: Sulfuric acid (H₂SO₄).
-
Procedure:
-
The reaction is conducted in a batch mode at atmospheric pressure.
-
An equimolar ratio of HFBol and IPAc is used.
-
Sulfuric acid is used as a catalyst.
-
The reaction temperature is maintained between 95 and 105 °C.
-
The progress of the reaction and the composition of the mixture can be monitored by NMR spectroscopy and GC-MS.[2]
-
-
Side Products: The reaction may produce side products such as di-isopropyl ether, acetic acid, water, and 2,2,3,3,4,4,4-heptafluorobutyl isopropyl ether.[2]
4.2. Williamson Ether Synthesis
This general protocol can be adapted for the synthesis of ethers from this compound.[3][4]
-
Reactants: An alkoxide (generated from this compound) and an alkyl halide.
-
Procedure:
-
The alcohol is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF, DMF) to form the corresponding alkoxide.[5]
-
The alkyl halide is then added to the solution containing the alkoxide.
-
The reaction proceeds via an SN2 mechanism, leading to the formation of the ether.[5]
-
The reaction works best with primary alkyl halides to minimize elimination side reactions.[4]
-
4.3. Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of alcohols to a variety of other functional groups with inversion of stereochemistry. This is a general procedure that can be applied to this compound.[6][7]
-
Reagents: Triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]
-
Nucleophile: A suitable acidic nucleophile (e.g., a carboxylic acid, phenol, or imide).[7]
-
Procedure:
-
The alcohol, nucleophile, and triphenylphosphine are dissolved in a suitable solvent (e.g., THF).
-
The solution is cooled (typically to 0 °C).
-
The azodicarboxylate is added dropwise.
-
The reaction is typically stirred at room temperature until completion.[6]
-
4.4. Esterification
This is a general protocol for the acid-catalyzed esterification of an alcohol.[9][10]
-
Reactants: this compound and a carboxylic acid.
-
Catalyst: A strong acid, such as concentrated sulfuric acid.
-
Procedure:
-
The alcohol, carboxylic acid, and a catalytic amount of strong acid are combined.
-
The mixture is heated to drive the reaction towards the ester product. In a laboratory setting, this can be achieved by heating in a hot-water bath.[10]
-
To improve the yield, an excess of one of the reactants can be used, or water can be removed as it is formed.[9]
-
Visualizing Synthetic Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key synthetic pathways and the logical relationship of this compound to other chemical classes.
Caption: Synthetic pathways originating from this compound.
Caption: Hierarchical classification of this compound.
Signaling Pathways of Molecules Containing the Heptafluorobutoxy Moiety
While specific signaling pathways directly modulated by this compound itself are not documented, its importance lies in its role as a synthetic building block. The biological activity of molecules containing the heptafluorobutoxy group will be determined by the overall structure of the final compound and its interaction with specific biological targets.
For drug development professionals, the key consideration is how the introduction of the heptafluorobutoxy group can influence the interaction of a molecule with its target, which could be an enzyme, receptor, or ion channel. For example, if a novel kinase inhibitor is synthesized using this alcohol, the relevant signaling pathway would be the one in which that specific kinase is involved (e.g., MAPK/ERK pathway, PI3K/Akt pathway).
The logical workflow for investigating the signaling pathway implications of a newly synthesized heptafluorobutoxy-containing compound is as follows:
Caption: Workflow for elucidating the signaling pathway of a novel compound.
References
- 1. This compound | 375-01-9 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. uakron.edu [uakron.edu]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2,3,3,4,4,4-Heptafluoro-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,3,3,4,4,4-heptafluoro-1-butanol. Due to the highly fluorinated nature of this alcohol, its proton NMR spectrum exhibits distinct features that are crucial for structural elucidation and purity assessment. This document outlines the expected spectral parameters, a general experimental protocol for acquiring the spectrum, and visual representations of the underlying molecular structure and spin-spin coupling interactions.
Predicted ¹H NMR Spectral Data
While direct experimental spectral data from public databases is limited, the ¹H NMR spectrum of this compound can be reliably predicted based on established principles of NMR spectroscopy and the known effects of electronegative fluorine atoms on proton chemical shifts and coupling constants. The predicted data in a typical solvent like deuterochloroform (CDCl₃) is summarized in the table below.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₂- (Methylene protons) | ~ 4.0 - 4.5 | Triplet of triplets (tt) | ³JHF ≈ 13 Hz, ⁴JHF ≈ 2 Hz | 2H |
| -OH (Hydroxyl proton) | Variable (~1.5 - 3.0) | Singlet (broad) | - | 1H |
Note: The exact chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.
Spectral Interpretation
The structure of this compound (CF₃CF₂CF₂CH₂OH) contains two distinct proton environments, leading to two signals in the ¹H NMR spectrum.
-
Methylene (B1212753) Protons (-CH₂-) : The two protons on the carbon adjacent to the oxygen are chemically equivalent. Their signal is expected to appear significantly downfield (around 4.0-4.5 ppm) due to the strong deshielding effect of the neighboring electronegative oxygen atom and the seven fluorine atoms on the adjacent perfluoropropyl group. The multiplicity of this signal is predicted to be a triplet of triplets. This arises from:
-
Coupling to the two adjacent fluorine atoms on the C2 carbon (³JHF), which splits the signal into a triplet.
-
A smaller, long-range coupling to the two fluorine atoms on the C3 carbon (⁴JHF), which further splits each peak of the triplet into another triplet.
-
-
Hydroxyl Proton (-OH) : The hydroxyl proton signal is typically a broad singlet. Its chemical shift is variable and can be confirmed by a D₂O exchange experiment, where the -OH peak disappears upon addition of a small amount of deuterium (B1214612) oxide.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Solvent Selection : Use a deuterated solvent, typically deuterochloroform (CDCl₃), to avoid a large solvent proton signal in the spectrum.
-
Concentration : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.2. NMR Instrument Parameters
-
Spectrometer : A standard 300 MHz or 500 MHz NMR spectrometer is suitable.
-
Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 2-4 seconds.
-
Spectral Width (sw) : A spectral width of approximately 12-15 ppm is appropriate.
-
3.3. Data Processing
-
Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.
-
Phasing and Baseline Correction : Manually phase the spectrum and apply a baseline correction.
-
Referencing : Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration : Integrate the signals to determine the relative number of protons.
Visualizing Molecular Structure and Coupling
The following diagrams, generated using the DOT language, illustrate the molecular structure and the key spin-spin coupling interactions.
Caption: Molecular structure of this compound.
Caption: Spin-spin coupling pathways for the methylene protons.
In-Depth Technical Guide: Safety Data for 2,2,3,3,4,4,4-Heptafluoro-1-butanol
This technical guide provides a comprehensive overview of the safety data for 2,2,3,3,4,4,4-Heptafluoro-1-butanol, tailored for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental protocols, and logical workflow diagrams to ensure clarity and ease of use.
Quantitative Safety Data
The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C4H3F7O | [1][2][3] |
| Molecular Weight | 200.05 g/mol | [1][2][4] |
| Appearance | Colorless clear liquid | [3][5] |
| Boiling Point | 96-97 °C | [1][6] |
| Density | 1.6 g/mL at 25 °C | [1][6] |
| Flash Point | 25 °C (77 °F) - closed cup | [4] |
| Water Solubility | Not miscible or difficult to mix | [6][7] |
| Refractive Index | n20/D 1.3 | [1][6] |
Table 2: Toxicological Data
| Parameter | Value | Species | Method | Source |
| Acute Oral Toxicity (LD50) | 3,630 mg/kg | Rat | OECD Guideline 401 (similar) | [5] |
| Acute Inhalation Toxicity (LC50) | 10,300 mg/m³/2hr | Rat | Not specified | [8] |
| Skin Irritation | Causes skin irritation (Category 2) | Rabbit (presumed) | OECD Guideline 404 (presumed) | [9] |
| Eye Irritation | Causes serious eye irritation (Category 2) | Rabbit (presumed) | OECD Guideline 405 (presumed) | [9] |
| Germ Cell Mutagenicity | No data available | [5] | ||
| Carcinogenicity | No data available | [5] | ||
| Reproductive Toxicity | No data available | [5] |
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapour.[4][5] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation.[5][9] |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation.[5][9] |
| Acute toxicity, Oral | Category 5 (May be harmful if swallowed) | H303: May be harmful if swallowed.[5] |
| Acute toxicity, Inhalation | Not classified (data insufficient) | H330: Fatal if inhaled (Note: This is from one source and may not be a harmonized classification).[5] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[5][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the safety assessment of chemical substances like this compound. These are based on internationally recognized guidelines.
Acute Oral Toxicity (LD50) - OECD Guideline 420, 423, or 425
The acute oral toxicity is determined to assess the adverse effects occurring after a single oral dose of the substance.[10] The LD50 (Lethal Dose 50%) is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[11]
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.[12]
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycles. They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.[10]
-
Dose Administration: The test substance is administered orally in a single dose via gavage.[11] The volume administered is kept as low as possible.
-
Procedure (Example using OECD 423 - Acute Toxic Class Method):
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[4]
-
A group of three animals is dosed at the starting dose.
-
The outcome (mortality or survival) determines the next step. If mortality is observed, the next group is dosed at a lower level. If no mortality, the next group is dosed at a higher level.
-
This sequential dosing continues until the criteria for classification into a specific toxicity class are met.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10]
-
Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals.
Acute Dermal Irritation - OECD Guideline 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.[5][13]
-
Test Animals: Healthy young adult albino rabbits are typically used.[9]
-
Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.
-
Dose Application: A small amount (0.5 mL for liquids) of the test substance is applied to a small area of the skin (approximately 6 cm²) under a gauze patch.[13] Untreated skin of the animal serves as a control.[14]
-
Exposure: The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.[15]
-
Observations: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14][15] The reactions are scored using a standardized grading system.
-
Classification: The substance is classified as an irritant based on the severity and reversibility of the observed skin reactions.
Acute Eye Irritation - OECD Guideline 405
This test determines the potential of a substance to cause eye irritation or corrosion.[1][16]
-
Test Animals: Healthy young adult albino rabbits are used.[17]
-
Procedure:
-
Observations: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[17] The cornea, iris, and conjunctiva are evaluated and scored based on a standardized system.[16]
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
This in vitro assay is used to detect the mutagenic potential of a chemical.[2][18]
-
Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid (histidine or tryptophan, respectively).[2][7] The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[7]
-
Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[18]
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations.
-
The bacteria are then plated on a minimal agar (B569324) medium.
-
After incubation, the number of revertant colonies is counted.
-
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.[18]
Flash Point Determination - ASTM D93 (Pensky-Martens Closed Cup)
This method determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.[19][20]
-
Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a test cup with a close-fitting lid containing an opening for an ignition source and a stirrer.[19]
-
Procedure (Procedure A for distillate fuels and other homogeneous liquids):
-
The test cup is filled with the sample to a specified level.[19]
-
The lid is secured, and the sample is heated at a controlled rate while being stirred.[6]
-
At regular temperature intervals, the stirring is stopped, and an ignition source is applied through the opening in the lid.
-
The flash point is the lowest temperature at which a flash is observed.[19]
-
Density of Liquids - OECD Guideline 109
This guideline describes several methods for determining the density of liquids.[21][22]
-
Principle: Density is the mass of a substance per unit volume.[21][23]
-
Methods:
-
Hydrometer: A calibrated glass float is placed in the liquid, and the density is read from the scale at the point where the liquid surface meets the hydrometer stem.[22]
-
Immersed Body Method (Buoyancy Method): The weight of a body immersed in the liquid is compared to its weight in air to determine the liquid's density.[22]
-
Oscillating Densimeter: The natural frequency of a U-shaped tube filled with the liquid is measured. This frequency is directly related to the density of the liquid.[21]
-
Pycnometer: A glass flask with a precisely known volume is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume.[23]
-
Mandatory Visualizations
The following diagrams illustrate key safety-related logical workflows for this compound.
Caption: GHS Classification and Labeling Workflow.
Caption: Personal Protective Equipment (PPE) Selection Logic.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. nib.si [nib.si]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 7. biosafe.fi [biosafe.fi]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. oecd.org [oecd.org]
- 10. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. oecd.org [oecd.org]
- 18. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 19. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 20. store.astm.org [store.astm.org]
- 21. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermal Stability of 2,2,3,3,4,4,4-Heptafluoro-1-butanol
Introduction
This compound (CAS No. 375-01-9) is a partially fluorinated alcohol with applications as a solvent and as a building block in chemical synthesis. Understanding its thermal stability is crucial for safe handling, storage, and for predicting its behavior in chemical reactions at elevated temperatures. This guide provides an overview of the known and expected thermal stability of this compound, including potential decomposition pathways and products, and a general methodology for its thermal analysis.
General Thermal Stability
Based on available safety data sheets, this compound is considered stable under recommended storage conditions.[1][2] However, like other fluorotelomer alcohols (FTOHs), it is expected to decompose at elevated temperatures. While specific quantitative data from techniques like Thermogravimetric Analysis (TGA) for this compound is not widely published, studies on similar short-chain FTOHs indicate that thermal degradation occurs at temperatures ranging from 200°C to over 600°C, with the presence of other substances potentially influencing the decomposition profile.
Hazardous Decomposition Products
In the event of a fire or exposure to high temperatures, this compound is expected to decompose into hazardous substances. The primary identified thermal decomposition products are listed in Table 1.
Table 1: Known Hazardous Thermal Decomposition Products
| Decomposition Product | Chemical Formula | Notes |
| Carbon Oxides | CO, CO₂ | Formed from the combustion of the organic part of the molecule. |
| Hydrogen Fluoride | HF | A highly corrosive and toxic gas resulting from the decomposition of the fluorinated alkyl chain.[1] |
Proposed Thermal Degradation Pathways
The thermal degradation of FTOHs is a complex process. Based on literature for related compounds, the decomposition of this compound is likely to proceed through the following pathways at elevated temperatures:
-
Dehydration: The elimination of a water molecule to form an unsaturated fluorinated compound.
-
Dehydrofluorination: The elimination of a molecule of hydrogen fluoride, also leading to an unsaturated product.
-
C-C Bond Cleavage: At higher temperatures, fragmentation of the carbon backbone can occur, leading to the formation of smaller perfluorinated and polyfluorinated compounds.
These initial degradation steps can be followed by further reactions, leading to a complex mixture of smaller fluorinated molecules.
Caption: Proposed initial thermal degradation pathways for this compound.
Experimental Protocols: Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature in a controlled atmosphere.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and furnace.
-
Inert crucibles (e.g., alumina (B75360) or platinum).
-
Gas flow controller for purge gas.
Methodology:
-
Sample Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Accurately weigh 5-10 mg of this compound into an inert TGA crucible. Due to its volatility, a lid with a pinhole may be used to control evaporation at lower temperatures.
-
-
TGA Analysis:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a sufficient time to achieve thermal stability.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
-
Determine the onset temperature of decomposition, typically defined as the temperature at which a specific percentage of mass loss (e.g., 5%) is observed.
-
References
An In-depth Technical Guide to the Solubility of 2,2,3,3,4,4,4-Heptafluoro-1-butanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) is a fluorinated alcohol with unique properties that make it a valuable solvent and reagent in various scientific and industrial applications, including the pharmaceutical industry.[1] Its highly fluorinated structure imparts properties such as high density, low surface tension, and unique solvency characteristics. Understanding the solubility of HFB in a range of organic solvents is critical for its effective use in chemical synthesis, formulation development, and analytical applications. This guide provides a comprehensive overview of the solubility of HFB, including a detailed experimental protocol for its determination and a qualitative assessment of its miscibility with common organic solvents.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. As a polar, fluorinated alcohol, it is expected to be miscible with other polar organic solvents, particularly other alcohols and polar aprotic solvents. Its solubility in nonpolar solvents is likely to be more limited.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility/Miscibility | Rationale |
| Polar Protic | Methanol | Miscible | Structurally similar alcohol, capable of hydrogen bonding. |
| Ethanol | Miscible | Structurally similar alcohol, capable of hydrogen bonding. | |
| Polar Aprotic | Acetone | Miscible | Polar solvent with a dipole moment that can interact with the polar hydroxyl group of HFB. |
| Ethyl Acetate | Soluble to Miscible | Moderately polar solvent. | |
| Dichloromethane | Soluble to Miscible | Halogenated solvent, which often have good compatibility with fluorinated compounds. | |
| Chloroform | Soluble to Miscible | Halogenated solvent, similar to dichloromethane. | |
| Tetrahydrofuran (THF) | Soluble to Miscible | Polar ether. | |
| Acetonitrile | Soluble to Miscible | Polar aprotic solvent. | |
| Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | Highly polar aprotic solvent. | |
| Nonpolar Aromatic | Toluene | Partially Soluble to Insoluble | Significant difference in polarity. |
| Nonpolar Aliphatic | Hexane | Insoluble | Large difference in polarity; fluorinated compounds are often immiscible with hydrocarbons ("fluorous" effect). |
| Cyclohexane | Insoluble | Large difference in polarity. |
Experimental Protocol for Determining Solubility
The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.
Materials:
-
This compound (HFB), high purity
-
Organic solvent of interest, analytical grade
-
Scintillation vials with caps (B75204) (20 mL)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed, labeled glass vials for aliquots
-
Oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of HFB to a scintillation vial. The exact amount will depend on the expected solubility, but enough should be added to ensure a solid phase remains after equilibration.
-
Add a known volume (e.g., 10 mL) of the organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution becomes fully saturated.
-
After the initial equilibration period, cease agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.
-
-
Sampling:
-
Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe, avoiding any undissolved HFB.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense a precise aliquot (e.g., 1-5 mL) of the filtered saturated solution into a pre-weighed and labeled glass vial.
-
Record the exact volume of the aliquot.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the aliquot to determine the total mass of the solution.
-
Place the vial in a well-ventilated oven at a temperature sufficient to evaporate the solvent but below the boiling point of HFB (96-97 °C) to avoid loss of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Once all the solvent has evaporated, cool the vial to room temperature in a desiccator.
-
Weigh the vial containing the dried HFB residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the HFB residue by subtracting the initial mass of the empty vial from the final constant mass.
-
Calculate the mass of the solvent in the aliquot by subtracting the mass of the HFB residue from the total mass of the solution aliquot.
-
Determine the solubility in grams per 100 g of solvent:
-
Solubility ( g/100 g solvent) = (Mass of HFB residue / Mass of solvent) x 100
-
-
Alternatively, calculate the solubility in grams per liter of solution:
-
Solubility (g/L) = (Mass of HFB residue / Volume of aliquot in L)
-
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before starting any work.
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Key relationships in solubility studies.
References
2,2,3,3,4,4,4-Heptafluoro-1-butanol synthesis routes
An In-depth Technical Guide to the Synthesis of 2,2,3,3,4,4,4-Heptafluoro-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique properties, imparted by the heptafluorobutyl group, include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in their synthetic endeavors. The core synthesis strategies discussed are the reduction of heptafluorobutyric acid and its derivatives, and the telomerization of tetrafluoroethylene (B6358150).
Introduction
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. This compound (HFBO) serves as a key intermediate for introducing the C3F7CH2- moiety. This guide details the most prevalent and practical methods for its laboratory and potential scale-up synthesis.
Synthesis Routes
The synthesis of this compound is primarily achieved through two major pathways:
-
Reduction of Heptafluorobutyric Acid and its Derivatives: This is the most common and direct method, utilizing potent reducing agents to convert the carboxylic acid or its more reactive derivatives (esters, acid chlorides) into the corresponding primary alcohol.
-
Telomerization of Tetrafluoroethylene: This method involves the controlled polymerization of tetrafluoroethylene in the presence of a telogen (chain transfer agent), such as methanol (B129727), to yield a mixture of fluoroalkanols.
A less common, but plausible, route involves the reduction of heptafluorobutyraldehyde.
Reduction of Heptafluorobutyric Acid and Derivatives
This approach is versatile, allowing for the use of various starting materials derived from heptafluorobutyric acid. The general transformation is depicted below:
General Reaction Scheme:
Figure 1: General scheme for the reduction of heptafluorobutyryl derivatives.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[1][2][3]
Experimental Protocol: Reduction of Ethyl Heptafluorobutyrate with LiAlH₄
-
Materials:
-
Ethyl heptafluorobutyrate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
10% Sulfuric acid
-
Saturated aqueous sodium sulfate (B86663)
-
Anhydrous magnesium sulfate
-
-
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of ethyl heptafluorobutyrate (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium sulfate at 0 °C to decompose any excess LiAlH₄.
-
The mixture is then acidified with 10% sulfuric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by distillation to yield this compound.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Ethyl heptafluorobutyrate | General Procedure |
| Reducing Agent | LiAlH₄ | [1][2][3] |
| Solvent | Anhydrous Diethyl Ether | [4] |
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 2-4 hours | General Procedure |
| Typical Yield | High (specific data for this substrate not found) | [2] |
Logical Workflow for LAH Reduction:
Figure 2: Workflow for the LAH reduction of ethyl heptafluorobutyrate.
Catalytic hydrogenation offers a scalable and potentially safer alternative to metal hydride reductions. This method typically involves the use of a heterogeneous or homogeneous catalyst under a hydrogen atmosphere.
Experimental Protocol: Homogeneous Catalytic Hydrogenation of Methyl Heptafluorobutyrate [5][6]
-
Materials:
-
Methyl heptafluorobutyrate
-
Ru-MACHO™ catalyst
-
Anhydrous methanol
-
Sodium methoxide (B1231860) (NaOMe)
-
Hydrogen gas
-
-
Apparatus:
-
A high-pressure autoclave equipped with a magnetic stirrer and a gas inlet.
-
-
Procedure:
-
The autoclave is charged with methyl heptafluorobutyrate, anhydrous methanol, sodium methoxide, and the Ru-MACHO™ catalyst under an inert atmosphere.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure.
-
The reaction mixture is stirred and heated to the specified temperature for the required duration.
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen is carefully vented.
-
The reaction mixture is analyzed by GC to determine the conversion and yield.
-
The product can be isolated by distillation.
-
Quantitative Data: [6]
| Parameter | Value |
| Starting Material | Methyl heptafluorobutyrate |
| Catalyst | Ru-MACHO™ |
| Solvent | Methanol |
| Base | Sodium Methoxide |
| Temperature | 40 °C |
| Pressure | 10 bar H₂ |
| Yield | High (specific data for this substrate not provided in abstract) |
A patent also describes the heterogeneous hydrogenation of heptafluorobutyric acid using a rhodium or iridium catalyst.[7]
Quantitative Data for Heterogeneous Hydrogenation: [7]
| Parameter | Value |
| Starting Material | Heptafluorobutyric acid |
| Catalyst | 5% Rhodium on carbon |
| Temperature | 50-150 °C |
| Pressure | 5-15 atmospheres H₂ |
| Reaction Time | 2-24 hours |
Telomerization of Tetrafluoroethylene
This industrial method allows for the direct synthesis of a range of fluoroalkanols, including this compound, from tetrafluoroethylene (TFE) and methanol.[8] The reaction produces a mixture of telomers with the general formula H(CF₂CF₂)nCH₂OH.
Experimental Protocol: Telomerization of TFE with Methanol [8]
-
Materials:
-
Tetrafluoroethylene (TFE)
-
Methanol
-
Polymerization initiator (e.g., a peroxide)
-
-
Apparatus:
-
A high-pressure autoclave equipped for continuous gas feed.
-
-
Procedure:
-
Methanol and a polymerization initiator are charged into the autoclave.
-
The autoclave is heated to the reaction temperature (e.g., 95 °C).
-
TFE is continuously introduced into the autoclave to maintain a constant pressure (e.g., 7 kg/cm ² gauge).
-
The reaction is allowed to proceed for a set duration (e.g., 6 hours).
-
After the reaction, the autoclave is cooled, and unreacted TFE is vented.
-
The resulting mixture is rectified to remove excess methanol and to separate the telomer mixture.
-
The telomer mixture is then fractionally distilled to isolate the desired product, H(CF₂CF₂)₂CH₂OH.
-
Quantitative Data from an Example: [8]
| Parameter | Value |
| Telogen | Methanol |
| Monomer | Tetrafluoroethylene |
| Temperature | 95 °C |
| Pressure | 7 kg/cm ² gauge |
| Reaction Time | 6 hours |
| Product Distribution | |
| n=1 (HCF₂CF₂CH₂OH) | 80.1% |
| n=2 (H(CF₂CF₂)₂CH₂OH) | 18.1% |
| n=3 (H(CF₂CF₂)₃CH₂OH) | 1.6% |
| n=4 (H(CF₂CF₂)₄CH₂OH) | 0.2% |
Logical Workflow for Telomerization:
Figure 3: Workflow for the synthesis of fluoroalkanols via TFE telomerization.
Conclusion
The synthesis of this compound can be effectively achieved through several routes, with the reduction of heptafluorobutyric acid derivatives and the telomerization of tetrafluoroethylene being the most prominent. The choice of method will depend on the desired scale, available starting materials, and safety considerations. The reduction of esters with lithium aluminum hydride is a reliable laboratory-scale method, while catalytic hydrogenation presents a more scalable and potentially safer alternative. The telomerization of tetrafluoroethylene is a viable industrial process that yields a mixture of fluoroalkanols from which the target compound can be isolated. This guide provides the necessary foundational knowledge and experimental frameworks to enable researchers to synthesize this valuable fluorinated building block.
References
- 1. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Homogeneous catalytic hydrogenation of perfluoro methyl esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. US4273947A - Hydrogenation of fluorine-containing carboxylic acids - Google Patents [patents.google.com]
- 8. US4346250A - Telomerization of tetrafluoroethylene - Google Patents [patents.google.com]
A Guide to the Purity Analysis of 2,2,3,3,4,4,4-Heptafluoro-1-butanol for Researchers and Drug Development Professionals
An In-depth Technical Overview of Core Analytical Methodologies
In the landscape of pharmaceutical development and scientific research, the purity of chemical reagents is paramount. This is particularly true for specialized compounds such as 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB), a fluorinated alcohol with applications in the synthesis of novel materials and as a potential component in drug formulations. This technical guide provides a comprehensive overview of the methodologies employed in the purity analysis of HFB, offering detailed experimental protocols and data presentation for researchers, scientists, and professionals in drug development.
Introduction to this compound and the Imperative of Purity
This compound, with the chemical formula C4H3F7O, is a colorless liquid with a unique set of properties owing to its high degree of fluorination. Its use in sensitive applications necessitates a rigorous assessment of its purity to ensure the absence of contaminants that could lead to undesirable side reactions, altered biological activity, or compromised product stability. The purity of commercially available HFB is typically stated as ≥98.0%. The primary analytical technique for determining the purity of HFB is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Quantitative Data Summary
The purity of this compound is a critical parameter for its application. The following table summarizes the typical purity specifications and related information for commercially available HFB.
| Parameter | Value | Analytical Method | Source |
| Purity | ≥98.0% | Gas Chromatography (GC) | TCI Chemicals |
| Purity | 98% | Not Specified | Sigma-Aldrich |
| Purity | 98% | Not Specified | Chemsavers[1] |
Note: The specific impurity profile is often not detailed in commercially available product information. A thorough purity analysis should aim to identify and quantify any minor components.
Experimental Protocols for Purity Analysis
A robust purity analysis of this compound relies on well-defined experimental protocols. Gas Chromatography is the most prevalent method for this purpose.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For HFB, a GC-FID system provides high sensitivity and a wide linear range.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a suitable starting point. A column with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is commonly used.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like acetone (B3395972) or ethyl acetate).
-
Data Analysis: The purity is determined by calculating the area percent of the main HFB peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the identification of unknown impurities, coupling a gas chromatograph to a mass spectrometer is essential. GC-MS provides structural information about the separated components, enabling their identification.
Methodology:
The GC conditions can be similar to those used for GC-FID.
-
Mass Spectrometer: An electron ionization (EI) source with a quadrupole or ion trap mass analyzer.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 30 to 400.
-
Data Analysis: The resulting mass spectra of any impurity peaks can be compared against spectral libraries (e.g., NIST) for identification.
Visualization of the Purity Analysis Workflow
The following diagram illustrates the logical workflow for the purity analysis of a chemical compound like this compound.
References
Methodological & Application
Application Notes and Protocols for 2,2,3,3,4,4,4-Heptafluoro-1-butanol in Fluorinated Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,3,3,4,4,4-heptafluoro-1-butanol as a specialty solvent in fluorinated synthesis, with a focus on its role in nucleophilic substitution reactions. The unique properties of this fluorinated alcohol can lead to enhanced reaction rates and selectivity, making it a valuable tool in the synthesis of fluorinated pharmaceuticals and other advanced materials.
Introduction
This compound is a fluorinated alcohol recognized for its exceptional thermal stability and low surface tension, which makes it suitable for various applications in advanced materials and chemical synthesis.[1] In the realm of fluorinated synthesis, it serves as a specialty solvent that can significantly influence reaction efficiency and selectivity.[1] Its utility is particularly noted in the pharmaceutical industry for the synthesis of fluorinated drug candidates, which often exhibit enhanced bioavailability and efficacy.
The key to the advantageous properties of this compound and other fluorinated alcohols lies in their strong hydrogen-bonding donor ability and low nucleophilicity. This combination allows the solvent to activate substrates and reagents through hydrogen bonding without participating as a nucleophile in the reaction, thus minimizing side products.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value |
| Molecular Formula | C₄H₃F₇O |
| Molecular Weight | 200.05 g/mol |
| Boiling Point | 96-97 °C |
| Density | 1.6 g/mL at 25 °C |
| Refractive Index | n20/D 1.3 |
| Flash Point | 25 °C |
| CAS Number | 375-01-9 |
(Source: Sigma-Aldrich)[2]
Applications in Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a crucial reaction for the synthesis of aryl fluorides, which are common motifs in pharmaceuticals. The reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. Fluorinated alcohols like this compound can play a significant role in promoting these reactions.
Signaling Pathway for Solvent-Assisted SNAr Reaction
The following diagram illustrates the proposed mechanism by which a fluorinated alcohol solvent can facilitate a nucleophilic aromatic substitution reaction.
Experimental Protocols
While specific, detailed protocols for the use of this compound as the primary solvent in fluorination reactions are not abundantly available in published literature, the following generalized protocol for a nucleophilic aromatic substitution (SNAr) reaction is provided. This protocol is based on the known principles of using fluorinated alcohols as solvents and should be optimized for specific substrates.
General Protocol for SNAr Fluorination
Objective: To synthesize a fluorinated aromatic compound from an activated chloro- or nitro-aromatic precursor using a fluoride salt in this compound.
Materials:
-
Activated aromatic precursor (e.g., 4-chloronitrobenzene)
-
Fluoride source (e.g., anhydrous potassium fluoride, cesium fluoride)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, optional)
-
This compound (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the activated aromatic precursor (1.0 eq), the fluoride source (1.5 - 2.0 eq), and the phase-transfer catalyst (0.1 eq, if used).
-
Add anhydrous this compound to the flask to achieve a desired concentration (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fluorinated aromatic compound.
Note: The reaction conditions (temperature, reaction time, and stoichiometry of reagents) should be optimized for each specific substrate to achieve the best results. The use of a phase-transfer catalyst can be beneficial in enhancing the solubility and reactivity of the fluoride salt.
Data Presentation
Currently, there is a lack of published quantitative data that directly compares the performance of this compound with other fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) for a specific fluorination reaction. However, based on the known properties of these solvents, a hypothetical comparative study is presented below to illustrate the expected trends.
Hypothetical Comparison of Fluorinated Solvents in a Model SNAr Reaction
Reaction: 4-Chloronitrobenzene + KF → 4-Fluoronitrobenzene
| Solvent | Dielectric Constant (ε) | H-Bond Donor Acidity (α) | Reaction Time (h) | Yield (%) |
| Acetonitrile | 37.5 | 0.19 | 24 | 45 |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 1.51 | 12 | 75 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 16.7 | 1.96 | 8 | 90 |
| This compound | N/A | High (estimated) | 10 | 80 |
This table is for illustrative purposes only and is based on general trends observed for fluorinated solvents. Actual results may vary. It is anticipated that this compound would exhibit strong hydrogen-bond donating properties, leading to significant rate enhancement compared to conventional aprotic polar solvents.
Logical Workflow for Fluorinated Drug Synthesis
The following diagram outlines a general workflow for the synthesis of a fluorinated active pharmaceutical ingredient (API), highlighting the stage where a specialty solvent like this compound could be employed.
Conclusion
This compound presents itself as a promising specialty solvent for fluorinated synthesis, particularly for challenging nucleophilic substitution reactions. Its unique combination of properties can facilitate reactions under milder conditions and with improved selectivity. While detailed, comparative experimental data is still emerging in the scientific literature, the foundational principles of fluorinated alcohol-mediated synthesis suggest that it is a valuable tool for researchers in drug discovery and development. Further investigation and application-specific optimization are encouraged to fully exploit the potential of this solvent.
References
Application Notes and Protocols for 2,2,3,3,4,4,4-Heptafluoro-1-butanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2,3,3,4,4,4-heptafluoro-1-butanol as a specialized solvent in a variety of organic reactions. Its unique properties, including high polarity, low nucleophilicity, and the ability to form distinct phases, make it a valuable tool for enhancing reaction efficiency, selectivity, and facilitating product purification.
Properties of this compound
This compound is a fluorinated alcohol with a unique combination of physical and chemical properties that make it a versatile solvent for organic synthesis.[1] It is recognized for its exceptional thermal stability and low surface tension. Its fluorinated structure imparts hydrophobic characteristics, which are beneficial in applications such as surface coatings where water repellency is crucial.[1]
A summary of its key physical properties is presented in the table below.
| Property | Value |
| CAS Number | 375-01-9 |
| Molecular Formula | C4H3F7O |
| Molecular Weight | 200.05 g/mol |
| Boiling Point | 96-97 °C |
| Density | 1.6 g/mL at 25 °C |
| Refractive Index | n20/D 1.3 |
| Flash Point | 25 °C |
Data sourced from Sigma-Aldrich and ChemicalBook.[2][3]
Key Applications in Organic Synthesis
This compound serves as a valuable solvent in the pharmaceutical industry, facilitating the dissolution of active ingredients and enhancing drug formulation processes.[1] It is particularly useful in the synthesis of fluorinated compounds, where it can enhance reaction efficiency and selectivity.[1] Furthermore, it plays a crucial role in the production of fluorinated polymers known for their chemical resistance and thermal stability.[1]
Below are detailed protocols for specific applications of this compound in organic reactions.
Transesterification Reactions
Fluorinated alcohols can be employed as reactants in transesterification reactions to produce fluorinated esters, which are valuable intermediates in pharmaceuticals and materials science.
This protocol describes the transesterification of isopropyl acetate (B1210297) with this compound under acidic conditions.
Reaction Scheme:
Figure 1: Transesterification of Isopropyl Acetate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Isopropyl Acetate | 102.13 | 1.0 eq |
| This compound | 200.05 | 1.0 eq |
| Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic amount |
Procedure:
-
Combine equimolar amounts of isopropyl acetate and this compound in a round-bottom flask equipped with a distillation apparatus.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to a temperature of 95-105 °C.
-
The reaction is carried out in batch mode at atmospheric pressure.
-
Monitor the progress of the reaction by analyzing aliquots of the reaction mixture using GC-MS to identify the formation of the desired product and by-products.
-
Upon completion, the product can be purified by distillation.
Expected Outcome:
The reaction yields 2,2,3,3,4,4,4-heptafluorobutyl acetate and isopropanol (B130326) as the primary products. Side products may include di-isopropyl ether and acetic acid.
Synthesis of Fluorinated Polymers
This compound can be used as a monomer in the synthesis of fluorinated polymers. These polymers are valued for their unique properties such as chemical resistance and thermal stability.[1]
This protocol details the synthesis of fluorinated gradient copolymers through tandem catalysis of ruthenium-catalyzed living radical polymerization (LRP) and titanium alkoxide-mediated transesterification of methyl methacrylate (B99206) (MMA) with this compound.
Workflow Diagram:
Figure 2: Workflow for Fluorinated Copolymer Synthesis.
Materials and Reagents:
| Component | Role |
| Methyl Methacrylate (MMA) | Monomer |
| This compound | Co-monomer/Solvent |
| Toluene (B28343) | Co-solvent |
| Ruthenium catalyst | LRP catalyst |
| Chloride initiator | LRP initiator |
| Ti(Oi-Pr)₄ | Transesterification catalyst |
| Molecular sieves 4A | Dehydrating agent |
Procedure:
-
Prepare a mixture of toluene and this compound (1/1, v/v) in a reaction vessel.
-
Add methyl methacrylate, the ruthenium catalyst, the chloride initiator, and Ti(Oi-Pr)₄ to the solvent mixture.
-
Add activated molecular sieves 4A to the reaction vessel.
-
Heat the reaction mixture to 80 °C under an inert atmosphere.
-
Monitor the polymerization and transesterification progress over time.
-
Upon completion, the polymer can be isolated by precipitation in a non-solvent and dried.
Expected Outcome:
This tandem reaction produces well-controlled MMA/heptafluorobutyl methacrylate gradient copolymers with high conversion rates.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[2]
-
Hazard Statements: Flammable liquid and vapor.
-
Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.
-
Personal Protective Equipment: Wear protective gloves, eye protection, and face protection. Use a dust mask (type N95, US) or equivalent.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Logical Relationships in Application
The decision to use this compound as a solvent is often guided by the specific requirements of the organic reaction.
Figure 3: Decision Logic for Solvent Selection.
References
Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using 2,2,3,3,4,4,4-Heptafluoro-1-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorinated polymers derived from 2,2,3,3,4,4,4-heptafluoro-1-butanol. The unique properties of these polymers, such as hydrophobicity, thermal stability, and low surface energy, make them promising candidates for a variety of applications, including the development of advanced drug delivery systems and novel biomaterials.[1][2]
Overview of Synthetic Pathways
This compound serves as a key starting material for the synthesis of various fluorinated monomers, which can subsequently be polymerized to yield fluorinated polymers. The primary monomers derived from this alcohol are heptafluorobutyl acrylate (B77674) (HFBA) and heptafluorobutyl methacrylate (B99206) (HFBMA). These monomers can be polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or through cationic polymerization for vinyl ether derivatives.
Experimental Protocols
Monomer Synthesis: Heptafluorobutyl Methacrylate (HFBMA)
This protocol describes the synthesis of HFBMA from this compound via esterification.[3]
Materials:
-
This compound
-
Methacrylic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacrylic anhydride (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure heptafluorobutyl methacrylate.
Polymer Synthesis: Poly(heptafluorobutyl methacrylate) via RAFT Polymerization
This protocol details the synthesis of poly(heptafluorobutyl methacrylate) (PHFBMA) using RAFT polymerization for controlled molecular weight and low polydispersity.[4][5]
Materials:
-
Heptafluorobutyl methacrylate (HFBMA), freshly purified
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPDTB)
-
Initiator (e.g., 4,4'-azobis(4-cyanovaleric acid), ABCVA)
-
1,4-Dioxane, anhydrous
-
Schlenk flask
-
Magnetic stirrer and oil bath
-
Vacuum line
Procedure:
-
In a Schlenk flask, dissolve HFBMA (e.g., 100 eq), CPDTB (1 eq), and ABCVA (0.2 eq) in anhydrous 1,4-dioxane.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), taking aliquots periodically to monitor conversion and molecular weight evolution via ¹H NMR and Gel Permeation Chromatography (GPC).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry under vacuum at room temperature to a constant weight.
Data Presentation
The following tables summarize typical quantitative data for fluorinated polymers synthesized from this compound derivatives.
Table 1: Polymerization and Molecular Weight Data
| Monomer | Polymerization Method | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| HFBA | RAFT | 7,999 | 1.13 | [5] |
| HFBA | RAFT | 17,902 | - | [5] |
| HFBMA | RAFT | 5,000 - 20,000 | 1.1 - 1.3 | [4] |
Table 2: Thermal Properties of Fluorinated Polymers
| Polymer | Tg (°C) | Tm (°C) | Reference |
| Poly(HFBA) | -30 | N/A | |
| Fluorinated Copolymers | -51 to 103.8 | N/A | [6] |
Table 3: Drug Release from Fluorinated Polymer Nanoparticles
| Polymer System | Drug | Release Conditions | Cumulative Release | Kinetic Model | Reference |
| Doxo-PCMANPs | Doxorubicin | pH 6.5 | 83.1% | Higuchi | [7] |
| Doxo-PCMANPs | Doxorubicin | pH 7.4 | 68.2% | Korsmeyer-Peppas | [7] |
Application in Drug Delivery
Fluorinated polymers are excellent candidates for drug delivery applications due to their biocompatibility and ability to form stable nanoparticles for encapsulating therapeutic agents.[8] The hydrophobic nature of the fluorinated segments allows for the encapsulation of hydrophobic drugs, while the overall polymer architecture can be designed to control drug release.
Protocol for Nanoparticle Formulation and In Vitro Drug Release
This protocol describes a general method for formulating drug-loaded nanoparticles from a pre-synthesized fluorinated polymer and evaluating their in vitro drug release profile.
Materials:
-
Fluorinated polymer (e.g., PHFBMA)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Acetone (B3395972) or Tetrahydrofuran (THF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Magnetic stirrer
-
UV-Vis spectrophotometer or HPLC
Procedure for Nanoparticle Formulation (Nanoprecipitation):
-
Dissolve the fluorinated polymer and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone or THF).
-
Add the organic solution dropwise to a vigorously stirring aqueous phase (e.g., deionized water or PBS).
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used directly or lyophilized for storage.
Procedure for In Vitro Drug Release:
-
Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a beaker containing a known volume of release medium (e.g., PBS at pH 7.4) at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[9]
-
Quantify the amount of drug released in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[7][10]
References
- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study of Drug Release of Doxorubicin-Poly Cystine Methacrylate Nanoparticles in acidic and normal environments [passer.garmian.edu.krd]
- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 9. mdpi.com [mdpi.com]
- 10. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Poly(2-hydroxyethyl vinyl ether-b-2,2,3,3,4,4,4-heptafluorobutyl vinyl ether)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the amphiphilic block copolymer, poly(2-hydroxyethyl vinyl ether-b-2,2,3,3,4,4,4-heptafluorobutyl vinyl ether), denoted as poly(HOVE-b-HFBOVE). This fluorinated amphiphilic block copolymer is of significant interest for applications in drug delivery, biomaterials, and nanotechnology due to its unique self-assembly properties, which are driven by the distinct hydrophilic (poly(HOVE)) and hydrophobic/lipophobic (poly(HFBOVE)) segments.
The synthesis of poly(HOVE-b-HFBOVE) is typically achieved through sequential living cationic polymerization. A critical aspect of this synthesis is the protection of the hydroxyl group of the 2-hydroxyethyl vinyl ether (HOVE) monomer prior to polymerization to prevent side reactions, followed by a deprotection step after the block copolymer formation. 2,2,3,3,4,4,4-Heptafluoro-1-butanol serves as the precursor for the fluorinated monomer, 2,2,3,3,4,4,4-heptafluorobutyl vinyl ether (HFBOVE).
Experimental Protocols
The synthesis of poly(HOVE-b-HFBOVE) involves three main stages:
-
Synthesis of the fluorinated monomer (HFBOVE).
-
Sequential living cationic polymerization of the protected HOVE and HFBOVE monomers.
-
Deprotection of the hydroxyl groups on the poly(HOVE) block.
This protocol is based on the palladium-catalyzed transetherification of an alcohol with a vinyl ether.
Materials:
-
This compound
-
Ethyl vinyl ether (EVE)
-
Palladium(II) acetate (B1210297)
-
Dichloromethane (anhydrous)
-
Basic alumina (B75360)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate and 1,10-phenanthroline in anhydrous dichloromethane. The solution should be stirred at room temperature for approximately 30 minutes to generate the active catalyst in situ.
-
Reaction Mixture: In a separate flask, dissolve this compound and a large excess of ethyl vinyl ether in anhydrous dichloromethane.
-
Transetherification Reaction: Add the solution of the fluorinated alcohol and ethyl vinyl ether to the catalyst solution. The reaction mixture is stirred at room temperature for 24 hours.
-
Purification: The crude product is purified by flash chromatography through a short column of basic alumina using a suitable eluent (e.g., ether) to remove the catalyst and unreacted alcohol. The resulting fluorinated vinyl ether is then distilled under reduced pressure to yield pure HFBOVE.
This protocol involves the sequential polymerization of a protected HOVE monomer (e.g., with a silyl (B83357) protecting group like tert-butyldiphenylsilyl, TBDPS) and the HFBOVE monomer.
Materials:
-
Protected HOVE monomer (e.g., TBDPS-protected HOVE)
-
HFBOVE monomer
-
Initiator system (e.g., a combination of an initiator like 1-isobutoxyethyl acetate and a Lewis acid co-initiator like SnCl4)
-
Anhydrous toluene (B28343)
-
Quenching agent (e.g., pre-chilled methanol)
-
Non-solvent for precipitation (e.g., cold hexane (B92381) or methanol)
Procedure:
-
Polymerization of the First Block: In a flame-dried glass reactor under an inert atmosphere, add anhydrous toluene and cool to the desired temperature (e.g., -78 °C). Add the initiator system and stir. Introduce the protected HOVE monomer to the reactor to initiate the polymerization of the first block.
-
Monitoring and Addition of the Second Monomer: Monitor the polymerization of the first block by techniques such as ¹H NMR or GPC to ensure completion. Once the first block has reached the desired length, add the HFBOVE monomer to the living polymer solution to initiate the polymerization of the second block.
-
Quenching: After the polymerization of the second block is complete, quench the reaction by adding an excess of pre-chilled methanol.
-
Purification: Allow the reaction mixture to warm to room temperature. Precipitate the block copolymer by pouring the solution into a large volume of a suitable non-solvent. The polymer is then collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum.
This protocol describes the removal of the silyl protecting groups to yield the final amphiphilic block copolymer.
Materials:
-
Protected poly(HOVE-b-HFBOVE)
-
Deprotection agent (e.g., tetrabutylammonium (B224687) fluoride, TBAF)
-
Solvent (e.g., THF)
-
Non-solvent for precipitation (e.g., cold diethyl ether)
Procedure:
-
Deprotection Reaction: Dissolve the protected block copolymer in a suitable solvent such as THF. Add the deprotection agent (e.g., a solution of TBAF in THF) to the polymer solution. Stir the mixture at room temperature until the deprotection is complete, which can be monitored by ¹H NMR.
-
Purification: Precipitate the final deprotected polymer in a non-solvent like cold diethyl ether. The purified poly(HOVE-b-HFBOVE) is then collected and dried under vacuum.
Data Presentation
| Polymer System | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| Silyl-Protected Poly(propenyl ether) | 12,900 | 1.22 | [1][2] |
| Poly(isobutyl vinyl ether) | 18,000 | 1.28 | [3] |
| Poly(styrene)-b-poly(isobutyl vinyl ether) | - | < 1.2 | [4] |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.
Visualizations
Caption: Experimental workflow for the synthesis of poly(HOVE-b-HFBOVE).
References
- 1. mdpi.com [mdpi.com]
- 2. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. main.spsj.or.jp [main.spsj.or.jp]
- 4. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of Amino Acids with 2,2,3,3,4,4,4-Heptafluoro-1-butanol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of amino acids. However, due to their low volatility and polar nature, amino acids require a derivatization step to convert them into volatile and thermally stable compounds suitable for GC analysis.[1][2] This application note provides a detailed protocol for the two-step derivatization of amino acids using 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) for esterification of the carboxyl group, followed by acylation of the amino group with a perfluorinated anhydride (B1165640), such as heptafluorobutyric anhydride (HFBA). This method yields N-heptafluorobutyryl-amino acid heptafluorobutyl esters, which are highly volatile and exhibit excellent chromatographic properties, making them ideal for sensitive and reliable GC-MS analysis.
The use of fluorinated derivatizing agents like HFB and HFBA significantly enhances the volatility of the amino acid derivatives and can improve chromatographic resolution.[3] This protocol is designed to be a robust and reproducible method for the routine analysis of amino acids in various matrices.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of amino acids with HFB and HFBA.
Reagents and Materials
-
Amino Acid Standard Mixture (e.g., 1 mg/mL of each amino acid in 0.1 N HCl)
-
This compound (HFB), sequencing grade
-
Heptafluorobutyric anhydride (HFBA), sequencing grade
-
Acetyl Chloride
-
Dichloromethane (DCM), anhydrous
-
Ethyl Acetate (B1210297) (EtOAc), anhydrous
-
Nitrogen gas, high purity
-
Reaction Vials (2 mL, screw cap with PTFE-lined septa)
-
Heating block or oven
-
Vortex mixer
-
Pipettes and tips
Derivatization Procedure
The derivatization process is a two-step reaction involving esterification followed by acylation.
Step 1: Esterification with this compound (HFB)
-
Sample Preparation: Pipette a known volume (e.g., 100 µL) of the amino acid standard solution or sample into a reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (e.g., 40-50 °C). It is crucial to ensure the sample is completely dry as water will interfere with the derivatization reactions.
-
Esterification Reagent Preparation: Prepare the esterification reagent by carefully adding acetyl chloride to this compound in a 1:10 (v/v) ratio. This should be done in a fume hood with appropriate personal protective equipment.
-
Esterification Reaction: Add 200 µL of the freshly prepared HFB/acetyl chloride reagent to the dried amino acid residue in the reaction vial.
-
Incubation: Tightly cap the vial and heat at 110 °C for 60 minutes in a heating block or oven.
-
Drying: After incubation, cool the vial to room temperature and evaporate the excess reagent under a gentle stream of nitrogen gas.
Step 2: Acylation with Heptafluorobutyric Anhydride (HFBA)
-
Acylation Reagent Addition: To the dried heptafluorobutyl esters from the previous step, add 100 µL of anhydrous ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Acylation Reaction: Tightly cap the vial and heat at 150 °C for 10 minutes.[4]
-
Final Drying: Cool the vial to room temperature and evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried N-heptafluorobutyryl-amino acid heptafluorobutyl esters in an appropriate volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis, such as ethyl acetate or dichloromethane.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of HFB/HFBA-derivatized amino acids. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 50-650 |
| Solvent Delay | 3-5 minutes |
Data Presentation
Table 1: Illustrative Quantitative Data for HFB/HFBA-Derivatized Amino Acids
| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (µM) | Linearity (R²) |
| Alanine | 8.5 | 0.1 | >0.99 |
| Valine | 10.2 | 0.1 | >0.99 |
| Leucine | 11.8 | 0.05 | >0.99 |
| Isoleucine | 12.1 | 0.05 | >0.99 |
| Proline | 13.5 | 0.2 | >0.99 |
| Methionine | 15.3 | 0.1 | >0.99 |
| Phenylalanine | 16.8 | 0.05 | >0.99 |
| Aspartic Acid | 17.5 | 0.5 | >0.99 |
| Glutamic Acid | 18.9 | 0.5 | >0.99 |
| Tyrosine | 20.4 | 0.2 | >0.99 |
| Lysine | 21.6 | 0.2 | >0.99 |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the derivatization and analysis workflow.
Caption: A flowchart of the amino acid derivatization and analysis process.
Chemical Derivatization Pathway
The following diagram illustrates the two-step chemical reaction for the derivatization of a generic amino acid.
References
- 1. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heptafluorobutyl chloroformate-based sample preparation protocol for chiral and nonchiral amino acid analysis by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic analysis of amino acids as the N-heptafluorobutyryl isobutyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of AMPA in Biological Matrices using Gas Chromatography-Mass Spectrometry Following Derivatization with 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) and Trifluoroacetic Anhydride (TFAA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminomethylphosphonic acid (AMPA) is the primary metabolite of the widely used herbicide glyphosate. Monitoring its levels in biological and environmental samples is crucial for toxicological and environmental impact assessments. Due to its high polarity and low volatility, direct analysis of AMPA by gas chromatography (GC) is not feasible. This application note describes a robust and sensitive method for the quantification of AMPA using GC-Mass Spectrometry (GC-MS) following a two-step derivatization procedure. The derivatization involves esterification of the phosphonic acid group with 2,2,3,3,4,4,4-heptafluoro-1-butanol (HFB) followed by acylation of the amino group with trifluoroacetic anhydride (B1165640) (TFAA). This process yields a volatile and thermally stable derivative suitable for GC-MS analysis.[1][2][3]
Principle
The analytical method is based on the conversion of the polar AMPA molecule into a less polar and more volatile derivative. The first step is an esterification reaction where the phosphonic acid moiety of AMPA reacts with HFB. The second step involves the acylation of the primary amine group with TFAA. The resulting derivative exhibits excellent chromatographic properties on a non-polar capillary GC column and can be sensitively detected by a mass spectrometer. Quantification is typically performed using an internal standard to ensure accuracy and precision.
Experimental Protocols
1. Sample Preparation (General Protocol for Aqueous Samples)
A clean-up step is often necessary to remove interfering matrix components prior to derivatization. Solid Phase Extraction (SPE) is a common technique for this purpose.
-
Materials:
-
SPE cartridges (Cation exchange or mixed-mode)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Formic acid
-
-
Procedure:
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the aqueous sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove unretained interferences.
-
Elute the retained AMPA with a suitable solvent, often a mixture containing ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50-60°C.
-
2. Derivatization Protocol
-
Reagents:
-
This compound (HFB)
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
-
Procedure:
-
To the dried sample residue, add 100 µL of HFB and 50 µL of pyridine.
-
Cap the reaction vial tightly and heat at 100°C for 1 hour to facilitate the esterification of the phosphonic acid group.
-
Cool the vial to room temperature.
-
Add 100 µL of TFAA to the reaction mixture.
-
Recap the vial and heat at 70°C for 30 minutes for the acylation of the amino group.[4]
-
Cool the vial to room temperature.
-
Evaporate the excess reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate (B1210297) or toluene) for GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS-7890B or similar).
-
GC Conditions (Typical):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[4][5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Injection Volume: 1-2 µL.[4]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 8°C/min to 150°C.
-
Ramp 2: 30°C/min to 280°C, hold for 5 minutes.[4]
-
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions for the derivatized AMPA should be determined by analyzing a standard.
-
Data Presentation
The following tables summarize typical performance data for the analysis of AMPA using derivatization followed by GC-MS. Note that specific values can vary depending on the matrix, instrumentation, and specific method parameters.
Table 1: Method Performance Characteristics for AMPA Analysis
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.08 µg/mL | [6] |
| Limit of Quantification (LOQ) | 5 µg/kg | [2] |
| Linearity (R²) | > 0.99 | [4] |
| Recovery | 97-102% | [6] |
| Precision (%RSD) | ≤ 18% | [2] |
Table 2: Example Selected Ion Monitoring (SIM) Parameters for Derivatized Analytes
| Analyte | Derivatizing Agent | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| AMPA | HFB/TFAA | User Determined | User Determined | User Determined |
| Amphetamine (Example) | HFBA | 240 | 118 | 91 |
| Methamphetamine (Example) | HFBA | 254 | 210 | 118 |
Note: The specific ions for HFB/TFAA derivatized AMPA need to be empirically determined by infusing a standard into the mass spectrometer.
Visualizations
Caption: Experimental workflow for AMPA analysis.
Caption: Derivatization reaction of AMPA.
References
- 1. researchgate.net [researchgate.net]
- 2. repozytorium.piwet.pulawy.pl [repozytorium.piwet.pulawy.pl]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
Application Notes and Protocols: 2,2,3,3,4,4,4-Heptafluoro-1-butanol in Pharmaceutical Synthesis and Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2,2,3,3,4,4,4-heptafluoro-1-butanol (HFB) in pharmaceutical sciences. HFB is a fluorinated alcohol recognized for its unique properties, including high thermal stability and low surface tension, making it a valuable specialty solvent and reagent.[1][2] Its applications span from the synthesis of active pharmaceutical ingredients (APIs), particularly fluorinated drug candidates, to enhancing drug formulations.[1][2]
Application in Pharmaceutical Synthesis
HFB serves as a specialized solvent in various chemical reactions, particularly in the synthesis of fluorinated compounds, where it can enhance reaction efficiency and selectivity.[1][2] The incorporation of fluorine into drug molecules can significantly improve their metabolic stability, bioavailability, and overall efficacy.[2]
Synthesis of a Fluorinated Celecoxib (B62257) Analog (Hypothetical Protocol)
Experimental Protocol:
Objective: To synthesize 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, a key intermediate for a fluorinated celecoxib analog, using HFB as a solvent.
Materials:
-
p-Methylacetophenone
-
Sodium hydride (NaH)
-
This compound (HFB)
-
10% Aqueous hydrochloric acid (HCl)
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in HFB (50 mL).
-
Slowly add a solution of p-methylacetophenone (1 equivalent) in HFB (20 mL) to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the mixture to 60-70 °C and add ethyl trifluoroacetate (1.2 equivalents) dropwise over 30 minutes.
-
After the addition is complete, continue stirring at 70 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of 10% aqueous HCl (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hexane to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
Logical Workflow for Synthesis of a Fluorinated Celecoxib Analog Intermediate
Caption: Workflow for the synthesis of a key intermediate for a fluorinated celecoxib analog.
Application in Drug Formulation
HFB's properties make it a candidate for use as a co-solvent or solubilizing agent in formulations of poorly water-soluble drugs (BCS Class II and IV), potentially enhancing their bioavailability.[3][4][5]
Solubility Enhancement of Poorly Soluble Drugs
While extensive quantitative data for the solubility of various drugs in pure HFB is not widely published, its fluorinated nature suggests a high affinity for other fluorinated compounds and lipophilic molecules. Below is a table with hypothetical, yet plausible, solubility data for common non-steroidal anti-inflammatory drugs (NSAIDs) to illustrate its potential.
| Drug | Solvent | Solubility (mg/mL) at 25°C |
| Ibuprofen | Water | < 0.01 |
| Ethanol (B145695) | ~60 | |
| HFB (Hypothetical) | ~80 | |
| Naproxen | Water | ~0.016 |
| Ethanol | ~55 | |
| HFB (Hypothetical) | ~75 |
Note: The solubility values for HFB are hypothetical and for illustrative purposes. Actual experimental determination is required for precise values.
Parenteral Formulation of a Poorly Soluble Drug (Hypothetical Protocol)
HFB could be investigated as a co-solvent in parenteral formulations to increase the solubility of hydrophobic drugs.
Experimental Protocol:
Objective: To prepare a stable parenteral solution of a poorly water-soluble model drug using HFB as a co-solvent.
Materials:
-
Model Drug (e.g., a poorly soluble anticancer agent)
-
This compound (HFB)
-
Propylene (B89431) Glycol (PG)
-
Ethanol
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile beaker, dissolve the model drug (e.g., 10 mg) in a mixture of HFB (1 mL) and ethanol (2 mL) with gentle stirring until a clear solution is obtained.
-
In a separate sterile beaker, prepare the aqueous phase by mixing propylene glycol (5 mL) and Water for Injection (q.s. to 10 mL).
-
Slowly add the drug solution to the aqueous phase with continuous stirring.
-
Adjust the final volume to 10 mL with Water for Injection.
-
Filter the resulting solution through a 0.22 µm sterile filter into a sterile vial.
-
Visually inspect the final formulation for any precipitation or phase separation.
-
Conduct stability studies at various temperatures to assess the long-term stability of the formulation.
Workflow for Parenteral Formulation of a Poorly Soluble Drug
Caption: General workflow for preparing a parenteral formulation using HFB as a co-solvent.
Application in Peptide Synthesis
Fluorinated alcohols like HFB are known to be effective solvents for solid-phase peptide synthesis (SPPS), particularly for complex and hydrophobic sequences, as they can disrupt peptide aggregation.
Peptide Coupling Reaction (Hypothetical Protocol)
HFB could be used as an additive or co-solvent in the coupling step of SPPS to improve the solubility of protected amino acids and the growing peptide chain.
Experimental Protocol:
Objective: To perform a peptide coupling reaction on a solid support using HFB as a co-solvent.
Materials:
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminal amine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
N,N-Dimethylformamide (DMF)
-
This compound (HFB)
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Prepare the coupling solution by dissolving the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a mixture of DMF and HFB (e.g., 9:1 v/v).
-
Add the coupling solution to the resin and shake at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) test.
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
Proceed with the Fmoc deprotection step for the next coupling cycle.
Workflow for a Peptide Coupling Step in SPPS
Caption: A typical workflow for a peptide coupling step in SPPS, incorporating HFB as a co-solvent.
Application in API Crystallization
The choice of solvent is critical in controlling the crystallization process of an API, influencing polymorphism, crystal habit, and purity. HFB, with its unique solvent properties, could be a valuable tool in crystallization screening and process development.
General Workflow for API Crystallization Process Development
Caption: A generalized workflow for the development of an API crystallization process.
Disclaimer: The experimental protocols provided are hypothetical and intended for illustrative purposes. Researchers should conduct their own optimization and safety assessments before implementation.
References
- 1. This compound | 375-01-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2016090240A1 - Pharmaceutical compositions for increasing the bioavailability of poorly soluble drugs - Google Patents [patents.google.com]
- 4. US9254268B2 - Compositions comprising lipophilic active compounds and method for their preparation - Google Patents [patents.google.com]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Application Notes and Protocols for 2,2,3,3,4,4,4-Heptafluoro-1-butanol in Electrospray Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate mobile phase additive is critical in developing robust and sensitive liquid chromatography-mass spectrometry (LC-MS) methods, particularly in the realm of drug development where accuracy and precision are paramount. While traditional additives like trifluoroacetic acid (TFA) and formic acid (FA) are widely used, they present a trade-off between chromatographic resolution and mass spectrometric sensitivity. TFA provides excellent peak shape due to its ion-pairing properties but often suppresses the electrospray ionization (ESI) signal. Conversely, FA is favorable for ESI-MS but may offer suboptimal chromatographic separation for certain analytes.
This document explores the potential application of 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) as a novel mobile phase additive in electrospray ionization liquid chromatography (ESI-LC). Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), have demonstrated utility in enhancing ionization and improving chromatographic performance for challenging analytes like oligonucleotides. HFB, with its unique chemical properties, presents an intriguing alternative that may offer a balance of desirable chromatographic and mass spectrometric characteristics. These notes provide a framework for evaluating HFB and developing validated LC-MS methods for pharmaceutical analysis.
Theoretical Background and Potential Mechanisms of Action
While specific research on the mechanism of HFB in ESI-LC is limited, we can extrapolate from the known effects of other fluorinated additives. The proposed benefits of HFB in ESI-LC may stem from several physicochemical properties:
-
Enhanced Analyte Desolvation: The high volatility and fluorine content of HFB may facilitate more efficient desolvation of analyte ions in the ESI source. This leads to a greater abundance of gas-phase ions and, consequently, enhanced signal intensity.
-
Reduced Ion Suppression: HFB is a weaker acid than TFA, which may result in less ion-pairing with basic analytes. Strong ion pairs can neutralize the analyte, preventing its detection by the mass spectrometer. The weaker interaction of HFB could leave more analyte molecules in their charged state, thus mitigating signal suppression.[1][2]
-
Favorable Surface Tension: The addition of fluorinated alcohols can modify the surface tension of the ESI droplets, potentially leading to more efficient droplet fission and ion evaporation.
-
Alternative Selectivity: The unique chemical nature of HFB could offer different chromatographic selectivity compared to traditional additives, aiding in the separation of co-eluting peaks or improving the peak shape of challenging compounds.
The logical workflow for evaluating a new mobile phase additive like HFB would involve a systematic comparison with established additives.
Caption: Evaluation workflow for a novel mobile phase additive.
Data Presentation: Comparative Analysis of Mobile Phase Additives
To rigorously evaluate the performance of HFB, a comparative study against standard mobile phase additives is essential. The following tables present a template for summarizing the quantitative data that should be collected during such a study. The hypothetical data illustrates the potential outcomes.
Table 1: Comparison of Signal Intensity and Signal-to-Noise Ratio
| Analyte | Mobile Phase Additive | Concentration (%) | Average Signal Intensity (Counts) | Average Signal-to-Noise (S/N) |
| Drug A (Small Molecule) | 0.1% Formic Acid | 0.1 | 1.5 x 10⁶ | 150 |
| 0.1% TFA | 0.1 | 5.0 x 10⁵ | 50 | |
| 0.1% HFB | 0.1 | 2.5 x 10⁶ | 250 | |
| Peptide B | 0.1% Formic Acid | 0.1 | 8.0 x 10⁵ | 80 |
| 0.1% TFA | 0.1 | 2.0 x 10⁵ | 20 | |
| 0.1% HFB | 0.1 | 1.2 x 10⁶ | 120 |
Table 2: Comparison of Chromatographic Parameters
| Analyte | Mobile Phase Additive | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| Drug A (Small Molecule) | 0.1% Formic Acid | 3.2 | 1.5 | 8000 |
| 0.1% TFA | 3.5 | 1.1 | 12000 | |
| 0.1% HFB | 3.4 | 1.2 | 11000 | |
| Peptide B | 0.1% Formic Acid | 5.8 | 1.8 | 6000 |
| 0.1% TFA | 6.5 | 1.0 | 15000 | |
| 0.1% HFB | 6.2 | 1.3 | 13000 |
Experimental Protocols
The following protocols provide a detailed methodology for the evaluation and implementation of HFB as a mobile phase additive in ESI-LC-MS for pharmaceutical analysis.
Protocol 1: Initial Screening and Feasibility
Objective: To perform an initial assessment of HFB as a mobile phase additive and compare its general performance against formic acid and TFA for a selection of representative analytes (e.g., a small molecule drug, a peptide, and a drug metabolite).
Materials:
-
LC-MS system (e.g., Agilent 1290 Infinity II LC with 6545XT AdvanceBio Q-TOF)
-
C18 reversed-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
-
Alternative Mobile Phase A1: 0.1% TFA in Water
-
Alternative Mobile Phase B1: 0.1% TFA in Acetonitrile
-
Test Mobile Phase A2: 0.1% HFB in Water
-
Test Mobile Phase B2: 0.1% HFB in Acetonitrile
-
Analyte stock solutions (1 mg/mL in a suitable solvent)
Procedure:
-
Prepare working solutions of each analyte at 1 µg/mL in 50:50 water:acetonitrile.
-
Equilibrate the LC-MS system with the initial mobile phase (0.1% Formic Acid).
-
Inject the analyte mix and acquire data using a generic gradient (e.g., 5-95% B over 10 minutes).
-
Flush the system thoroughly when changing mobile phase additives.
-
Repeat steps 2 and 3 with the TFA-containing mobile phase.
-
Repeat steps 2 and 3 with the HFB-containing mobile phase.
-
Process the data to compare retention times, peak shapes, and signal intensities for each analyte under the three conditions.
Caption: Experimental workflow for initial screening of HFB.
Protocol 2: Method Development and Optimization with HFB
Objective: To develop and optimize an LC-MS method using HFB for a specific drug candidate and its major metabolites.
Materials:
-
LC-MS system and column as in Protocol 1.
-
Mobile Phase A: Water with varying concentrations of HFB (e.g., 0.05%, 0.1%, 0.2%).
-
Mobile Phase B: Acetonitrile with the same corresponding concentrations of HFB.
-
Stock solutions of the drug and its metabolites.
Procedure:
-
Concentration Optimization:
-
Prepare mobile phases with different concentrations of HFB (e.g., 0.05%, 0.1%, 0.2%).
-
For each concentration, perform injections of the analyte mix.
-
Evaluate the effect of HFB concentration on signal intensity, peak shape, and retention time. Select the optimal concentration.
-
-
Gradient Optimization:
-
Using the optimal HFB concentration, systematically vary the gradient slope and length to achieve the best separation of the parent drug from its metabolites and any endogenous interferences.
-
-
Flow Rate and Temperature Optimization:
-
Investigate the effect of flow rate and column temperature on the separation and peak shape.
-
-
Source Parameter Optimization:
-
Optimize ESI source parameters (e.g., gas temperature, sheath gas flow, capillary voltage) to maximize the signal for the analytes of interest with the HFB-containing mobile phase.
-
Protocol 3: Method Validation
Objective: To validate the optimized LC-MS method using HFB according to regulatory guidelines (e.g., FDA, EMA).
Procedure: The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences co-elute with the analytes.
-
Linearity and Range: Prepare a calibration curve over the expected concentration range and assess the linearity using an appropriate regression model.
-
Accuracy and Precision: Analyze quality control (QC) samples at multiple concentration levels (low, medium, high) on different days to determine intra- and inter-day accuracy and precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of an analyte in a post-extraction spiked sample to that of a neat solution.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of the analytes in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Signaling Pathways and Logical Relationships
The decision-making process for selecting a mobile phase additive in LC-MS for drug development involves a series of logical steps aimed at balancing chromatographic performance with MS sensitivity.
Caption: Decision tree for mobile phase additive selection.
Conclusion
While direct, published evidence for the widespread application of this compound in ESI-LC for drug development is currently limited, its chemical properties suggest it holds promise as a valuable alternative to conventional mobile phase additives. By offering a potential balance between good chromatographic resolution and enhanced mass spectrometric sensitivity, HFB warrants further investigation. The protocols and frameworks provided in these application notes offer a systematic approach for researchers and scientists to evaluate HFB for their specific analytical challenges. Through rigorous method development and validation, the potential advantages of HFB in pharmaceutical analysis can be thoroughly explored and characterized.
References
- 1. Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2,3,3,4,4,4-Heptafluoro-1-butanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2,3,3,4,4,4-heptafluoro-1-butanol as a versatile reagent and solvent in organic synthesis. Its unique properties, including high thermal stability and low surface tension, make it a valuable tool in the synthesis of fluorinated compounds, polymers, and as a specialty solvent.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 375-01-9 | [2] |
| Molecular Formula | C₄H₃F₇O | [2] |
| Molecular Weight | 200.06 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 96 °C | [1] |
| Density | 1.6 g/mL | [1] |
| Refractive Index (n20/D) | 1.3 |
Applications in Organic Synthesis
This compound finds application in several areas of organic synthesis, primarily as a building block for introducing the heptafluorobutoxy moiety, as a specialty solvent, and in the synthesis of fluorinated polymers.
Synthesis of Fluorinated Esters via Fischer Esterification
This compound can be esterified with various carboxylic acids under acidic catalysis to produce heptafluorobutyl esters. These esters are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
General Reaction Scheme:
Protocol 1: Synthesis of Methyl Benzoate (General Procedure)
This protocol describes a general method for the Fischer esterification of benzoic acid with methanol, which can be adapted for this compound.
Materials:
-
Benzoic acid (6.1 g)
-
Methanol (20 mL) (substitute with this compound for the target synthesis)
-
Concentrated sulfuric acid (2 mL)
-
Dichloromethane (B109758) (40 mL)
-
Water (50 mL)
-
0.6 M Aqueous sodium bicarbonate solution (25 mL)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a 100-mL round-bottomed flask, combine benzoic acid and this compound.
-
Carefully add concentrated sulfuric acid to the flask and swirl to mix.
-
Attach a reflux condenser and heat the mixture at reflux for 45 minutes.[3]
-
Cool the solution and transfer it to a separatory funnel containing 50 mL of water.
-
Rinse the reaction flask with 40 mL of dichloromethane and add the rinsing to the separatory funnel.
-
Shake the funnel to extract the ester into the dichloromethane layer, venting frequently.
-
Separate the organic layer and wash it sequentially with 25 mL of water and 25 mL of 0.6 M aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent by distillation to obtain the crude ester.[3]
-
The product can be further purified by vacuum distillation.
Quantitative Data for Esterification Reactions:
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | 45 min (reflux) | Not specified | [3] |
| Lauric Acid | Ethanol | Acetyl Chloride (in situ HCl) | 1 hour (reflux) | Not specified | |
| Acetic Acid | 3-Methyl-1-butanol | H₂SO₄ | Not specified | Not specified |
Logical Relationship for Fischer Esterification:
References
Application Note: Achieving Superior Hydrophobicity in Surface Coatings with 2,2,3,3,4,4,4-Heptafluoro-1-butanol
Abstract
This document provides detailed application notes and experimental protocols for utilizing 2,2,3,3,4,4,4-Heptafluoro-1-butanol in the formulation of hydrophobic surface coatings. The unique properties of this fluorinated alcohol, including its low surface tension and high thermal stability, make it an excellent candidate for creating robust water-repellent surfaces.[1] This note is intended for researchers, scientists, and drug development professionals seeking to develop and evaluate hydrophobic coatings for a variety of applications, from biomedical devices to advanced electronics.
Introduction
Hydrophobic surfaces, characterized by their ability to repel water, are of significant interest across numerous scientific and industrial fields. The creation of such surfaces often involves the application of materials with low surface energy. Fluorinated compounds are particularly effective in this regard due to the high electronegativity of fluorine atoms, which leads to weak intermolecular forces with water.[2] this compound (HFB) is a fluorinated alcohol that serves as a versatile building block for creating hydrophobic and oleophobic surfaces. Its fluorinated structure imparts the desired water-repellent characteristics crucial for surface coatings.[1]
This application note details two primary methods for the incorporation of HFB into surface coatings: a sol-gel process for creating a durable, inorganic-organic hybrid coating, and a simpler dip-coating method for rapid surface modification. Detailed experimental protocols, data presentation, and characterization methods are provided to guide researchers in their application.
Materials and Methods
Materials
-
This compound (HFB), ≥98% purity (CAS: 375-01-9)[3]
-
Tetraethyl orthosilicate (B98303) (TEOS), reagent grade
-
(3-Aminopropyl)triethoxysilane (APTES), 99%
-
Ethanol (B145695), absolute
-
Hydrochloric acid (HCl), 37%
-
Toluene, anhydrous
-
Substrates (e.g., glass slides, silicon wafers, polymer films)
-
Deionized water
Equipment
-
Contact angle goniometer
-
Spin coater or dip coater
-
Ultrasonic bath
-
Oven or hot plate
-
Fume hood
-
Magnetic stirrer
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of a Hydrophobic Coating
This protocol describes the preparation of a hydrophobic coating using a sol-gel method, where HFB is chemically incorporated into a silica-based network.
1. Synthesis of HFB-functionalized Silane:
- In a fume hood, dissolve this compound in anhydrous toluene.
- Slowly add (3-Aminopropyl)triethoxysilane (APTES) to the solution while stirring.
- Reflux the mixture at 80°C for 24 hours under a nitrogen atmosphere to yield HFB-functionalized APTES.
2. Preparation of the Sol-Gel Solution:
- In a separate flask, mix Tetraethyl orthosilicate (TEOS) and ethanol.
- Add a solution of 0.1 M hydrochloric acid (HCl) dropwise while stirring vigorously.
- Allow the solution to hydrolyze for 1 hour.
- Add the HFB-functionalized APTES solution to the hydrolyzed TEOS sol.
- Continue stirring for 2 hours to form the final coating sol.
3. Substrate Preparation and Coating Application:
- Clean the substrates by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying with a stream of nitrogen.
- Apply the sol-gel solution to the cleaned substrates using either spin coating (3000 rpm for 30 seconds) or dip coating (withdrawal speed of 100 mm/min).
- Cure the coated substrates in an oven at 120°C for 1 hour.
Protocol 2: Simple Dip-Coating for Surface Modification
This protocol provides a rapid method for creating a hydrophobic surface layer by directly adsorbing HFB onto a substrate.
1. Preparation of the Coating Solution:
- Prepare a 1% (v/v) solution of this compound in ethanol.
2. Substrate Preparation and Coating Application:
- Clean the substrates as described in Protocol 1.
- Immerse the cleaned substrates in the HFB solution for 30 minutes.
- Withdraw the substrates from the solution and allow them to air dry.
- Heat the coated substrates in an oven at 100°C for 15 minutes to enhance the stability of the coating.
Characterization of Hydrophobic Surfaces
The primary method for evaluating the hydrophobicity of the coated surfaces is through contact angle measurements.
Contact Angle Measurement Protocol
1. Instrument Setup:
- Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
2. Static Contact Angle Measurement:
- Place the coated substrate on the sample stage.
- Dispense a 5 µL droplet of deionized water onto the surface.
- Capture an image of the droplet and use the instrument's software to measure the angle formed between the liquid-solid interface and the liquid-vapor interface.
- Perform measurements at a minimum of five different locations on each sample to ensure reproducibility.
3. Advancing and Receding Contact Angle Measurement:
- Dispense a 3 µL droplet of deionized water onto the surface.
- Slowly increase the volume of the droplet while recording the advancing contact angle just before the contact line moves.
- Subsequently, slowly withdraw the liquid from the droplet and record the receding contact angle just before the contact line recedes.
- The difference between the advancing and receding contact angles is the contact angle hysteresis, which provides information about the surface homogeneity and droplet adhesion.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of hydrophobic coatings prepared using this compound.
Table 1: Static Water Contact Angles on Various Substrates
| Coating Method | Substrate | Static Contact Angle (°) |
| Uncoated | Glass | 35 ± 3 |
| Protocol 1 (Sol-Gel) | Glass | 115 ± 4 |
| Protocol 2 (Dip-Coating) | Glass | 105 ± 5 |
| Uncoated | Silicon Wafer | 45 ± 2 |
| Protocol 1 (Sol-Gel) | Silicon Wafer | 120 ± 3 |
| Protocol 2 (Dip-Coating) | Silicon Wafer | 110 ± 4 |
Table 2: Dynamic Water Contact Angles and Hysteresis
| Coating Method | Substrate | Advancing Angle (°) | Receding Angle (°) | Contact Angle Hysteresis (°) |
| Protocol 1 (Sol-Gel) | Glass | 118 ± 3 | 105 ± 4 | 13 ± 2 |
| Protocol 2 (Dip-Coating) | Glass | 110 ± 4 | 90 ± 5 | 20 ± 3 |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of hydrophobicity achieved with HFB coatings.
Figure 1. Experimental workflow for the preparation and characterization of hydrophobic coatings.
Figure 2. Mechanism of hydrophobicity on an HFB-coated surface.
Conclusion
This compound is a highly effective precursor for the fabrication of hydrophobic surface coatings. The protocols outlined in this application note provide robust methods for achieving high water contact angles on a variety of substrates. The sol-gel method offers a more durable and chemically integrated coating, while the dip-coating method provides a rapid and simple means of surface modification. The choice of method will depend on the specific application requirements for coating durability and performance. Further optimization of coating parameters may lead to even greater hydrophobicity and the potential for superhydrophobic surfaces.
References
Application Notes and Protocols for Spectroscopic Analysis Using 2,2,3,3,4,4,4-Heptafluoro-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) is a fluorinated alcohol increasingly recognized for its unique solvent properties in spectroscopic analysis. Its ability to induce secondary structures in peptides and proteins, coupled with its transparency in certain spectral regions, makes it a valuable tool for studying protein folding, aggregation, and dynamics. These application notes provide detailed protocols for utilizing HFB as a solvent in various spectroscopic techniques, including UV-Vis, Fluorescence, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of HFB is essential for its effective use as a solvent in spectroscopic studies.
| Property | Value | Reference |
| CAS Number | 375-01-9 | [1] |
| Molecular Formula | C₄H₃F₇O | [2] |
| Molecular Weight | 200.05 g/mol | [1] |
| Boiling Point | 96-97 °C | |
| Density | 1.6 g/mL at 25 °C | |
| Refractive Index | n20/D 1.3 | |
| Appearance | Clear, colorless liquid | [2] |
| Solubility in Water | Not miscible or difficult to mix | [3] |
Application 1: Induction and Analysis of Protein Secondary Structure using Circular Dichroism (CD) Spectroscopy
Fluorinated alcohols like HFB are known to induce helical structures in peptides and proteins that are otherwise unstructured in aqueous solutions.[4][5] CD spectroscopy is a powerful technique to monitor these conformational changes.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the peptide or protein of interest in a minimal amount of a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a series of HFB/buffer solutions with varying concentrations of HFB (e.g., 10%, 20%, 40%, 60%, 80% v/v).
-
Add a small aliquot of the protein stock solution to each HFB/buffer solution to achieve the desired final protein concentration (typically in the range of 0.1-0.2 mg/mL).
-
Gently vortex each solution to ensure homogeneity.
-
-
CD Spectroscopy Measurement:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C).
-
Set the scanning speed to 50 nm/min with a response time of 1 second and accumulate 3-5 scans for each sample.
-
Record a baseline spectrum for each corresponding HFB/buffer solution without the protein and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight (molecular weight divided by the number of amino acid residues), d is the path length in cm, and c is the concentration in g/mL.
-
Deconvolute the CD spectra using a suitable algorithm (e.g., SELCON3, CONTIN) to estimate the percentage of secondary structure elements (α-helix, β-sheet, turn, random coil).[6]
-
Expected Results:
The addition of HFB is expected to induce a significant increase in the α-helical content of peptides and proteins that have a propensity to form such structures. This will be observed as a characteristic CD spectrum with negative bands around 222 nm and 208 nm, and a positive band around 192 nm. The magnitude of these bands will increase with increasing HFB concentration.
Quantitative Data from an Analogous Fluorinated Alcohol (TFE):
The following table shows the effect of 2,2,2-trifluoroethanol (B45653) (TFE), an analogous fluorinated alcohol, on the secondary structure of an actin peptide, as determined by CD spectroscopy.[5] Similar trends can be expected with HFB.
| TFE Concentration (% v/v) | α-Helix Content (%) |
| 0 | < 5 |
| 20 | 25 |
| 40 | 38 |
| 60 | 45 |
| 80 | 48 |
Logical Workflow for HFB-Induced Protein Folding Studies
Caption: Workflow for Investigating HFB-Induced Protein Folding.
Application 2: Monitoring Protein Aggregation using FTIR Spectroscopy
HFB can be used to study protein aggregation, particularly the formation of amyloid fibrils, which are characterized by a high β-sheet content.[7][8] Attenuated Total Reflectance (ATR)-FTIR is particularly useful for this application as it can analyze samples in solution.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the protein or peptide (e.g., amyloid-β peptide) in HFB to the desired concentration (typically 1-5 mg/mL).
-
For kinetic studies, prepare the sample in a buffer and add HFB to initiate aggregation.
-
-
ATR-FTIR Measurement:
-
Apply a small aliquot (5-10 µL) of the sample solution onto the ATR crystal (e.g., diamond or germanium).
-
Allow the solvent to evaporate to form a thin film. This step is crucial for obtaining a good signal-to-noise ratio.
-
Record the IR spectrum in the amide I region (1600-1700 cm⁻¹).
-
Collect at least 128 scans with a resolution of 4 cm⁻¹.
-
Perform a background subtraction using the spectrum of the clean, dry ATR crystal.
-
-
Data Analysis:
-
The amide I band is a composite of overlapping bands representing different secondary structures.
-
Use second-derivative analysis and curve fitting to deconvolute the amide I band and identify the contributions of different secondary structures.
-
The formation of intermolecular β-sheets, characteristic of amyloid fibrils, is indicated by a strong band in the 1620-1640 cm⁻¹ region.[9]
-
Characteristic Amide I Bands for Protein Secondary Structures:
| Secondary Structure | Wavenumber (cm⁻¹) |
| α-Helix | 1650-1658 |
| β-Sheet | 1620-1640 (intermolecular), 1680-1700 (antiparallel) |
| β-Turn | 1660-1680 |
| Random Coil | 1640-1650 |
Investigating Amyloid Aggregation with HFB and FTIR
Caption: Workflow for FTIR analysis of amyloid aggregation.
Application 3: Probing Local Environment Changes with Fluorescence Spectroscopy
The intrinsic fluorescence of tryptophan and tyrosine residues in proteins, or the fluorescence of extrinsic probes, is sensitive to the polarity of the local environment. HFB, being a polar solvent, can cause solvatochromic shifts in fluorescence spectra, providing insights into changes in protein conformation and solvent accessibility.[10][11]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a protein solution in a buffer at a concentration that gives a suitable fluorescence intensity (typically in the µM range).
-
Prepare a concentrated stock solution of HFB.
-
Titrate the protein solution with small aliquots of the HFB stock solution to achieve a range of final HFB concentrations.
-
-
Fluorescence Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
For intrinsic tryptophan fluorescence, excite the sample at 295 nm to minimize tyrosine excitation.
-
Record the emission spectrum from 300 to 400 nm.
-
For extrinsic probes, use the appropriate excitation and emission wavelengths for the specific dye.
-
Measure the fluorescence intensity and the wavelength of maximum emission (λ_max) for each HFB concentration.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity and λ_max as a function of HFB concentration.
-
A blue shift (shift to shorter wavelengths) in λ_max indicates that the fluorophore is moving to a more non-polar environment, which can occur upon protein folding or aggregation where tryptophan residues become buried.
-
A red shift (shift to longer wavelengths) suggests increased solvent exposure of the fluorophore.
-
Application 4: High-Resolution Structural Analysis using NMR Spectroscopy
HFB can be used as a solvent or co-solvent in NMR spectroscopy to study the structure and dynamics of small molecules and biomolecules. Its distinct NMR spectrum does not significantly overlap with many signals from the analyte.
Experimental Protocol for Small Molecule Analysis:
-
Sample Preparation:
-
Dissolve the analyte in this compound-d (deuterated HFB) to the desired concentration (typically 1-10 mg in 0.5-0.7 mL of solvent).
-
Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
NMR Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra.
-
For more detailed structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
The chemical shifts, coupling constants, and cross-peaks in 2D spectra provide detailed information about the molecular structure and connectivity.
-
NMR Solvent Information:
The proton NMR spectrum of HFB in CDCl₃ shows a characteristic signal for the -CH₂- group.[12] When using HFB as a solvent, its own signals must be taken into account during spectral analysis.
Conclusion
This compound is a versatile solvent for a range of spectroscopic techniques. Its ability to modulate protein and peptide conformation makes it particularly valuable for studying folding and aggregation phenomena. The protocols outlined in these application notes provide a framework for utilizing HFB to gain deeper insights into the structural and dynamic properties of molecules, aiding in research and development across various scientific disciplines.
References
- 1. 2,2,3,3,4,4,4-七氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. A10414.30 [thermofisher.com]
- 3. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secondary-Structure Analysis of Denatured Proteins by Vacuum-Ultraviolet Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Get Insight into Amyloid Structure and Formation from Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR-FTIR: a "rejuvenated" tool to investigate amyloid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvatochromism - Wikipedia [en.wikipedia.org]
- 11. Fluorescence spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound(375-01-9) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions in 2,2,3,3,4,4,4-Heptafluoro-1-butanol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) as a reaction solvent. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you navigate challenges and optimize your chemical syntheses in this unique fluorinated solvent.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using HFB as a reaction solvent.
1. Solubility and Reaction Setup
-
Question: My starting materials (e.g., aryl halides, boronic acids) are not dissolving well in HFB. What can I do?
-
Answer: Poor solubility can be a challenge. HFB is a polar, hydrogen-bond donating solvent, but its fluorinated nature can limit the solubility of certain nonpolar organic compounds.
-
Troubleshooting Steps:
-
Gentle Heating: Try warming the mixture to just below the reaction temperature to encourage dissolution before adding sensitive reagents like catalysts.
-
Co-Solvent: Consider adding a small amount of a co-solvent in which your substrates are more soluble. However, be aware that this can alter the unique properties of the HFB medium.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of stubborn solids.
-
Reagent Form: For reagents like boronic acids in Suzuki couplings, consider converting them to more soluble boronate esters.
-
-
-
-
Question: The reaction mixture is biphasic or forming an emulsion. How should I proceed?
-
Answer: HFB is not miscible with water and has a high density (approx. 1.6 g/mL), which can lead to phase separation or emulsions, especially if water is a byproduct or present in reagents.[1]
-
Troubleshooting Steps:
-
Vigorous Stirring: Ensure your stirring is efficient enough to create a fine emulsion, maximizing the interfacial area where the reaction can occur.
-
Phase-Transfer Catalyst: For biphasic systems, adding a suitable phase-transfer catalyst can shuttle reactants between the phases and accelerate the reaction.
-
Anhydrous Conditions: If water is causing the issue, ensure all reagents and glassware are thoroughly dried before use.
-
-
-
2. Reaction Progress and Catalyst Activity
-
Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is sluggish or has a low yield in HFB. What is the problem?
-
Answer: While fluorinated alcohols can be beneficial, catalyst deactivation or poor performance can occur.
-
Troubleshooting Steps:
-
Catalyst Poisoning: Ensure starting materials and the solvent are free from impurities like sulfur or excess water, which can poison the catalyst.
-
Ligand Choice: The solubility and stability of the palladium-ligand complex are critical. Highly fluorinated environments may require specialized ligands. Consider screening bulky, electron-rich phosphine (B1218219) ligands which are often effective in challenging cross-coupling reactions.
-
Base Selection (for Suzuki/Heck): The base's solubility and strength are crucial. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ may have limited solubility. Consider using an organic base or ensuring vigorous stirring.
-
Temperature: While higher temperatures increase reaction rates, they can also promote side reactions like ether formation from the HFB solvent, especially under acidic conditions.[2] Optimize the temperature carefully, starting from a moderate level (e.g., 80 °C) and adjusting as needed.
-
-
-
-
Question: I am observing unexpected side products. What might they be?
-
Answer: Under certain conditions, HFB can participate in side reactions.
-
Common Side Products:
-
Ethers: At elevated temperatures, particularly with acid catalysis, HFB can undergo dehydration to form bis(heptafluorobutyl) ether.[2]
-
Transesterification: If your substrate contains an ester and you are using an acid or base catalyst, HFB could potentially act as a nucleophile, leading to a transesterification side product.
-
-
-
3. Work-up and Product Isolation
-
Question: How do I effectively remove HFB solvent after the reaction is complete?
-
Answer: HFB has a relatively high boiling point (96-97 °C), making it less volatile than common solvents like DCM or ethyl acetate (B1210297).[3]
-
Removal Strategies:
-
Rotary Evaporation: HFB can be removed under reduced pressure, but it may require moderate heating of the water bath (e.g., 40-50 °C) and a good vacuum source.
-
Aqueous Extraction: Since HFB is not miscible with water, you can perform a liquid-liquid extraction.[1] Dilute the reaction mixture with a common organic solvent (e.g., ethyl acetate, diethyl ether) in which your product is soluble. Wash this organic layer multiple times with water or brine to remove the HFB. Be mindful of HFB's high density; the organic layer may be on top or bottom depending on the extraction solvent used.
-
-
-
-
Question: I'm having trouble with emulsions during the aqueous work-up. How can I break them?
-
Answer: Emulsions are common when working with fluorinated solvents.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break up the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite®.
-
-
-
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for key transformations where fluorinated alcohols have been employed as solvents. While specific data for HFB is limited, data from similar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can provide a valuable starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Polar/Alcohol Solvents
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | Aryl-Cl, Aryl-Br, Aryl-OTf | Aryl chlorides are less reactive and may require more robust catalyst systems. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess helps drive the reaction to completion. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd/PtBu₃ G4 | Pre-catalysts are often used for convenience and consistency. |
| Ligand | PtBu₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands are often effective.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Choice of base is critical and depends on the substrate and solvent.[1] |
| Solvent | Alcohols (MeOH), MeCN, THF | Solvent choice can dramatically affect selectivity, especially with substrates having multiple reactive sites.[1] |
| Temperature | 60 - 110 °C | Start with a moderate temperature and increase if the reaction is sluggish. |
Table 2: Representative Conditions for Heck Reaction in Various Solvents
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | Aryl-I, Aryl-Br | Iodides and bromides are typically more reactive than chlorides. |
| Alkene | 1.1 - 2.0 equivalents | An excess of the alkene is often used. |
| Palladium Source | Pd(OAc)₂, PdCl₂, Herrmann-Beller palladacycle | Phosphine-free systems are sometimes effective, especially in polar solvents.[4] |
| Base | NaOAc, K₂CO₃, Et₃N | An organic or inorganic base is required to regenerate the Pd(0) catalyst. |
| Solvent | DMF, NMP, MeCN, Water, Ionic Liquids | Polar aprotic solvents are common. Fluorinated alcohols may enhance reactivity. |
| Temperature | 80 - 140 °C | Higher temperatures are often required, but can lead to catalyst deactivation.[5] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification using HFB as Solvent
This protocol describes the synthesis of an ester from a carboxylic acid and an alcohol, using an excess of HFB as the reaction medium.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)
-
This compound (HFB, solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 equiv) and this compound (HFB) as the solvent.
-
Add the alcohol (1.2 equiv) to the mixture.
-
Slowly and carefully add the catalytic amount of concentrated sulfuric acid.
-
Heating: Heat the reaction mixture to reflux (approx. 97 °C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Work-up:
-
Transfer the cooled mixture to a separatory funnel.
-
Dilute the mixture with an equal volume of diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ gas will evolve. Vent the funnel frequently.
-
Wash the organic layer twice with water and then once with brine to remove residual HFB and water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether/ethyl acetate and any remaining traces of HFB.
-
Purify the resulting crude ester by column chromatography or distillation as needed.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to experiments involving HFB.
Caption: A troubleshooting flowchart for addressing low yield in reactions using HFB solvent.
Caption: A typical experimental workflow for synthesis using HFB as the solvent.
Caption: Key properties of HFB solvent and their implications for chemical reactions.
References
Technical Support Center: Reactions with 2,2,3,3,4,4,4-Heptafluoro-1-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3,3,4,4,4-heptafluoro-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile fluorinated alcohol used in a variety of reactions, primarily:
-
Esterification and Transesterification: To produce heptafluorobutyl esters, which have applications as specialty solvents and in the synthesis of polymers and pharmaceuticals.
-
Etherification (e.g., Williamson Ether Synthesis): To form heptafluorobutyl ethers, which are of interest for their unique solvent properties and as intermediates in organic synthesis.
-
Dehydration: To synthesize heptafluorobutenes, which can serve as monomers or reactive intermediates.
-
Use as a Specialty Solvent: Its unique properties, such as high thermal stability and low surface tension, make it a useful solvent in certain reactions.[1]
Q2: What are the typical side products observed in reactions with this compound?
A2: Side products are highly dependent on the specific reaction and conditions. However, some common classes of side products include:
-
In Esterification/Transesterification: Unreacted starting materials, water, and ethers formed from side reactions of the alcohol.[2]
-
In Etherification: Elimination products (alkenes) from the alkyl halide, and self-condensation of the alcohol under certain conditions.
-
In Dehydration: Isomers of the desired alkene and potential polymerization of the product.
Q3: How does the reactivity of this compound compare to non-fluorinated butanols?
A3: The presence of the electron-withdrawing heptafluoropropyl group significantly increases the acidity of the hydroxyl proton, making it a better nucleophile in its alkoxide form. However, the steric bulk of the fluorinated chain can hinder its reactivity in some cases.
Troubleshooting Guides
Esterification and Transesterification Reactions
Issue: Low Yield of Heptafluorobutyl Ester
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Use a more effective catalyst or increase catalyst loading. |
| Equilibrium Limitation | - Remove water or the alcohol byproduct (in transesterification) as it forms (e.g., using a Dean-Stark apparatus). - Use a large excess of one reactant. |
| Side Product Formation | - Optimize reaction conditions (temperature, catalyst) to minimize side reactions. - See the side product troubleshooting section below. |
Issue: Presence of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Step |
| Di-isopropyl ether (in transesterification with isopropyl acetate) | Intermolecular dehydration of the isopropanol (B130326) byproduct.[2] | - Remove isopropanol as it forms. - Lower the reaction temperature. |
| Acetic Acid (in transesterification with isopropyl acetate) | Hydrolysis of isopropyl acetate (B1210297) by water present in the reaction mixture.[2] | - Use anhydrous reagents and solvents. |
| Water | Can be a reaction byproduct or introduced with reagents.[2] | - Use a drying agent or azeotropic distillation. |
| 2,2,3,3,4,4,4-Heptafluorobutyl isopropyl ether | Etherification side reaction between heptafluorobutanol and isopropanol.[2] | - Optimize catalyst and temperature to favor esterification. |
Quantitative Data: Side Products in Transesterification
The following table summarizes representative quantitative data for side product formation in the transesterification of this compound with isopropyl acetate under acidic conditions.[2]
| Product/Side Product | Typical Mole Fraction (%) |
| 2,2,3,3,4,4,4-Heptafluorobutyl acetate (Target) | 40-60 |
| Isopropanol (Byproduct) | 20-30 |
| Di-isopropyl ether | 5-10 |
| Acetic Acid | 1-5 |
| Water | 1-5 |
| 2,2,3,3,4,4,4-Heptafluorobutyl isopropyl ether | 1-3 |
Note: These values are illustrative and can vary significantly with reaction conditions.
Experimental Protocol: Synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate via Transesterification
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a distillation column, a condenser, and a receiving flask.
-
Reagents: Charge the round-bottom flask with this compound (1.0 eq) and isopropyl acetate (1.5 eq).
-
Catalyst: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.01 eq).
-
Reaction: Heat the mixture to reflux. The lower-boiling isopropanol byproduct will distill off, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Work-up: After completion, cool the reaction mixture. Wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the crude product by fractional distillation.
References
Technical Support Center: 2,2,3,3,4,4,4-Heptafluoro-1-butanol Derivatization for GC Analysis
Welcome to the technical support center for troubleshooting derivatization with heptafluorobutyryl (HFB) reagents for Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the derivatization of analytes containing active hydrogen groups (e.g., alcohols, amines, phenols) using reagents like Heptafluorobutyric Anhydride (B1165640) (HFBA).
Troubleshooting Guide
This section addresses specific problems you might encounter during your derivatization experiments, presented in a question-and-answer format.
Question 1: Why am I seeing poor peak shape, specifically peak tailing, for my derivatized analyte?
Answer:
Peak tailing is a common issue that can compromise resolution and quantification.[1][2] It often indicates an incomplete reaction or interaction of the polar underivatized analyte with active sites in the GC system.[1][3]
-
Possible Cause 1: Incomplete Derivatization. If the derivatization reaction has not gone to completion, the remaining polar, underivatized analyte will interact strongly with the GC column's stationary phase, leading to tailing peaks.[1]
-
Solution: Ensure your reaction conditions are optimal. This includes verifying the reaction time and temperature and ensuring a sufficient molar excess of the derivatizing agent.[4][5] You may need to perform a time-course study or incrementally increase the temperature to find the optimal conditions for your specific analyte.
-
-
Possible Cause 2: Presence of Moisture. Heptafluorobutyrylating reagents are highly sensitive to moisture.[6][7] Water in your sample or solvents will react preferentially with the reagent, reducing its availability to derivatize your analyte and leading to an incomplete reaction.[8]
-
Possible Cause 3: Active Sites in the GC System. Even with successful derivatization, active sites within the GC inlet (e.g., liner) or the column itself can cause peak tailing.[1]
-
Solution: Use a properly deactivated inlet liner. If contamination is suspected, you may need to trim the first few centimeters from the GC column inlet or replace the liner entirely.[1]
-
Question 2: My derivatized analyte peak is very small, or the overall yield seems low. What could be the problem?
Answer:
Low derivatization yield directly impacts the sensitivity and accuracy of your analysis.[8]
-
Possible Cause 1: Insufficient Reagent. The amount of derivatizing agent may not be enough to react with all the analyte molecules, especially in concentrated samples.[4]
-
Solution: Increase the molar excess of the derivatizing agent. A general guideline is to use at least a 2:1 molar ratio of the reagent to the active hydrogens on the analyte. For complex matrices or analytes with multiple derivatization sites, a higher excess may be required.
-
-
Possible Cause 2: Suboptimal Reaction Conditions. The reaction time or temperature may be insufficient for the derivatization to proceed to completion.[4] Primary alcohols, for instance, react more readily than sterically hindered secondary or tertiary alcohols.
-
Possible Cause 3: Reagent Degradation. Derivatizing agents like HFBA are sensitive to moisture and can degrade over time if not stored properly, leading to reduced reactivity.[6]
-
Solution: Use fresh, high-quality derivatizing agents. Always store them in a desiccator or under an inert atmosphere, tightly sealed, to prevent degradation.
-
Question 3: I am observing multiple or unexpected peaks in my chromatogram for a single analyte. What is happening?
Answer:
The presence of unexpected peaks can complicate data analysis and indicate side reactions or incomplete derivatization.
-
Possible Cause 1: Incomplete Derivatization. You may be seeing peaks for both the underivatized analyte and the derivatized product. The underivatized compound will likely have a broader, tailing peak shape and a different retention time.
-
Possible Cause 2: Presence of Byproducts. Acylation with anhydride reagents like HFBA produces an acid byproduct (heptafluorobutyric acid).[7] If not removed, this can appear in the chromatogram and potentially damage the GC column.[7]
-
Solution: After the derivatization reaction, the acidic byproduct must be removed. This can be achieved through a liquid-liquid extraction with a slightly basic aqueous solution (e.g., a dilute sodium bicarbonate solution) or by evaporating the reaction mixture to dryness under a stream of nitrogen and reconstituting the residue in a suitable solvent.[6][10]
-
-
Possible Cause 3: Reagent Artifacts. Excess derivatizing reagent or its breakdown products can sometimes be detected in the chromatogram.
-
Solution: While a molar excess of the reagent is necessary, using a very large excess can lead to interfering peaks. Try reducing the amount of reagent to the minimum required for complete derivatization. Ensure your workup procedure effectively removes the bulk of the unreacted reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using 2,2,3,3,4,4,4-heptafluoro-1-butanol (or related fluoroalkyl) derivatization for GC analysis?
Derivatization is a chemical modification process used to convert analytes that are not suitable for direct GC analysis into a form that is.[7] The primary goals of creating heptafluorobutyryl derivatives are to:
-
Increase Volatility: Masking polar functional groups like hydroxyl (-OH) and amine (-NH2) with a non-polar HFB group significantly increases the analyte's volatility, allowing it to be analyzed by GC.[7]
-
Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in the GC inlet and column.[7]
-
Enhance Detectability: The presence of multiple fluorine atoms in the HFB group makes the derivative highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis.[7]
Q2: What types of compounds can be derivatized with heptafluorobutyric anhydride (HFBA)?
HFBA is a strong acylating agent that readily reacts with compounds containing active hydrogens. This includes primary and secondary amines, phenols, and alcohols.[12] The reactivity generally follows the order: primary amine > secondary amine > primary alcohol > secondary alcohol. Tertiary alcohols and amines are typically not reactive under standard conditions.
Q3: Are there any specific safety precautions I should take when working with HFBA?
Yes. Heptafluorobutyric anhydride is corrosive and moisture-sensitive.[6][7] It can cause severe skin and eye irritation. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I confirm that my derivatization was successful?
The most definitive way to confirm successful derivatization is by using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the derivatized product will show a characteristic molecular ion and fragmentation pattern corresponding to the addition of the heptafluorobutyryl group (a mass increase of 197 amu per group). For example, the mass spectra of HFB derivatives often show characteristic ions resulting from the cleavage of the C-C bonds adjacent to the carbonyl group.[10]
Experimental Protocols
General Protocol for Derivatization of Alcohols/Amines with HFBA
This protocol is a general guideline and may require optimization for your specific analyte and sample matrix.
Materials:
-
Dried sample extract (1-5 mg) in a reaction vial
-
Heptafluorobutyric anhydride (HFBA)
-
Anhydrous solvent (e.g., pyridine (B92270), ethyl acetate (B1210297), or toluene)
-
Optional: Catalyst/Acid Scavenger (e.g., triethylamine)
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. If necessary, evaporate the solvent under a gentle stream of nitrogen. The presence of water will inhibit the reaction.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., ethyl acetate) to the dried sample.
-
Add the HFBA reagent in a sufficient molar excess (e.g., a 10:1 molar ratio relative to the analyte).
-
(Optional) If not using a basic solvent like pyridine, a catalyst such as triethylamine (B128534) can be added to scavenge the acid byproduct and drive the reaction.[9]
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat the mixture. Common reaction conditions range from 50°C for 15-30 minutes to 70°C for 30 minutes.[9][10][11] Optimization is key; start with milder conditions and increase temperature/time if derivatization is incomplete.
-
Workup:
-
Cool the vial to room temperature.
-
Evaporate the mixture to dryness under a gentle stream of nitrogen to remove excess reagent and the acidic byproduct.[10]
-
Alternatively, perform a liquid-liquid extraction by adding an organic solvent (e.g., hexane) and a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove the acid byproduct. Vortex and collect the organic layer.
-
-
Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) for GC analysis.
-
Analysis: Inject an aliquot (e.g., 1 µL) of the final solution into the GC or GC-MS system.
Data Presentation
Table 1: Summary of Typical Reaction Conditions for HFBA Derivatization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Key Considerations |
| Analyte Type | Amines, Phenols | Alcohols, Amines | Alkylphenols | Reactivity varies; amines are generally more reactive than alcohols.[12] |
| Reagent | HFBA | HFBA | HFBA | Always use fresh, high-purity reagent. |
| Solvent | Benzene | Ethyl Acetate | Hexane | Must be anhydrous. Basic solvents like pyridine can also act as a catalyst.[6] |
| Catalyst | Triethylamine | None | Triethylamine | An acid scavenger can drive the reaction to completion.[9][11] |
| Temperature | 50°C | 70°C | 50°C | Higher temperatures can increase reaction rate but may degrade sensitive analytes.[9][10][11] |
| Time | 15 minutes | 30 minutes | 30 minutes | Longer times may be needed for sterically hindered or less reactive compounds.[9][10][11] |
| Reference | [9] | [10] | [11] | Conditions should be optimized for each specific application. |
Mandatory Visualization
Caption: General reaction scheme for HFB derivatization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HFBI derivatization of alcohols and amines - Chromatography Forum [chromforum.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 12. gcms.cz [gcms.cz]
Preventing racemization in amino acid derivatization with 2,2,3,3,4,4,4-Heptafluoro-1-butanol
Welcome to the technical support center for amino acid derivatization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the derivatization of amino acids with 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) for gas chromatography (GC) analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to racemization and inaccurate enantiomeric analysis.
Issue 1: High Percentage of D-Enantiomer Detected for a Pure L-Amino Acid Standard
| Potential Cause | Recommended Solution |
| Excessive Temperature During Esterification | Reduce the reaction temperature. Optimal temperatures for HFB esterification are typically in the range of 100-110°C. Higher temperatures can accelerate racemization. |
| Prolonged Reaction Time | Minimize the heating time to the minimum required for complete derivatization. A typical reaction time is 30-60 minutes. |
| Strongly Basic or Acidic Conditions | Ensure the reaction is carried out under mildly acidic conditions. The use of an acidic catalyst like HCl in HFB is common. Avoid strong bases as they are known to promote racemization. |
| Presence of Contaminants | Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned and dried to avoid catalytic effects from impurities. |
Issue 2: Inconsistent Enantiomeric Excess (%ee) Values Across Replicate Samples
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Ensure complete dryness of the amino acid sample before adding reagents. Water can interfere with the reaction. Use a sufficient excess of HFB and the acylating agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA). |
| Variable Reaction Conditions | Precisely control the temperature and reaction time for each sample. Use a heating block or a controlled temperature oven for uniform heating. |
| Sample Degradation | Prepare derivatives fresh before GC analysis. Store derivatized samples at low temperatures (e.g., -20°C) if immediate analysis is not possible. |
Issue 3: Poor Chromatographic Resolution of Enantiomers
| Potential Cause | Recommended Solution |
| Suboptimal GC Column | Use a chiral capillary column specifically designed for amino acid enantiomer separation, such as a Chirasil-L-Val column. |
| Incorrect GC Oven Temperature Program | Optimize the temperature program to achieve baseline separation of the enantiomeric peaks. A slower temperature ramp can often improve resolution. |
| Injector Port Temperature Too High | A high injector temperature can sometimes cause on-column racemization. Try reducing the injector temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of racemization during amino acid derivatization with HFB?
A1: Racemization during the esterification of amino acids, including with HFB, can occur through an enolization mechanism under acidic or basic conditions. The proton on the alpha-carbon of the amino acid is acidic and can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers. High temperatures and the presence of strong acids or bases can facilitate this process.
Q2: Why is a two-step derivatization (esterification followed by acylation) necessary for GC analysis of amino acids?
A2: Amino acids are non-volatile due to their zwitterionic nature at physiological pH. A two-step derivatization is employed to increase their volatility for GC analysis.
-
Esterification: The carboxylic acid group is esterified, in this case with HFB, to form a heptafluorobutyl ester. This reduces the polarity of the carboxyl group.
-
Acylation: The amino group is then acylated, typically with an agent like trifluoroacetic anhydride (TFAA), to form an N-trifluoroacetyl derivative. This further reduces the polarity and hydrogen bonding capacity of the molecule, making it sufficiently volatile for GC analysis.
Q3: Are there alternative derivatization agents to HFB that are less prone to causing racemization?
A3: Yes, several other derivatization agents are used for chiral amino acid analysis. For instance, derivatization with methyl chloroformate in methanol (B129727) has been reported to exhibit no racemization.[1][2] However, the choice of reagent often depends on the specific amino acids being analyzed, the available instrumentation, and the desired sensitivity. While derivatization with pentafluoropropionic anhydride and heptafluorobutanol can offer high sensitivity, it has been associated with racemization, precluding accurate quantification.[1][2]
Q4: How can I validate my method to ensure that racemization is not occurring?
A4: To validate your method, you should analyze a pure enantiomeric standard (e.g., L-alanine). After derivatization and GC analysis, the chromatogram should ideally show only the peak corresponding to the L-enantiomer. The presence of a peak for the D-enantiomer would indicate that racemization has occurred during the sample preparation or analysis. The percentage of the D-enantiomer can be calculated to quantify the extent of racemization. It is advisable to keep this value as low as possible, ideally below 1-2%.
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with HFB and TFAA for Chiral GC Analysis (Minimized Racemization)
This protocol is designed to minimize racemization by controlling reaction conditions.
Materials:
-
Standard amino acid solutions (L- and D-enantiomers)
-
This compound (HFB)
-
Acetyl chloride or 3M HCl in HFB
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Nitrogen gas, high purity
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Pipette a known amount of the amino acid standard or sample solution into a clean GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry.
-
-
Esterification (Step 1):
-
Add 100 µL of 3M HCl in HFB (or a freshly prepared mixture of HFB and acetyl chloride, e.g., 4:1 v/v) to the dried amino acid residue.
-
Cap the vial tightly and heat at 100°C for 45 minutes in a heating block. Note: Avoid higher temperatures and longer heating times to minimize racemization.
-
After heating, cool the vial to room temperature.
-
Evaporate the excess reagent under a gentle stream of nitrogen gas.
-
-
Acylation (Step 2):
-
To the dried heptafluorobutyl ester, add 50 µL of anhydrous dichloromethane and 20 µL of TFAA.
-
Cap the vial and heat at 60°C for 10 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and GC Analysis:
-
Reconstitute the final derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate) to the desired concentration for GC-MS analysis.
-
Inject the sample onto a chiral GC column (e.g., Chirasil-L-Val) and run your optimized temperature program.
-
Data Presentation
Table 1: Effect of Esterification Temperature on Racemization of L-Alanine
| Temperature (°C) | Reaction Time (min) | % D-Alanine (Racemization) |
| 100 | 45 | 1.2% |
| 120 | 45 | 3.5% |
| 150 | 45 | 8.9% |
Note: The data presented in this table is illustrative and based on typical trends observed. Actual results may vary depending on the specific experimental setup.
Visualizations
Caption: Workflow for amino acid derivatization with minimized racemization.
Caption: Troubleshooting logic for high racemization in amino acid analysis.
References
Technical Support Center: Purification of Synthesized Products in 2,2,3,3,4,4,4-Heptafluoro-1-butanol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) as a reaction solvent. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of synthesized products from HFB.
Frequently Asked Questions (FAQs)
General Properties of HFB
Q1: What are the key physical properties of this compound (HFB) that I should be aware of for purification?
A1: Understanding the physical properties of HFB is crucial for designing effective purification strategies. Key properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Boiling Point | 96-97 °C[1][2] | HFB is a relatively high-boiling solvent, which can be challenging to remove by simple evaporation. Vacuum distillation is often required. |
| Density | 1.6 g/mL at 25 °C[1][2] | HFB is denser than water, which will cause phase inversion during aqueous extractions compared to common organic solvents. The aqueous layer will be the top layer. |
| Solubility in Water | Not miscible or difficult to mix.[2] | While not readily miscible, some partitioning of HFB into the aqueous phase and vice versa can occur, potentially affecting product recovery. |
| Polarity | Fluorinated alcohol | HFB's unique polarity can influence solvent miscibility for extractions and chromatography, as well as solute solubility for crystallization. |
Liquid-Liquid Extraction
Q2: I am performing an aqueous extraction from a reaction mixture in HFB, and the layers are not separating as expected. What could be the issue?
A2: The most common issue is the high density of HFB, which is greater than water. This will result in an inversion of the typical aqueous and organic layers, with the aqueous layer being on top. If you are accustomed to working with solvents less dense than water, this can be counterintuitive.
Troubleshooting Steps:
-
Confirm Layer Identity: Carefully add a small amount of water to the separatory funnel and observe which layer it joins. This will confirm the identity of the aqueous phase.
-
Emulsion Formation: Emulsions can form at the interface of the two layers. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution).
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Allow the mixture to stand for an extended period.
-
Filter the mixture through a pad of celite.
-
Q3: My product seems to have poor solubility in common extraction solvents when trying to extract it from HFB. What should I do?
A3: HFB's fluorinated nature can lead to unusual solubility profiles for certain products. It is important to select an extraction solvent that is immiscible with HFB and in which your product has high solubility.
Solvent Selection Guide for Extraction from HFB:
| Product Polarity | Recommended Extraction Solvents (Test on a small scale) |
| Non-polar | Hexanes, Heptane, Toluene |
| Moderately Polar | Diethyl ether, Ethyl acetate, Dichloromethane (DCM) |
| Polar | Consider back-extraction into an appropriate aqueous phase. |
Chromatography
Q4: How can I effectively remove HFB from my product using flash chromatography?
A4: Removing the high-boiling HFB solvent from your product via flash chromatography requires a solvent system that allows for good separation between your compound of interest and the highly polar HFB.
Recommended Approach:
-
Load the column with a minimal amount of organic solvent. If your crude product is dissolved in HFB, try to concentrate it as much as possible before loading. A dry loading technique is often preferable.
-
Start with a non-polar mobile phase. This will keep your product retained on the column while the less retained HFB begins to elute.
-
Gradually increase the polarity of the mobile phase. A shallow gradient is often effective at separating the product from the trailing HFB.
Example Solvent Systems (Normal Phase Silica Gel):
-
Hexanes/Ethyl Acetate
-
Hexanes/Dichloromethane
-
Toluene/Ethyl Acetate
Q5: Can I use reverse-phase chromatography to purify my product from an HFB reaction mixture?
A5: Yes, reverse-phase chromatography can be a viable option, particularly for polar to moderately polar compounds. HFB is miscible with common reverse-phase mobile phases like acetonitrile (B52724) and methanol (B129727) with water. The presence of HFB in the sample may affect the retention of your compound, so method development on an analytical scale is recommended.
Distillation
Q6: HFB has a high boiling point. What is the best way to remove it by distillation without decomposing my product?
A6: Due to its boiling point of 96-97 °C, removing HFB at atmospheric pressure can be detrimental to thermally sensitive compounds. Vacuum distillation is the recommended method for removing HFB. By reducing the pressure, the boiling point of HFB can be significantly lowered, allowing for its removal at a much lower temperature.
Experimental Protocol for Vacuum Distillation:
-
Ensure your glassware is rated for vacuum applications.
-
Use a vacuum pump that can achieve a pressure low enough to significantly reduce the boiling point of HFB.
-
Employ a cold trap between your distillation setup and the vacuum pump to collect the HFB vapor and protect the pump.
-
Gently heat the distillation flask in a water or oil bath.
-
Monitor the temperature and pressure closely to control the rate of distillation.
Crystallization
Q7: I want to crystallize my product directly from the HFB reaction mixture. How do I choose a suitable anti-solvent?
A7: The choice of an anti-solvent is critical for successful crystallization. The ideal anti-solvent should be miscible with HFB but should not dissolve your product.
Troubleshooting and Protocol for Anti-Solvent Crystallization:
-
Solubility Testing: On a small scale, test the solubility of your purified product in various potential anti-solvents.
-
Common Anti-Solvents to Consider:
-
Non-polar: Hexanes, Heptane
-
Polar Aprotic: Acetonitrile
-
Water: If your product is non-polar.
-
-
Procedure:
-
Ensure your product is fully dissolved in the HFB.
-
Slowly add the anti-solvent to the HFB solution with gentle stirring.
-
If no crystals form, try cooling the solution or gently scratching the inside of the flask with a glass rod to induce nucleation.
-
If an oil forms, you may need to try a different anti-solvent or a solvent/anti-solvent mixture.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the decision-making process and workflows for purifying products from HFB.
Caption: Decision workflow for purification strategy.
Caption: Troubleshooting liquid-liquid extraction.
Caption: Strategy for flash chromatography purification.
References
Revolutionizing Polymer Synthesis: A Technical Guide to Improving Yield with 2,2,3,3,4,4,4-Heptafluoro-1-butanol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center dedicated to leveraging 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) for enhanced polymer synthesis outcomes. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges and optimize your polymerization reactions.
This compound (HFB) has emerged as a highly effective medium and promoter in various polymerization reactions, attributed to its unique properties such as strong hydrogen-bonding donor ability, low nucleophilicity, and high polarity.[1][2] These characteristics can lead to enhanced reaction efficiency and selectivity, particularly in the synthesis of fluorinated polymers and other specialty macromolecules.[1] This technical support center is designed to assist researchers in harnessing the full potential of HFB to improve polymer yields and overcome common experimental hurdles.
Troubleshooting Guide: Enhancing Polymer Synthesis Yields with HFB
This section addresses specific issues that researchers may encounter when using this compound in polymer synthesis, providing potential causes and actionable solutions to improve reaction yields.
Issue 1: Low or No Polymer Yield
| Possible Cause | Recommended Action |
| Incomplete Monomer Dissolution | Although HFB is a good solvent for many fluorinated monomers, ensure complete dissolution of your specific monomer at the reaction concentration. Gentle heating or sonication may be necessary. For monomers with low solubility, consider a co-solvent system, but be aware of potential impacts on reaction kinetics. |
| Initiator Incompatibility or Decomposition | Verify the solubility and stability of your chosen initiator in HFB at the reaction temperature. Some initiators may have limited solubility or decompose at different rates in fluorinated alcohols compared to conventional solvents. Consider initiators known to be effective in polar or fluorinated media. |
| Presence of Impurities | Water and other protic impurities can interfere with certain polymerization mechanisms, particularly in ring-opening polymerization. Ensure all reactants and the solvent are thoroughly dried before use. Monomer purity is also critical; purify monomers as needed to remove inhibitors or other contaminants. |
| Suboptimal Reaction Temperature | The optimal temperature for polymerization can shift in HFB due to its unique solvent effects. If the yield is low, consider optimizing the reaction temperature. A temperature screening experiment can help identify the ideal conditions for your specific system. |
| Chain Transfer to Solvent | While fluorinated alcohols generally have low chain transfer constants, it can still occur, leading to lower molecular weight and potentially lower isolated yield. If this is suspected, consider lowering the reaction temperature or using a higher monomer concentration. |
Issue 2: Broad Molecular Weight Distribution (High Polydispersity)
| Possible Cause | Recommended Action |
| Poor Initiation Efficiency | Ensure the initiator is fully dissolved and homogeneously distributed throughout the reaction mixture before initiating polymerization. In controlled radical polymerizations like ATRP, ensure the catalyst complex is properly formed and soluble in HFB. |
| Side Reactions | The high polarity of HFB may promote side reactions, such as transesterification in polyester (B1180765) synthesis, which can broaden the molecular weight distribution. Analyze the polymer structure for defects to identify potential side reactions and adjust reaction conditions (e.g., lower temperature, shorter reaction time) accordingly. |
| Chain Termination Events | Impurities or high temperatures can lead to premature chain termination. Rigorous purification of monomers and solvents, along with careful temperature control, is crucial for minimizing termination events and achieving a narrow molecular weight distribution. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound an effective solvent for polymer synthesis?
A1: HFB's effectiveness stems from its unique combination of properties. Its high hydrogen-bond donating ability can stabilize transition states and reactive intermediates, while its low nucleophilicity prevents it from participating in unwanted side reactions.[2] Its polarity allows for the dissolution of a wide range of monomers and initiators, and it can enhance the rate and selectivity of certain polymerization reactions.[1]
Q2: Can HFB be used in controlled radical polymerization techniques like ATRP?
A2: Yes, fluorinated alcohols like HFB can be used in Atom Transfer Radical Polymerization (ATRP) and other controlled radical polymerization methods. However, the solvent polarity can influence the activity of the catalyst complex.[3] It is important to select a ligand that forms a stable and active catalyst in HFB. The solubility of both the copper complex and the deactivator species should be considered to maintain the polymerization equilibrium and control.
Q3: How does HFB affect the kinetics of polymerization?
A3: The effect of HFB on polymerization kinetics is complex and depends on the specific reaction. In some cases, the polar nature of HFB can accelerate the rate of polymerization by stabilizing polar transition states. However, interactions between the solvent and the propagating species or the catalyst can also influence the reaction rate. It is recommended to perform kinetic studies to understand the specific effects of HFB on your system.
Q4: What are the safety considerations when working with this compound?
A4: HFB is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[4] It can cause skin and eye irritation.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of a Fluorinated Acrylate (B77674) in HFB
This protocol provides a general procedure for the free-radical polymerization of a fluorinated acrylate monomer using AIBN as the initiator in HFB.
Materials:
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Fluorinated acrylate monomer
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2,2'-Azobis(2-methylpropionitrile) (AIBN)
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This compound (HFB), anhydrous
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Nitrogen or Argon gas
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Methanol (B129727) (for precipitation)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the fluorinated acrylate monomer in anhydrous HFB. The monomer concentration can be varied, but a starting point of 1 M is common.
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Add the desired amount of AIBN (typically 0.1-1 mol% relative to the monomer).
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Seal the flask and de-gas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen.
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Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
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Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by techniques such as ¹H NMR or gravimetry.
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To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
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Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.
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Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven to a constant weight.
Protocol 2: Ring-Opening Polymerization of a Lactone in HFB
This protocol outlines a general procedure for the ring-opening polymerization of a lactone monomer (e.g., ε-caprolactone) using a suitable catalyst in HFB.
Materials:
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Lactone monomer (e.g., ε-caprolactone), purified
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Catalyst (e.g., tin(II) octoate, Sn(Oct)₂)
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This compound (HFB), anhydrous
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Nitrogen or Argon gas
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Methanol or hexane (B92381) (for precipitation)
Procedure:
-
Thoroughly dry all glassware in an oven and cool under a stream of nitrogen or argon.
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In a dry Schlenk flask under an inert atmosphere, add the purified lactone monomer and anhydrous HFB.
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In a separate vial, prepare a stock solution of the catalyst (e.g., Sn(Oct)₂) in anhydrous HFB.
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Add the required amount of the catalyst solution to the monomer solution via syringe. The monomer-to-catalyst ratio will depend on the desired molecular weight.
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Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with stirring.
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Monitor the polymerization by periodically taking samples and analyzing the monomer conversion.
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Once the desired conversion is reached, cool the reaction to room temperature.
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Dissolve the polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and precipitate it into a non-solvent like cold methanol or hexane.
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Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
Data Presentation
While specific quantitative data on yield improvement using HFB across a wide range of polymerizations is still an active area of research, the following table illustrates a hypothetical comparison based on the expected benefits of using a fluorinated alcohol.
Table 1: Hypothetical Yield Comparison for the Polymerization of a Fluorinated Monomer
| Solvent | Polymer Yield (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| Toluene | 75 | 15,000 | 2.1 |
| Tetrahydrofuran (THF) | 82 | 18,000 | 1.9 |
| This compound (HFB) | 95 | 25,000 | 1.5 |
Note: The data in this table is illustrative and the actual results may vary depending on the specific monomer, initiator, and reaction conditions.
Visualizing Workflows and Troubleshooting Logic
Experimental Workflow for Polymerization in HFB
Caption: A generalized experimental workflow for conducting polymer synthesis using this compound as a solvent.
Troubleshooting Logic for Low Polymer Yield
References
Stability issues of 2,2,3,3,4,4,4-Heptafluoro-1-butanol under reaction conditions
This technical support guide is intended for researchers, scientists, and drug development professionals using 2,2,3,3,4,4,4-heptafluoro-1-butanol in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of this fluorinated alcohol under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a partially fluorinated alcohol known for its thermal stability and is used as a specialty solvent and reagent in organic synthesis.[1] Unlike some primary and secondary perfluoroalcohols that are unstable and can eliminate hydrogen fluoride (B91410) (HF), partially fluorinated alcohols like heptafluoro-1-butanol exhibit greater stability.[2] However, its stability can be compromised under specific reaction conditions, particularly at elevated temperatures or in the presence of strong reagents.
Q2: What are the known decomposition pathways for fluorinated alcohols like heptafluoro-1-butanol?
The thermal degradation of fluorotelomer alcohols, a class to which heptafluoro-1-butanol belongs, can proceed through several pathways. The initial steps are often believed to involve the elimination of hydrogen fluoride (HF) or a CH₂ group. At higher temperatures, C-C bond cleavage and other fragmentation reactions can occur, leading to the formation of smaller fluorinated compounds.[3]
Q3: Is this compound stable to strong acids and bases?
While specific data on the reaction of this compound with a wide range of strong acids and bases is not extensively documented in the provided results, general principles of alcohol and organofluorine chemistry can provide guidance. Strong bases can deprotonate the hydroxyl group, forming an alkoxide. The high electronegativity of the heptafluorobutyl group will influence the acidity of the hydroxyl proton. In the presence of very strong bases, elimination of HF could be a potential side reaction, especially at elevated temperatures. Reactions with strong acids at high temperatures could lead to dehydration or other side reactions. For instance, in a transesterification reaction using sulfuric acid as a catalyst at 95-105 °C, side products were observed.[4]
Q4: What are the recommended storage conditions for this compound?
It is recommended to store this compound under recommended storage conditions, which typically means a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected side products in the reaction mixture. | Decomposition of heptafluoro-1-butanol. | - Lower the reaction temperature if possible.- Use a milder catalyst.- Analyze side products by GC-MS or NMR to identify decomposition pathways.[4] |
| Low reaction yield when using heptafluoro-1-butanol as a solvent or reactant. | Instability under reaction conditions. | - Evaluate the compatibility of all reagents with the fluorinated alcohol.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Run a blank reaction with heptafluoro-1-butanol and other reagents (without the starting material) to check for background reactivity. |
| Formation of an acidic environment during the reaction. | Elimination of hydrogen fluoride (HF). | - Use a non-nucleophilic base to scavenge any generated acid.- Monitor the pH of the reaction mixture if applicable.- Choose reaction conditions that minimize thermal stress on the molecule.[3] |
| Inconsistent results between batches. | Variability in the purity of heptafluoro-1-butanol. | - Ensure the purity of the heptafluoro-1-butanol using techniques like GC.[6]- Store the reagent properly to prevent degradation over time. |
Experimental Protocols
Protocol 1: Analysis of Side Products in Transesterification Reaction
This protocol is based on a study investigating the side products from the transesterification of isopropyl acetate (B1210297) and this compound.[4]
-
Objective: To identify potential side products arising from the reaction of this compound under acidic conditions.
-
Materials:
-
This compound (HFBol)
-
Isopropyl acetate (IPAc)
-
Sulfuric acid (H₂SO₄) as a catalyst
-
-
Procedure:
-
Combine equimolar amounts of HFBol and IPAc in a reaction vessel.
-
Add a catalytic amount of concentrated H₂SO₄.
-
Heat the reaction mixture to 95-105 °C.
-
Monitor the reaction progress and collect samples at different time points.
-
Analyze the reaction mixture and any volatile products by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the main products and any side-products.
-
-
Observed Side Products: Di-isopropyl ether, acetic acid, water, and 2,2,3,3,4,4,4-heptafluorobutyl isopropyl ether.[4]
Visualizations
References
Technical Support Center: Purification of 2,2,3,3,4,4,4-Heptafluoro-1-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,2,3,3,4,4,4-Heptafluoro-1-butanol. The following sections offer detailed guidance on identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound typically has a purity of around 98%.[1][2][3] Potential impurities can arise from the synthesis process and storage. These may include:
-
Water: As a fluorinated alcohol, it can absorb atmospheric moisture.
-
Acidic Impurities: Residual acids from the synthesis, such as hydrofluoric acid or other mineral acids, may be present.
-
Related Fluorinated Compounds: Byproducts from the synthesis process, which could include isomers or compounds with incomplete fluorination.
-
Ethers: Formed through intermolecular dehydration of the alcohol.
-
Unreacted Starting Materials: Depending on the synthetic route, trace amounts of starting materials may remain.
Q2: How can I determine the purity of my this compound?
A2: The most common and effective method for determining the purity and identifying impurities is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile compounds and provides information about their molecular weight and fragmentation patterns, allowing for identification. A general GC-MS protocol is provided in the "Experimental Protocols" section.
Q3: What is the boiling point of this compound?
A3: The atmospheric boiling point of this compound is 96-97 °C. This is a key parameter for purification by distillation.
Q4: Is this compound miscible with water?
A4: No, it is not miscible or is difficult to mix with water. This property is important to consider during aqueous washing steps.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Presence of Water
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Problem: My compound appears cloudy or my reaction is sensitive to moisture.
-
Solution: Dry the this compound using molecular sieves.
-
Method: Use 3Å or 4Å molecular sieves. Add the sieves to the alcohol and allow them to stand for several hours, preferably overnight. The amount of sieves will depend on the volume of the alcohol and the suspected amount of water. A general guideline is to use 5-10% of the solvent's weight in molecular sieves. The dried alcohol can then be decanted or distilled.[4] For very low water content (ppm level), passing the solvent through a column packed with activated molecular sieves can be effective.[5]
-
-
Pro-Tip: To ensure the molecular sieves are active, they can be heated in a vacuum oven before use.
Issue 2: Acidic Impurities Detected
-
Problem: My compound has a low pH, or I observe degradation of acid-sensitive reagents.
-
Solution 1: Washing with a Basic Solution.
-
Method: Wash the this compound with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a separatory funnel. The organic layer can then be separated and dried.
-
-
Solution 2: Treatment with Activated Alumina.
-
Method: Pass the alcohol through a column packed with basic or neutral activated alumina. This is effective for removing trace acidic impurities.[6]
-
Issue 3: Presence of Other Organic Impurities
-
Problem: GC-MS analysis shows the presence of closely boiling impurities.
-
Solution: Fractional Distillation.
-
Method: Due to the relatively low boiling point of 96-97 °C, atmospheric fractional distillation is a suitable method for purification.[7] A fractionating column (e.g., Vigreux or packed column) should be used to enhance separation efficiency. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure compound. For impurities with significantly different boiling points, a simple distillation may suffice.[8]
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 375-01-9 |
| Molecular Formula | C₄H₃F₇O |
| Molecular Weight | 200.05 g/mol |
| Boiling Point | 96-97 °C |
| Density | 1.6 g/mL at 25 °C |
| Refractive Index | n20/D 1.3 |
| Water Solubility | Not miscible or difficult to mix |
| Appearance | Colorless to pale yellow liquid |
| Commercial Purity | >98.0% (by GC)[1] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a general procedure and may need optimization based on the specific impurities present.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Charge the Flask: Add the commercial this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: Slowly increase the temperature. Observe the vapor rising through the fractionating column. The temperature at the thermometer should stabilize as the first fraction begins to distill.
-
Fraction Collection: Discard the initial small fraction (forerun), which may contain more volatile impurities. Collect the main fraction that distills at a constant temperature of 96-97 °C.
-
Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the flask. Do not distill to dryness.
-
Analysis: Analyze the purity of the collected fraction using GC-MS.
Protocol 2: Drying with Molecular Sieves
-
Sieve Activation: Place 3Å or 4Å molecular sieves in a porcelain dish and heat in a furnace at 300-350°C for at least 3 hours under a stream of inert gas or in a vacuum oven. Allow to cool to room temperature in a desiccator.
-
Drying Procedure: Add the activated molecular sieves (approximately 5-10% of the alcohol's weight) to the flask containing this compound.
-
Incubation: Seal the flask and let it stand for at least 12-24 hours, with occasional swirling.
-
Separation: Carefully decant or filter the dried alcohol from the molecular sieves.
-
Storage: Store the dried alcohol over a small amount of freshly activated molecular sieves to maintain dryness.
Protocol 3: General GC-MS Method for Purity Analysis
This is a starting point for method development. The parameters may need to be optimized for your specific instrument and impurities of interest.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
GC-MS Parameters:
-
Column: A mid-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 30-400
-
-
Mandatory Visualization
Caption: Logical workflow for the purification of this compound.
References
- 1. 2,2,3,3,4,4,4-ヘプタフルオロ-1-ブタノール | this compound | 375-01-9 | 東京化成工業株式会社 [tcichemicals.com]
- 2. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. chemsavers.com [chemsavers.com]
- 4. researchgate.net [researchgate.net]
- 5. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 6. sorbtech.com [sorbtech.com]
- 7. Purification [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
Technical Support Center: Handling and Disposal of 2,2,3,3,4,4,4-Heptafluoro-1-butanol Waste
This guide provides detailed information and troubleshooting for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,2,3,3,4,4,4-Heptafluoro-1-butanol and its associated waste streams.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2][3] It can cause serious eye irritation, skin irritation, and respiratory tract irritation.[1][2][3] Ingestion may be harmful and can cause gastrointestinal irritation.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this substance?
A2: Appropriate PPE includes safety goggles or a face shield, chemical-resistant gloves (inspect before use), and a lab coat.[2][4] All handling of open containers should be conducted in a well-ventilated area or a chemical fume hood.[3][5]
Q3: How should I properly store this compound?
A3: Store in a cool, dry, and well-ventilated place away from sources of ignition such as heat, sparks, and open flames.[2][3][4] Keep containers tightly closed to prevent leakage and evaporation.[2][4] Opened containers must be carefully resealed and kept upright.[2][4]
Q4: What is the correct procedure for disposing of waste containing this compound?
A4: Waste containing this chemical is considered hazardous waste. It is classified as a halogenated organic compound.[2][3] Disposal must be in accordance with federal, state, and local regulations. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Always use a licensed disposal company for surplus and non-recyclable solutions.[2]
Q5: Can I mix this waste with other solvent wastes?
A5: No. It is crucial to segregate halogenated organic waste, such as this compound, from non-halogenated solvent waste.[4] Mixing these waste streams can significantly increase disposal costs and complexity.[2][4]
Troubleshooting Guide
Scenario 1: I have accidentally spilled a small amount of this compound in the fume hood.
-
What should I do first?
-
Ensure the fume hood is operating correctly. Wearing your full PPE (lab coat, safety goggles, and chemical-resistant gloves), contain the spill with an inert absorbent material such as sand, vermiculite, or dry lime.[1]
-
-
How do I clean up the contained spill?
-
What is the final step?
-
Wash the spill area with soap and water.[1] Dispose of the contaminated absorbent material and any used cleaning supplies as halogenated organic waste.
-
Scenario 2: The hazardous waste container for this compound is almost full.
-
How full is too full?
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.[2]
-
-
What do I do with the full container?
-
How do I arrange for pickup?
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]
-
Scenario 3: I am unsure what type of container to use for waste collection.
-
What are the key requirements for a waste container?
-
The container must be chemically resistant to this compound, in good condition, and have a secure-fitting lid.[2]
-
-
What materials are recommended?
-
Chemically resistant glass or polyethylene (B3416737) containers are suitable for collecting halogenated organic waste.[2][6] High-density polyethylene (HDPE) is generally resistant to alcohols.
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C4H3F7O | [7][8] |
| Molecular Weight | 200.05 g/mol | [7] |
| Appearance | Colorless liquid | [2] |
| Density | 1.6 g/mL at 25 °C | [7] |
| Boiling Point | 96-97 °C | [7] |
| Flash Point | 25 °C (77 °F) | [1][7] |
| Signal Word | Warning | [2][7] |
| Hazard Statements | H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |
Experimental Protocols & Workflows
Protocol for Segregation and Labeling of this compound Waste
-
Container Selection: Obtain a clean, dry, and chemically compatible waste container, such as a glass or high-density polyethylene (HDPE) bottle, with a screw-top cap.
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[2]
-
Content Identification: On the label, clearly write "Halogenated Organic Waste" and list "this compound" as a constituent.
-
Segregation: Keep this waste container separate from non-halogenated organic waste, aqueous waste, and solid chemical waste streams.
-
Adding Waste: When adding waste, do so in a well-ventilated area, preferably inside a chemical fume hood.
-
Updating Label: As other compatible halogenated wastes are added, update the contents list on the label with the chemical name and approximate percentage of each component.
-
Closure: Always securely close the container immediately after adding waste.
Logical Workflow for Handling this compound Waste
Caption: Waste management workflow from generation to disposal.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. wku.edu [wku.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. This compound 98 375-01-9 [sigmaaldrich.com]
- 8. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Reactions Involving 2,2,3,3,4,4,4-Heptafluoro-1-butanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the moisture sensitivity of reactions involving 2,2,3,3,4,4,4-heptafluoro-1-butanol (HFBol).
Troubleshooting Guides
Issue 1: Low or No Yield in Esterification or Transesterification Reactions
Possible Cause: The presence of excess moisture in the reaction can lead to several undesirable side reactions, significantly reducing the yield of the desired ester product. Water can hydrolyze the ester product back to the starting materials or lead to the formation of ethers.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be rigorously dried in an oven (at least 120°C for several hours) or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use. Allow the glassware to cool to room temperature under the inert atmosphere.
-
Dry Solvents and Reagents: Use freshly distilled, anhydrous solvents. If using commercially available anhydrous solvents, it is good practice to verify the water content using Karl Fischer titration. HFBol itself should be stored over molecular sieves (3Å or 4Å) to maintain its dryness.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Water Scavengers: In reactions where water is a byproduct, such as Fischer esterification, consider using a Dean-Stark apparatus to remove water as it is formed. Alternatively, the use of stoichiometric amounts of a chemical drying agent that is inert to the reaction conditions can be employed.
-
Catalyst Activity: If using an acid catalyst (e.g., sulfuric acid), be aware that water can affect its catalytic activity. Ensure the catalyst is of high purity and handled under anhydrous conditions.
Issue 2: Formation of Unexpected Byproducts
Possible Cause: The presence of water can facilitate side reactions, leading to the formation of ethers and other impurities. In the context of transesterification reactions, water can lead to the intermolecular dehydration of both the starting alcohol (HFBol) and any alcohol byproducts.[1]
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the formation of byproducts early on.
-
Strict Moisture Control: Implement the rigorous drying procedures outlined in the troubleshooting steps for low yield.
-
Purification of Starting Materials: Ensure the purity of HFBol and other reactants. Impurities can sometimes introduce moisture or act as catalysts for side reactions.
-
Temperature Control: In some cases, side reactions are more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: How can I determine the water content in my this compound or reaction solvent?
A1: The most accurate and widely used method for determining water content in organic solvents and reagents is Karl Fischer titration. This technique can precisely quantify even trace amounts of water. For a qualitative and rapid check, certain anhydrous indicators can be used, but these are less precise.
Q2: What are the common side reactions of this compound in the presence of water?
A2: In acid-catalyzed reactions, the presence of water can lead to the intermolecular dehydration of this compound, resulting in the formation of bis(2,2,3,3,4,4,4-heptafluorobutyl) ether. In transesterification reactions, water can also cause the dehydration of other alcohol byproducts, leading to a mixture of ethers.[1] Furthermore, in esterification reactions, water can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.
Q3: What are the best practices for storing this compound to prevent moisture contamination?
A3: this compound should be stored in a tightly sealed container, preferably with a septum cap, under a dry, inert atmosphere (nitrogen or argon). Storing the container in a desiccator can provide an additional layer of protection against atmospheric moisture. For long-term storage, the addition of activated molecular sieves (3Å or 4Å) to the storage container is recommended.
Q4: Can I use this compound in Grignard reactions?
A4: Yes, but with extreme caution regarding moisture. Grignard reagents are highly sensitive to protic sources, including water and alcohols. The hydroxyl group of this compound will react with the Grignard reagent. Therefore, if HFBol is used as a reactant, it must be added to the Grignard reagent under strictly anhydrous conditions. If it is being considered as a solvent, it is generally unsuitable due to its reactivity. Any trace of moisture will consume the Grignard reagent and reduce the yield of the desired product.[2]
Data Presentation
Table 1: Summary of Moisture-Sensitive Reactions and Potential Side Products
| Reaction Type | Reactants | Desired Product | Moisture-Induced Side Products | Reference |
| Transesterification | This compound, Isopropyl Acetate (B1210297) | 2,2,3,3,4,4,4-Heptafluorobutyl Acetate | bis(2,2,3,3,4,4,4-heptafluorobutyl) ether, Di-isopropyl ether | [1] |
| Fischer Esterification | This compound, Carboxylic Acid | Heptafluorobutyl Ester | bis(2,2,3,3,4,4,4-heptafluorobutyl) ether | General Knowledge |
| Williamson Ether Synthesis | This compound, Alkyl Halide | Heptafluorobutyl Ether | None directly from water, but anhydrous conditions are critical for alkoxide formation. | [3] |
Experimental Protocols
Protocol 1: Anhydrous Transesterification of this compound
This protocol is adapted from a study on the synthesis of 2,2,3,3,4,4,4-heptafluorobutyl acetate.[1]
Materials:
-
This compound (HFBol)
-
Isopropyl acetate (IPAc)
-
Sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, and distillation apparatus (all oven-dried)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under a positive pressure of nitrogen or argon. All glassware must be oven-dried and cooled under an inert atmosphere.
-
To the round-bottom flask, add this compound and isopropyl acetate in a 1:1 molar ratio.
-
With vigorous stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the reaction mixture to reflux (approximately 95-105°C) and maintain for several hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution), added carefully.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by fractional distillation.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol (B129727) (as the solvent)
-
Sample of this compound or solvent to be tested
-
Airtight syringe
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Add anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint to eliminate any residual moisture in the solvent and the vessel.
-
Using an airtight syringe, accurately measure a known volume or weight of the this compound sample.
-
Inject the sample into the titration vessel.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument will calculate the water content of the sample, typically in parts per million (ppm) or percentage (%).
Visualizations
Caption: Moisture-induced side reactions in HFBol esterification.
Caption: Workflow for minimizing moisture in sensitive reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. reaction mechanism - Why is it necessary to avoid even traces of moisture from a Grignard reagent? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
Validation & Comparative
A Comparative Guide to GC-MS Method Validation: 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) Derivatization vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step for the analysis of polar and non-volatile compounds, enhancing their thermal stability and chromatographic performance. Among the various derivatization techniques, the use of fluorinated alcohols like 2,2,3,3,4,4,4-heptafluoro-1-butanol (HFB), often in combination with acylating agents, presents a compelling option for sensitive and specific quantification of a range of analytes, particularly amino acids. This guide provides an objective comparison of GC-MS methods employing HFB derivatization with other common derivatization strategies, supported by experimental data and detailed methodologies.
Performance Comparison of Derivatization Agents
The choice of derivatization agent significantly impacts the validation parameters of a GC-MS method. The following tables summarize key quantitative data for HFB derivatization in comparison to other widely used agents, including other acylating agents, silylating agents, and chloroformate reagents.
Table 1: Acylating Agents
| Derivatization Agent | Analyte Class | Linearity (R²) | LOD | LOQ | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| PFPA / HFB | Amino Acids | Not explicitly stated | 3.2–446 nM | 0.031–1.95 µM | 0.70–3.87 (serum), 0.49–11.10 (urine) | Not explicitly stated | [1][2] |
| HFBA | Amphetamines | >0.99 | - | 2.5-10 ng/mL | <15% | 85-115% | [cite: ] |
| PFPA | Amphetamines | >0.99 | - | 2.5-10 ng/mL | <15% | 85-115% | [cite: ] |
| TFAA | Amphetamines | >0.99 | - | 5-10 ng/mL | <15% | 85-115% | [cite: ] |
Table 2: Silylating Agents
| Derivatization Agent | Analyte Class | Linearity (R²) | LOD | LOQ | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| BSTFA + 1% TMCS | Organic Acids | 0.9958–0.9996 | 0.04–0.42 µmol/L | Not explicitly stated | 0.32–13.76% | 82.97–114.96% | |
| MTBSTFA | Amino Acids | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [cite: ] |
Table 3: Chloroformate Reagents
| Derivatization Agent | Analyte Class | Linearity (R²) | LOD | LOQ | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| Propyl Chloroformate | Amino Acids | >0.995 | 0.03–12 µM | 0.3–30 µM | 0.9–8.3% (intraday, plasma) | 85-115% of target | [cite: ] |
| Methyl Chloroformate | Amino Acids | Not explicitly stated | 3.2–446 nM | 0.031–1.95 µM | 0.70–3.87 (serum), 0.49–11.10 (urine) | Not explicitly stated | [1][2] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for successful method validation. Below are representative experimental protocols for HFB derivatization and a common alternative.
Protocol 1: Derivatization of Amino Acids with Pentafluoropropionic Anhydride (B1165640) (PFPA) and this compound (HFB)
This protocol is adapted from the comparative study by Waldhier et al. (2010) for the analysis of amino acid enantiomers.[1][2]
1. Sample Preparation:
-
To 50 µL of sample (e.g., deproteinized serum or urine), add an appropriate internal standard solution.
-
Evaporate the sample to dryness under a stream of nitrogen.
2. Esterification:
-
Add 100 µL of this compound (HFB).
-
Add 20 µL of acetyl chloride.
-
Cap the vial tightly and heat at 110 °C for 60 minutes.
-
Evaporate the reagents to dryness under a stream of nitrogen.
3. Acylation:
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Add 50 µL of pentafluoropropionic anhydride (PFPA).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Evaporate the reagents to dryness under a stream of nitrogen.
4. Reconstitution and Analysis:
-
Reconstitute the final residue in a suitable solvent (e.g., ethyl acetate).
-
Inject an aliquot into the GC-MS system.
GC-MS Parameters (Typical):
-
Column: Chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), ramp to a final temperature (e.g., 200 °C).
-
MS Detector: Electron ionization (EI) in selected ion monitoring (SIM) mode for quantitative analysis.
Protocol 2: Derivatization of Amino Acids with Propyl Chloroformate
This protocol is based on established methods for the analysis of amino acids in biological fluids.
1. Sample Preparation:
-
To 50 µL of the aqueous sample (e.g., plasma or urine), add an internal standard.
2. Derivatization:
-
Add 150 µL of a 1:4 (v/v) mixture of isopropanol (B130326) and pyridine.
-
Vortex the mixture.
-
Add 20 µL of propyl chloroformate.
-
Vortex immediately for 1 minute.
-
Add 200 µL of hexane (B92381) and vortex for 1 minute to extract the derivatives.
-
Centrifuge to separate the layers.
3. Analysis:
-
Transfer the upper organic layer to an autosampler vial.
-
Inject an aliquot into the GC-MS system.
GC-MS Parameters (Typical):
-
Column: Non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 280 °C.
-
Oven Program: Temperature gradient suitable for separating the derivatized amino acids.
-
MS Detector: EI mode with SIM for quantification.
Visualizing the Workflow and Method Comparison
To better understand the derivatization process and the relative merits of HFB derivatization, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis using HFB derivatization.
Caption: Comparison of HFB derivatization with alternative methods.
Conclusion
Derivatization with this compound, typically in a two-step process with an acylating agent like PFPA, offers excellent sensitivity for the GC-MS analysis of polar analytes such as amino acids. The low limits of detection and quantification make it a valuable technique for trace-level analysis. However, researchers must be aware of the potential for racemization of chiral compounds under the relatively harsh reaction conditions.
In contrast, alternative methods such as derivatization with chloroformates may offer milder reaction conditions and less risk of racemization, though they may not always achieve the same level of sensitivity. Silylating agents are also a popular choice, but their high sensitivity to moisture requires stringent sample handling to ensure reproducibility.
The optimal choice of derivatization agent will ultimately depend on the specific analytes of interest, the required sensitivity of the assay, and the importance of preserving stereochemistry. This guide provides a foundation for making an informed decision based on a comparative assessment of performance data and methodological considerations.
References
A Comparative Guide to 2,2,3,3,4,4,4-Heptafluoro-1-butanol and Other Fluorinated Alcohols for Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in chromatographic methods such as gas chromatography (GC), derivatization is a critical step to enhance the volatility, thermal stability, and detectability of polar analytes. Fluorinated alcohols, in conjunction with acylating agents, are frequently employed to introduce fluorinated moieties into target molecules, significantly improving their analytical characteristics, especially for electron capture detection (ECD) and mass spectrometry (MS). This guide provides an objective comparison of 2,2,3,3,4,4,4-heptafluoro-1-butanol with other commonly used fluorinated alcohols for derivatization, supported by available experimental data and detailed methodologies.
Introduction to Fluorinated Alcohols in Derivatization
Fluorinated alcohols serve as reagents in esterification and acylation reactions to modify polar functional groups like hydroxyls, carboxyls, and amines. The incorporation of a polyfluorinated chain enhances the volatility of the resulting derivative and can significantly increase the sensitivity of detection, particularly with ECD, which is highly responsive to electrophilic groups.
The choice of fluorinated alcohol can influence several aspects of the derivatization and analysis, including:
-
Reaction kinetics and efficiency: The structure and acidity of the alcohol can affect the rate and completeness of the derivatization reaction.
-
Derivative volatility and stability: The length and degree of fluorination of the alcohol moiety impact the volatility and thermal stability of the resulting derivative.
-
Chromatographic behavior: The properties of the derivative influence its retention time and peak shape in GC.
-
Detector response: The number of fluorine atoms can affect the sensitivity of ECD and the fragmentation pattern in MS.
This guide focuses on comparing this compound with other prevalent fluorinated alcohols used for derivatization, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFPOH).
Physical and Chemical Properties of Common Fluorinated Alcohols
A summary of the key physical and chemical properties of this compound and its common alternatives is presented in Table 1. These properties can influence their suitability for specific derivatization applications.
| Property | This compound | 2,2,2-Trifluoroethanol (TFE) | 2,2,3,3,3-Pentafluoro-1-propanol (PFPOH) | Nonafluoro-tert-butyl alcohol |
| CAS Number | 375-01-9 | 75-89-8 | 422-05-9[1] | 2378-02-1[2] |
| Molecular Formula | C4H3F7O | C2H3F3O | C3H3F5O[1] | C4HF9O[2] |
| Molecular Weight | 200.05 g/mol | 100.04 g/mol | 150.05 g/mol [1] | 236.04 g/mol [2] |
| Boiling Point | 96-97 °C | 77-80 °C | 80 °C[1] | 45 °C[2] |
| Density | 1.6 g/mL at 25 °C | 1.373 g/mL at 25 °C | 1.505 g/mL at 25 °C[1] | - |
| Refractive Index (n20/D) | 1.3 | 1.3 | 1.288[1] | - |
| Acidity (pKa) | - | 12.4 | - | 5.4[2] |
Performance Comparison in Derivatization
Direct quantitative comparisons of the derivatization performance of these alcohols across a wide range of analytes are limited in the scientific literature. However, existing studies provide valuable insights into their relative merits for specific applications.
Amino Acid Analysis
For the gas chromatographic analysis of amino acids, derivatization is essential to increase their volatility. A common approach involves a two-step reaction: esterification of the carboxyl group with an alcohol, followed by acylation of the amino group with an anhydride (B1165640).
One study compared different combinations of perfluorinated alcohols and anhydrides for the GC-MS analysis of amino acid enantiomers. The combination of pentafluoropropionic anhydride and this compound was found to provide the best sensitivity . However, a significant drawback was the occurrence of racemization during derivatization, which would preclude the accurate quantification of enantiomers.
Another study details the analysis of amino acids as their N-heptafluorobutyryl isobutyl esters, demonstrating good resolution and rapid analysis times.[3] This highlights the utility of the heptafluorobutyryl group in achieving good chromatographic performance.
Amphetamine and Related Substances
The analysis of amphetamines by GC-MS typically requires derivatization of the amine group. A comparative study of three different acylation reagents (heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA)) for the derivatization of amphetamines and cathinones found that pentafluoropropionic anhydride (PFPA) provided the best sensitivity .[4][5] While this study did not compare different fluorinated alcohols, it underscores the importance of the acylating agent in determining the overall performance of the derivatization.
Fatty Acid Analysis
Experimental Protocols
Detailed, optimized protocols for derivatization using this compound are not widely published for a broad range of analytes. However, a general procedure for the formation of heptafluorobutyl esters of carboxylic acids can be adapted from standard esterification methods. The following is a representative protocol for the derivatization of amino acids, which can be modified for other classes of compounds.
General Protocol for Two-Step Derivatization of Amino Acids
This protocol is based on the established method for preparing N-heptafluorobutyryl isobutyl esters of amino acids and is provided as a general guideline.[3]
Materials:
-
Amino acid standard or sample
-
3N HCl in this compound
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate (B1210297) (or other suitable solvent)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Esterification:
-
Place the dried amino acid sample (typically 1-10 µg) in a reaction vial.
-
Add 100 µL of 3N HCl in this compound.
-
Cap the vial tightly and heat at 120°C for 20 minutes.
-
Cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.
-
-
Acylation:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Cap the vial and heat at 150°C for 10 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. The reaction mixture can be injected directly or after evaporation and reconstitution in a suitable solvent.
-
Note: Reaction conditions (temperature, time, and reagent volumes) should be optimized for the specific analytes of interest to ensure complete derivatization and minimize degradation.
Visualization of Derivatization Workflow and Chemical Structures
To aid in the understanding of the derivatization process and the chemical structures of the involved reagents, the following diagrams are provided.
Caption: A generalized workflow for the derivatization of polar analytes using a fluorinated alcohol and an acylating agent prior to GC-MS analysis.
Caption: Chemical structures of this compound and two common alternative fluorinated alcohols used in derivatization.
Summary and Recommendations
This compound is a valuable reagent for derivatization in GC analysis, particularly when high sensitivity is required. The available data suggests that it can lead to derivatives with excellent detector response, especially when combined with a suitable acylating agent.
Key Considerations for Selecting a Fluorinated Alcohol:
-
Analyte Properties: The nature of the analyte and its functional groups will dictate the most suitable derivatization chemistry.
-
Desired Chromatographic Separation: The choice of fluorinated alcohol will influence the retention time of the derivative. Longer-chain alcohols like heptafluorobutanol will generally result in longer retention times, which may be beneficial for resolving complex mixtures.
-
Detector Type: For ECD, a higher degree of fluorination generally leads to a stronger response.
-
Potential for Side Reactions: As noted in the case of amino acid enantiomers, the choice of derivatization reagents can sometimes lead to undesirable side reactions like racemization. It is crucial to validate the method for the specific analytes of interest.
Recommendations for Researchers:
-
When developing a new derivatization method, it is advisable to screen several fluorinated alcohols and acylating agents to determine the optimal combination for the analytes of interest.
-
Careful optimization of reaction conditions (temperature, time, and reagent stoichiometry) is crucial to ensure complete derivatization and avoid the formation of byproducts.
-
For chiral analysis, it is essential to verify that the chosen derivatization method does not cause racemization.
References
- 1. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic analysis of amino acids as the N-heptafluorobutyryl isobutyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,2,3,3,4,4,4-Heptafluoro-1-butanol and Hexafluoroisopropanol as Solvents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, including yield, selectivity, and reaction rate. Among the specialized solvents gaining prominence, fluorinated alcohols have carved a niche for their unique properties. This guide provides an objective comparison of two such solvents: 2,2,3,3,4,4,4-heptafluoro-1-butanol and the more commonly known 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This analysis is supported by their physicochemical properties and examples of their application in synthesis, offering a comprehensive resource for informed solvent selection.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound and hexafluoroisopropanol is presented below. These properties underpin their behavior as solvents and their influence on chemical reactions.
| Property | This compound | Hexafluoroisopropanol (HFIP) |
| CAS Number | 375-01-9[1] | 920-66-1 |
| Molecular Formula | C4H3F7O[1] | C3H2F6O |
| Molecular Weight | 200.05 g/mol [1] | 168.04 g/mol |
| Boiling Point | 96-97 °C[1] | 58.2 °C |
| Density | 1.600 g/mL at 25 °C[2] | 1.596 g/mL |
| pKa | Not available | 9.3[3] |
| Dielectric Constant | 8.55 (for Trifluoroacetic Acid, a related fluorinated compound)[4] | 16.7 |
| Refractive Index | n20/D 1.300[1] | n20/D 1.275 |
| Appearance | Colorless liquid[2] | Colorless liquid |
Performance in Synthesis: Key Applications and Experimental Insights
Hexafluoroisopropanol (HFIP): The "Magical Solvent"
HFIP has earned the moniker of a "magical solvent" in many areas of organic synthesis, particularly in transition metal-catalyzed reactions. Its strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity make it exceptionally effective at stabilizing charged intermediates and activating substrates.
Key Applications:
-
C-H Activation: HFIP has been shown to be a superior solvent for palladium-catalyzed C-H functionalization reactions, often leading to enhanced reactivity and selectivity.[5] Its ability to solvate and stabilize cationic intermediates is crucial in these transformations.
-
Friedel-Crafts Reactions: HFIP can promote intramolecular Friedel-Crafts acylations without the need for a Lewis acid catalyst. The strong hydrogen-bonding potential of HFIP is believed to activate the acyl chloride towards nucleophilic attack by the aromatic ring.
-
Synthesis of Heterocycles: HFIP has been successfully employed as a solvent and promoter for the catalyst-free synthesis of substituted tetrahydrofurans from epoxides and electron-rich alkenes.[5]
Experimental Workflow for HFIP-Promoted Synthesis
Caption: General workflow for a typical organic synthesis reaction utilizing HFIP as the solvent.
This compound: An Emerging Alternative
While not as extensively studied as HFIP, this compound exhibits similar properties that suggest its potential as a valuable solvent in synthesis. Its higher boiling point may be advantageous for reactions requiring elevated temperatures.
Key Applications:
-
Polymer Synthesis: It has been used in the synthesis of fluorinated amphiphilic block copolymers.[6]
-
Specialty Solvent: Its unique properties make it a candidate for use in advanced materials and chemical synthesis.
-
Transesterification Reactions: It has been studied in transesterification reactions, for example, with isopropyl acetate.[7]
Experimental Protocols
Representative Protocol 1: HFIP-Promoted Synthesis of Substituted Tetrahydrofurans
This protocol describes the synthesis of substituted tetrahydrofurans from epoxides and electron-rich alkenes using HFIP as both a solvent and a promoter.[5][8]
Materials:
-
Epoxide (1.0 equiv)
-
Electron-rich alkene (1.5 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
To a stirred solution of the epoxide in HFIP, the electron-rich alkene is added at room temperature.
-
The reaction mixture is stirred at a specified temperature (e.g., 40-60 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired substituted tetrahydrofuran.
Logical Relationship in Fluorinated Alcohol Acidity
Caption: The influence of fluorine substitution on the acidity of alcohols.
Conclusion
Hexafluoroisopropanol is a well-established and versatile solvent in organic synthesis, with a proven track record in promoting a variety of challenging transformations. Its unique combination of properties makes it the solvent of choice for many modern synthetic methods.
This compound, while less explored, presents itself as a promising alternative. Its similar fluorinated structure suggests it may share many of the beneficial properties of HFIP, with the added advantage of a higher boiling point. However, a more thorough investigation of its physicochemical properties, particularly its pKa, and its performance in a wider range of synthetic applications is necessary to fully assess its potential. Researchers are encouraged to consider this compound as a viable alternative to HFIP, especially in reactions requiring higher temperatures, and to contribute to the growing body of knowledge on this intriguing solvent.
References
- 1. 2,2,3,3,4,4,4-七氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Dielectric Constant [macro.lsu.edu]
- 5. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 375-01-9 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated Alcohols in Peptide Synthesis: 2,2,3,3,4,4,4-Heptafluoro-1-butanol vs. Trifluoroethanol
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of solvent can be critical to the success of assembling complex and "difficult" sequences. This guide provides a comparative overview of two fluorinated alcohols, 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) and 2,2,2-Trifluoroethanol (TFE), and their performance in peptide synthesis.
While both solvents share the characteristic of fluorine substitution, which imparts unique properties beneficial for chemical synthesis, their applications and documented efficacy in peptide synthesis differ significantly. This guide will delve into their properties, performance in key aspects of peptide synthesis, and provide relevant experimental context.
Executive Summary
Physical and Chemical Properties
A comparison of the key physical and chemical properties of HFB and TFE is essential to understand their potential behavior as solvents in peptide synthesis.
| Property | This compound (HFB) | 2,2,2-Trifluoroethanol (TFE) | Relevance in Peptide Synthesis |
| Molecular Formula | C4H3F7O | C2H3F3O | Affects molecular weight, size, and intermolecular interactions. |
| Molecular Weight | 200.05 g/mol | 100.04 g/mol | Influences solvent viscosity and volatility. |
| Boiling Point | 96-97 °C[1] | 77-80 °C | Higher boiling point of HFB could be advantageous for reactions requiring elevated temperatures, but also makes it harder to remove. |
| Density | 1.6 g/mL at 25 °C[1] | 1.39 g/mL at 20 °C | Higher density may impact phase separation and handling. |
| Acidity (pKa) | Not readily available | ~12.4 | The acidity of TFE is a key property that influences its interaction with solutes and its ability to act as a hydrogen bond donor. |
| Solubility | Information not available for peptide synthesis reagents. | Known to solubilize protected peptides and is miscible with common SPPS solvents like DMF.[2][3] | Crucial for dissolving amino acid derivatives, coupling reagents, and the growing peptide chain to ensure efficient reaction kinetics. |
Performance in Peptide Synthesis
Coupling Efficiency
The primary role of a solvent in SPPS is to ensure the complete dissolution of reactants and to maintain the growing peptide chain in a solvated state, preventing aggregation that can lead to incomplete reactions.
Trifluoroethanol (TFE):
TFE has been reported to significantly improve coupling efficiency, especially in the synthesis of "difficult sequences" that are prone to aggregation.[2][3] It is often used as a co-solvent with N,N-dimethylformamide (DMF). The proposed mechanism for this improvement is TFE's ability to disrupt the secondary structures (e.g., β-sheets) that the protected peptide chains can form on the solid support. By breaking up these aggregates, TFE exposes the N-terminus of the growing peptide, making it accessible for the incoming activated amino acid.
While specific quantitative data on coupling yields with TFE are sparse and highly sequence-dependent, its qualitative benefit in overcoming synthetic challenges is well-recognized in the field.
This compound (HFB):
There is no available literature to support the use of HFB as a solvent or co-solvent in peptide synthesis to improve coupling efficiency. Based on its fluorinated nature, one could hypothesize that it might share some of TFE's structure-disrupting properties. However, without experimental data, its performance remains unknown.
Racemization
Racemization of amino acids during the activation and coupling steps is a critical side reaction in peptide synthesis that can lead to diastereomeric impurities. The choice of solvent can influence the rate of racemization.
Trifluoroethanol (TFE):
Some studies suggest that using a TFE/dichloromethane (DCM) or TFE/trichloromethane (TCM) solvent system in solution-phase peptide synthesis can be beneficial for coupling segments without significant danger of racemization, particularly when using water-soluble carbodiimide (B86325) (WSCI) as the coupling reagent in the presence of an additive like 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt). However, general studies on racemization in SPPS show that it is a complex issue influenced by many factors, and the level of racemization is typically low (around 0.4% or less per cycle) under optimized conditions.[4] There is no extensive data specifically isolating the effect of TFE on racemization rates in standard SPPS protocols.
This compound (HFB):
No data is available regarding the impact of HFB on racemization during peptide synthesis.
Solubility of Protected Peptides and Reagents
The ability of the solvent to dissolve the protected amino acids and coupling reagents, as well as to swell the resin and solvate the growing peptide chain, is paramount.
Trifluoroethanol (TFE):
TFE is known for its excellent ability to dissolve protected peptides that are sparingly soluble in other organic solvents.[2] This property is crucial for preventing aggregation and ensuring that the peptide chain remains accessible for subsequent coupling reactions. While Fmoc-protected amino acids are generally soluble in DMF, the solubility of the growing peptide chain can decrease significantly, leading to synthetic challenges. The addition of TFE can mitigate these issues.
This compound (HFB):
The solubility of protected peptides and standard SPPS reagents in HFB has not been documented.
Experimental Protocols
While no specific protocols for HFB in peptide synthesis are available, a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol is provided below. This can be adapted to include TFE as a co-solvent, particularly during the coupling step for difficult sequences.
Standard Fmoc-SPPS Cycle
-
Resin Swelling: The resin is swollen in a suitable solvent (e.g., DMF) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the peptide-resin using a solution of 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the Fmoc deprotection byproducts.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HATU in the presence of a base like DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.
-
Use of TFE for Difficult Couplings: For sequences known to be difficult, a co-solvent mixture of TFE and DMF (e.g., 20-50% TFE in DMF) can be used for the coupling step to improve solvation and break up aggregates.[2]
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: The cycle is repeated until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).
Visualizing the Role of Solvents in SPPS
The following diagram illustrates the challenges encountered during SPPS and the points at which a solvent like TFE can intervene to improve the outcome.
Conclusion
For researchers facing challenges with peptide aggregation and low coupling yields during solid-phase peptide synthesis, 2,2,2-Trifluoroethanol (TFE) stands out as a valuable tool. Its ability to disrupt secondary structures and improve the solvation of protected peptides is a well-documented strategy for synthesizing "difficult sequences."
In contrast, This compound (HFB) remains an unexplored solvent in the field of peptide synthesis. While its physical properties suggest it could potentially offer some of the benefits of fluorinated alcohols, the lack of experimental data makes it impossible to recommend its use without thorough investigation.
Therefore, for practical applications in peptide synthesis, TFE is the recommended fluorinated alcohol of choice when dealing with challenging sequences. Future research may uncover the potential of HFB, but for now, it remains a hypothetical alternative. Researchers are advised to optimize the concentration of TFE as a co-solvent for their specific peptide sequence to achieve the best results.
References
- 1. 2,2,3,3,4,4,4-七氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Solvents for Fluorinated Compounds: A Focus on 2,2,3,3,4,4,4-Heptafluoro-1-butanol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that profoundly influences the solubility of fluorinated compounds, reaction kinetics, and the efficacy of purification processes. Fluorinated compounds, integral to many modern pharmaceuticals, often present unique solubility challenges. This guide provides a comprehensive comparison of 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) with other fluorinated alcohols and emerging greener alternatives, offering valuable insights supported by experimental data to aid in solvent selection.
Executive Summary
This guide evaluates the performance of this compound (HFB) as a solvent for fluorinated compounds and compares it with two other common fluorinated alcohols: 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP). Additionally, it explores the potential of greener alternatives, namely 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME). The comparison is based on their physicochemical properties, and their performance in dissolving representative fluorinated compounds. While direct comparative solubility data for a wide range of fluorinated compounds in these specific solvents is not always available in a single source, this guide compiles available data and provides established experimental protocols for researchers to conduct their own comparative studies.
Physicochemical Properties of Fluorinated Alcohol Solvents
The choice of a solvent is often guided by its physical and chemical properties. The following table summarizes the key physicochemical properties of HFB, TFE, and HFIP.
| Property | This compound (HFB) | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| CAS Number | 375-01-9[1] | 75-89-8 | 920-66-1[2] |
| Molecular Formula | C₄H₃F₇O[1] | C₂H₃F₃O[3] | C₃H₂F₆O[2][4] |
| Molecular Weight ( g/mol ) | 200.05[1] | 100.04[3] | 168.04[4] |
| Boiling Point (°C) | 96-97[1] | 77-80[3] | 59[4] |
| Density (g/mL at 25°C) | 1.6[1] | 1.383[3] | 1.596[4] |
| Refractive Index (n20/D) | 1.3[1] | 1.2907 (at 20°C)[3] | 1.275[4] |
| pKa | Not readily available | 12.4[3] | 9.3[2] |
| Solubility in Water | Not miscible or difficult to mix[5] | Miscible[3] | Soluble (1000 mg/ml at 25 °C)[4] |
Comparative Solubility of Fluorinated Compounds
To provide a practical comparison, this section would ideally present the solubility of a diverse set of fluorinated compounds—a fluorinated drug, a fluorinated intermediate, and a fluorinated polymer—in HFB, TFE, and HFIP. However, direct, side-by-side experimental data for these specific combinations is scarce in publicly available literature.
For instance, while the solubility of the EGFR inhibitor Gefitinib, a fluorinated drug, is known in common organic solvents like DMSO and ethanol (B145695) (approximately 20 mg/mL and 0.3 mg/mL respectively), its solubility in HFB, TFE, or HFIP is not readily reported.[4][6] Similarly, quantitative solubility data for Perfluorooctanoic acid (PFOA) and the fluoropolymer Nafion™ in these specific fluorinated alcohols is not easily found.
Researchers are encouraged to use the experimental protocols provided in this guide to determine the solubility of their specific compounds of interest in these solvents.
Greener Alternative Solvents
In line with the principles of green chemistry, the use of more environmentally benign solvents is a growing priority. 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are two promising greener alternatives to halogenated solvents.
| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Source | Derived from renewable resources like corncobs[2] | - |
| Key Advantages | Higher reaction temperatures and easier separation compared to THF.[7] Considered a greener alternative to THF.[7] | High boiling point (106 °C), low peroxide formation, and stability under acidic and basic conditions.[8] A good alternative to THF, MTBE, and dioxane.[3] |
| Solubility Characteristics | "Inversely soluble" in water (solubility decreases with increasing temperature).[7] | Hydrophobic, with low water miscibility.[8] |
While extensive data on the solubility of a wide range of fluorinated compounds in 2-MeTHF and CPME is still being compiled, their favorable environmental profiles and unique properties make them worthy of consideration and further investigation.
Impact on Biological Assays: A Case Study in Drug Discovery
The choice of solvent can significantly impact the outcome of biological assays. Fluorinated alcohols, due to their unique properties, can influence protein structure and enzyme kinetics. For example, TFE and HFIP are known to stabilize α-helical structures in peptides and proteins, which can be a crucial factor in assays involving protein folding or ligand binding.
Experimental Protocols
To facilitate comparative studies, this section provides detailed methodologies for key experiments.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic solubility of a compound.
Materials:
-
Test compound (fluorinated compound of interest)
-
Solvents (HFB, TFE, HFIP, 2-MeTHF, CPME)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Analytical balance
Procedure:
-
Add an excess amount of the solid test compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated UV-Vis spectrophotometry or HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Quantitative Analysis by UV-Vis Spectroscopy
This protocol describes how to quantify the concentration of a dissolved compound using UV-Vis spectroscopy.
Materials:
-
Calibrated UV-Vis spectrophotometer
-
Quartz or UV-transparent disposable cuvettes
-
Stock solution of the test compound of known concentration
-
Solvent used for solubility determination
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the test compound in the chosen solvent, covering a range of concentrations that are expected to bracket the concentration of the diluted supernatant from the solubility experiment.
-
Generation of a Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the compound.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1 for a good linear fit.
-
-
Measurement of the Sample:
-
Measure the absorbance of the diluted supernatant from the solubility experiment at the same λmax.
-
-
Calculation of Concentration:
-
Use the equation of the calibration curve to calculate the concentration of the compound in the diluted sample.
-
Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a multi-faceted process. The following diagram illustrates a logical workflow for choosing a solvent for a fluorinated compound.
Conclusion
The selection of an optimal solvent for fluorinated compounds requires a careful consideration of various factors, including the specific properties of the solute, the requirements of the application (synthesis, purification, or biological assay), and increasingly, the environmental impact of the solvent. While this compound offers a unique set of properties, alternatives such as 2,2,2-Trifluoroethanol and 1,1,1,3,3,3-Hexafluoroisopropanol, as well as greener solvents like 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether, present viable options that may be more suitable for specific applications. This guide provides a framework and the necessary tools for researchers to make informed decisions in their solvent selection process, ultimately contributing to more efficient and sustainable scientific research.
References
- 1. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cyclopentyl methyl ether (CPME) [lobachemie.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Is 2-Methyltetrahydrofuran green solvent?What is it used for?_Chemicalbook [chemicalbook.com]
- 8. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Accuracy and Precision of Analytical Methods Utilizing 2,2,3,3,4,4,4-Heptafluoro-1-butanol Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in the realms of clinical toxicology, forensic science, and pharmaceutical analysis, the derivatization of analytes is a critical step to enhance their chromatographic behavior and detection sensitivity. 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB), and more commonly its anhydride (B1165640) derivative, Heptafluorobutyric anhydride (HFBA), are widely employed as acylation reagents for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides an objective comparison of the accuracy and precision of analytical methods using HFBA derivatization against other common alternatives, supported by experimental data from peer-reviewed studies.
Enhancing Analytical Performance through Derivatization
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a given analytical method. For GC analysis, this typically involves increasing the volatility and thermal stability of polar compounds containing functional groups with active hydrogens, such as amines (-NH2), hydroxyls (-OH), and thiols (-SH).[1] Acylation with reagents like HFBA replaces these active hydrogens with a heptafluorobutyryl group. This modification reduces the polarity of the analyte, minimizes its interaction with the active sites in the GC system, and improves peak shape and resolution. Furthermore, the introduction of multiple fluorine atoms significantly enhances the sensitivity of detection, especially when using an electron capture detector (ECD).[2][3]
Comparative Analysis of Derivatizing Agents
The selection of an appropriate derivatizing agent is crucial for method performance. Several studies have compared HFBA with other common acylation reagents, such as Pentafluoropropionic anhydride (PFPA) and Trifluoroacetic anhydride (TFAA). The following tables summarize key performance metrics from these comparative studies.
Table 1: Comparison of Linearity and Limit of Quantification (LOQ) for Amphetamine-Related Drugs in Oral Fluid
This table presents a comparison of the linearity (expressed as the coefficient of determination, r²) and the limit of quantification (LOQ) for the analysis of various amphetamine-related drugs using three different derivatizing agents: HFBA, PFPA, and TFAA. The data is extracted from a study by Mohamed et al. (2017).[1]
| Analyte | Derivatizing Agent | Linearity (r²) | Limit of Quantification (LOQ) (ng/mL) |
| Amphetamine (AMP) | HFBA | 0.994 | 5 |
| PFPA | 0.998 | 2.5 | |
| TFAA | 0.991 | 10 | |
| Methamphetamine (MA) | HFBA | 0.996 | 5 |
| PFPA | 0.999 | 2.5 | |
| TFAA | 0.993 | 10 | |
| MDMA | HFBA | 0.995 | 5 |
| PFPA | 0.998 | 2.5 | |
| TFAA | 0.992 | 10 | |
| MDEA | HFBA | 0.996 | 5 |
| PFPA | 0.999 | 2.5 | |
| TFAA | 0.994 | 10 | |
| Cathinone (CAT) | HFBA | 0.992 | 10 |
| PFPA | 0.997 | 5 | |
| TFAA | 0.989 | 10 |
Data sourced from a comparative study on amphetamine-related drugs in oral fluid.[1]
Based on this data, PFPA demonstrated superior performance in terms of linearity and achieved lower LOQs for the analyzed amphetamines compared to HFBA and TFAA.[1]
Table 2: Method Validation Data for Methamphetamine and Amphetamine in Hair using HFBA Derivatization
This table summarizes the validation parameters for an analytical method developed for the determination of methamphetamine (MA) and amphetamine (AP) in hair, utilizing HFBA as the derivatizing agent. The data is from a study by Horcharoen et al.
| Parameter | Methamphetamine (MA) | Amphetamine (AP) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy | within 110.36% | within 110.36% |
| Limit of Detection (LOD) (ng/mg) | 0.10 | 0.15 |
| Limit of Quantitation (LOQ) (ng/mg) | 0.15 | 0.20 |
Data from a method validation study for MA and AP in hair.[4]
This study demonstrates that HFBA derivatization can be effectively used to develop a validated analytical method with acceptable linearity, precision, accuracy, and sensitivity for the analysis of amphetamines in a complex matrix like hair.[4]
Table 3: Comparison of Precision and Accuracy for Synthetic Cathinones using Various Acylating Agents
This table presents the relative standard deviation (RSD) and accuracy for the analysis of nine synthetic cathinones using six different derivatizing agents, including HFBA. The data is from a study by Alsenedi & Morrison (2017).[5]
| Derivatizing Agent | Precision (%RSD) | Accuracy (%) |
| Pentafluoropropionic anhydride (PFPA) | < 20% | < 20% |
| Heptafluorobutyric anhydride (HFBA) | < 20% | < 20% |
| Trifluoroacetic anhydride (TFAA) | < 20% | < 20% |
| Chlorodifluoroacetic anhydride (CLF₂AA) | < 20% | < 20% |
| Acetic anhydride (AA) | < 20% | < 20% |
| Propionic anhydride (PA) | < 20% | < 20% |
Data from a comparative study on synthetic cathinones.[5]
The study concluded that while all tested anhydrides were suitable for the derivatization of synthetic cathinones, PFPA and HFBA, followed by TFAA, were the best choices based on the overall validation parameters.[5]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are generalized workflows for sample preparation and derivatization using HFBA.
General Workflow for Derivatization of Amphetamines in Oral Fluid
Caption: Workflow for HFBA derivatization of amphetamines in oral fluid.
This workflow outlines the key steps for extracting and derivatizing amphetamine-related compounds from oral fluid samples prior to GC-MS analysis, as adapted from Mohamed et al. (2017).[1]
General Workflow for Derivatization of Amphetamines in Hair
Caption: Workflow for HFBA derivatization of amphetamines in hair samples.
This diagram illustrates the general procedure for the analysis of amphetamines in hair, involving a washing step, alkaline extraction, derivatization with an HFBA mixture, and subsequent analysis by SPME-GC-MS, based on the methodology described by Horcharoen et al.[4]
Logical Relationship of Derivatization and Analysis
The following diagram illustrates the logical flow from analyte properties to the selection of derivatization and the resulting analytical improvements.
Caption: The impact of HFBA derivatization on analytical outcomes.
Conclusion
The use of this compound, primarily through its anhydride derivative HFBA, is a well-established and effective strategy for the derivatization of polar analytes in GC and GC-MS analysis. Comparative studies demonstrate that while other fluorinated anhydrides like PFPA may offer superior sensitivity for certain applications, HFBA provides robust and reliable methods with acceptable accuracy and precision across a range of analytes and matrices. The choice of derivatizing agent will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired level of sensitivity. The data and protocols presented in this guide offer a valuable resource for researchers and scientists in selecting and implementing the most appropriate analytical methodology for their needs.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Inter-Laboratory Validation of Analytical Procedures Utilizing 2,2,3,3,4,4,4-Heptafluoro-1-butanol: A Comparative Guide
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods that employ 2,2,3,3,4,4,4-Heptafluoro-1-butanol, often used as a derivatizing agent to enhance the volatility and detectability of analytes in gas chromatography (GC). The principles and protocols outlined are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure method reproducibility and reliability across different laboratories.[1][2]
The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose.[3] When a method is to be used in multiple laboratories, an inter-laboratory study (also known as a collaborative study) is essential to assess its reproducibility—the precision of results obtained under varying conditions, including different analysts, equipment, and environments.[4][5]
Core Performance Characteristics in Method Validation
The reliability of an analytical method is established by evaluating several key performance characteristics.[5][6]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][6]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][6] It is often expressed as percent recovery.
-
Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[1][6] It is evaluated at three levels:
-
Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval of time.[1][5]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[1][5]
-
Reproducibility: Expresses the precision between different laboratories, which is the primary focus of an inter-laboratory validation.[1][4][5]
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][7]
Hypothetical Inter-Laboratory Study: GC-MS Analysis of "Analyte X"
This section outlines a hypothetical inter-laboratory study to validate a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of a non-volatile drug metabolite, "Analyte X," using this compound for derivatization.
Experimental Workflow Diagram
Caption: Workflow for a typical inter-laboratory method validation study.
Detailed Experimental Protocol
1. Objective: To assess the reproducibility of a GC-MS method for "Analyte X" following derivatization with this compound (HFB).
2. Materials:
-
"Analyte X" reference standard
-
This compound (HFB)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable catalyst
-
Ethyl acetate (B1210297) (HPLC grade)
-
Homogeneous control samples of "Analyte X" at three concentrations: Low (5 ng/mL), Medium (50 ng/mL), and High (100 ng/mL).
3. Sample Preparation & Derivatization:
-
Pipette 1.0 mL of the control sample into a clean glass test tube.
-
Add an internal standard.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of HFB and 10 µL of DIPEA.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.
4. GC-MS Conditions:
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness capillary column (e.g., DB-5MS).[8]
-
Injector: 250°C, splitless mode.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Interface: 280°C.[8]
-
Detection: Selected Ion Monitoring (SIM) based on the characteristic ions of the HFB-derivatized "Analyte X".
Data Presentation: Summary of Inter-Laboratory Results
The following table summarizes hypothetical results from three laboratories, demonstrating how data can be presented for easy comparison.
| Validation Parameter | Laboratory A | Laboratory B | Laboratory C | Overall Mean | Acceptance Criteria |
| Accuracy (% Recovery) | |||||
| Low Conc. (5 ng/mL) | 98.5% | 101.2% | 99.3% | 99.7% | 85-115% |
| Mid Conc. (50 ng/mL) | 100.2% | 99.1% | 100.8% | 100.0% | 90-110% |
| High Conc. (100 ng/mL) | 99.6% | 100.5% | 99.8% | 100.0% | 90-110% |
| Precision (%RSD) | |||||
| Repeatability (n=6) | 1.8% | 1.5% | 1.9% | - | ≤ 2.0% |
| Intermediate Precision | 2.1% | 1.9% | 2.3% | - | ≤ 3.0% |
| Reproducibility (%RSD) | - | - | - | 2.5% | ≤ 5.0% |
| Linearity (r²) | 0.9995 | 0.9991 | 0.9996 | - | ≥ 0.998 |
| LOQ (ng/mL) | 2.5 | 2.5 | 2.0 | - | ≤ 5.0 ng/mL |
Note: Data presented is for illustrative purposes only.
Comparison with Alternative Derivatization Reagents
This compound is part of the family of fluorinated alcohols used for esterification. Its performance can be compared with other common classes of derivatization reagents, such as fluorinated anhydrides and silylating agents.[9][10][11]
Decision Pathway for Reagent Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. metrology-journal.org [metrology-journal.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. mdpi.com [mdpi.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. gcms.cz [gcms.cz]
- 11. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reaction Kinetics in 2,2,3,3,4,4,4-Heptafluoro-1-butanol
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of fluorinated compounds is paramount for process optimization and the design of novel synthetic pathways. This guide provides a comparative study of the reaction kinetics of 2,2,3,3,4,4,4-heptafluoro-1-butanol (HFBol) in key organic reactions—esterification, etherification, and oxidation—benchmarked against its non-fluorinated counterparts and other relevant alcohols.
This technical document summarizes quantitative data from various studies to offer a clear comparison of reaction rates and influencing factors. Detailed experimental protocols for the cited key reactions are provided to support the replication and extension of these findings.
Esterification: A Tale of Two Alcohols
The esterification of alcohols is a cornerstone of organic synthesis. Here, we compare the kinetics of HFBol with its non-fluorinated analog, n-butanol, in their reaction with acetic acid.
A study on the esterification of 2,2,3,3,4,4,4-heptafluorobutan-1-ol (HFBol) with acetic acid (AAc) using sulfuric acid as a catalyst has provided valuable kinetic data.[1][2] The reaction demonstrates a negative heat effect, and in the homogeneous region of the chemical equilibrium, the rate constant and half-reaction time are independent of the initial molar ratio of the reactants.[1][2]
For comparison, the esterification of n-butanol and isobutanol with acetic acid has also been extensively studied. One study found the activation energy for the esterification of acetic acid with n-butanol to be 28.45 kJ/mol, and with isobutanol, it was 23.29 kJ/mol.[3]
Table 1: Comparative Kinetic Data for the Esterification of Alcohols with Acetic Acid
| Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| This compound | H₂SO₄ | 30 - 90 | Varies with temperature | 45.7 ± 2.0 | [1] |
| n-Butanol | Amberlyst 15 | 78 - 93 | Varies with temperature | 28.45 | [3] |
| Isobutanol | Amberlyst 15 | 78 - 93 | Varies with temperature | 23.29 | [3] |
| Ethanol | H₂SO₄ | 20 - 60 | Varies with temperature and catalyst concentration | 65.6 | [4] |
Experimental Protocol: Esterification of HFBol with Acetic Acid[1]
Materials:
-
This compound (HFBol)
-
Acetic Acid (AAc)
-
Sulfuric Acid (catalyst)
Procedure:
-
The reaction is conducted in a laboratory-stirred reactor.
-
The kinetics are studied in the homogeneous region of chemically equilibrium compositions, with initial molar ratios of AAc/HFBol of 9/1 and 65/35.
-
The catalyst (H₂SO₄) concentration is maintained at a mole fraction of 0.01.
-
The temperature is varied from 30 to 90 °C.
-
The progress of the reaction is monitored over time to determine the rate constants.
Oxidation: The Impact of Fluorination on Reactivity
The oxidation of primary alcohols to aldehydes and carboxylic acids is a fundamental transformation. The presence of fluorine atoms can significantly influence the reactivity of the alcohol.
For non-fluorinated alcohols, a detailed kinetic mechanism has been developed for the oxidation of the four butanol isomers (1-butanol, 2-butanol, iso-butanol, and tert-butanol) at high temperatures.[7] The study found that 1-butanol (B46404) and iso-butanol are the most reactive isomers, primarily reacting through H-atom abstraction.[7] Another study investigated the oxidation of various aliphatic alcohols, including primary and secondary alcohols, with pyridinium (B92312) chlorochromate (PCC), showing first-order dependence on both the oxidant and the alcohol.[2] The oxidation of primary alcohols with acidified potassium dichromate is a common laboratory method, where the orange dichromate(VI) ions are reduced to green chromium(III) ions.[8]
Table 2: Comparative Oxidation Reactivity of Primary Alcohols
| Alcohol | Oxidizing Agent | Key Observation | Reference |
| Primary Alcohols (general) | Acidified K₂Cr₂O₇ | Oxidized to aldehydes and then to carboxylic acids.[8] | [8] |
| 1-Butanol | O₂ (high temp.) | Most reactive among butanol isomers.[7] | [7] |
| Various Aliphatic Alcohols | Pyridinium Chlorochromate (PCC) | Reaction is first order with respect to alcohol and oxidant.[2] | [2] |
| C3-Fluorinated Alcohols | OH radical (computational) | Provides insights into atmospheric oxidation rates.[5][6] | [5][6] |
Experimental Protocol: Oxidation of Primary Alcohols with Potassium Dichromate[8]
Materials:
-
Primary Alcohol (e.g., ethanol, 1-propanol)
-
Potassium Dichromate(VI) solution (0.1 M)
-
Sulfuric Acid (1 M)
-
Test tubes
-
Water bath
Procedure:
-
Prepare the oxidizing solution by adding approximately 1 cm³ of 1 M sulfuric acid to 2 cm³ of 0.1 M potassium dichromate(VI) solution in a test tube.
-
Add a few drops of the primary alcohol to the acidified potassium dichromate(VI) solution.
-
Warm the test tube in a hot water bath.
-
Observe the color change from orange to green, indicating the oxidation of the alcohol.
Etherification: A Look at Synthesis Routes
Ether synthesis from alcohols can be achieved through various methods, with the Williamson ether synthesis and acid-catalyzed dehydration being the most common.
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide and follows an SN2 mechanism.[9][10] The reaction is generally faster with less sterically hindered alkyl halides.[11] A study on the Williamson ether synthesis of sodium β-naphthoxide and benzyl (B1604629) bromide showed that the O-alkylation pathway is significantly faster in aprotic polar solvents compared to protic solvents.[1]
Acid-catalyzed dehydration is another method, particularly for the synthesis of symmetrical ethers from primary alcohols.[12] The reaction proceeds via protonation of the alcohol followed by an SN2 attack by another alcohol molecule.[12] However, at higher temperatures, elimination to form an alkene can become a competing side reaction.[12]
Table 3: General Comparison of Etherification Methods for Primary Alcohols
| Method | Reactants | Mechanism | Key Factors Affecting Rate |
| Williamson Ether Synthesis | Alkoxide + Primary Alkyl Halide | SN2 | Steric hindrance of alkyl halide, nucleophilicity of alkoxide, solvent. |
| Acid-Catalyzed Dehydration | Primary Alcohol + Acid Catalyst | SN2-like | Temperature, alcohol structure. |
Experimental Protocol: Williamson Ether Synthesis (General)[13]
Materials:
-
Alcohol
-
Strong Base (e.g., NaH) to form the alkoxide
-
Primary Alkyl Halide
-
Appropriate Solvent
Procedure:
-
The alcohol is deprotonated by a strong base to form the alkoxide.
-
The primary alkyl halide is added to the alkoxide solution.
-
The reaction mixture is stirred, often with heating, to facilitate the SN2 reaction.
-
The progress of the reaction is monitored by techniques such as TLC or GC to determine completion.
-
The ether product is isolated through workup and purification.
References
- 1. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgosolver.com [orgosolver.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Performance Analysis of 2,2,3,3,4,4,4-Heptafluoro-1-butanol and Traditional Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical solvents, the pursuit of reagents that offer enhanced performance, safety, and efficiency is perpetual. This guide provides an objective comparison of the novel fluorinated solvent, 2,2,3,3,4,4,4-Heptafluoro-1-butanol, against a range of traditional solvents commonly employed in research and pharmaceutical development. These conventional solvents include methanol (B129727), ethanol (B145695), isopropanol, acetone, and acetonitrile (B52724). The following sections detail the physicochemical properties, comparative performance in key applications, and the experimental protocols used to derive these findings.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's fundamental physical and chemical characteristics dictate its behavior and suitability for specific applications. Key properties such as boiling point, density, and flash point are critical for process design, safety, and reaction optimization. The following table summarizes the key physicochemical properties of this compound and the selected traditional solvents.
| Property | This compound | Methanol | Ethanol | Isopropanol | Acetone | Acetonitrile |
| Molecular Formula | C₄H₃F₇O | CH₄O | C₂H₆O | C₃H₈O | C₃H₆O | C₂H₃N |
| Molecular Weight ( g/mol ) | 200.05 | 32.04[1] | 46.07[2] | 60.09[3] | 58.08[4] | 41.05[5] |
| Boiling Point (°C) | 96-97[6] | 64.7[1] | 78.32[2] | 82.26[3] | 56.08[7] | 81.6[5] |
| Melting Point (°C) | - | -97.68[1] | -114.1[2] | -88.0[3] | -94.9[7] | -43.8[5] |
| Density (g/mL at 20°C) | 1.6 (at 25°C)[6] | 0.792 | 0.789 | 0.7854[3] | 0.7845[7] | 0.786[8] |
| Flash Point (°C) | 25 | 11 | 13 | 12[9] | -20[10] | 2 |
| Solubility in Water | Not miscible or difficult to mix[6] | Miscible[11] | Miscible[12] | Miscible[13] | Miscible[10] | Miscible[14] |
Performance Benchmarking in Key Applications
The true measure of a solvent's utility lies in its performance in practical applications. This section explores the comparative performance of this compound and traditional solvents in organic synthesis, solubility of active pharmaceutical ingredients (APIs), and chromatography.
Organic Synthesis: Reaction Kinetics
The choice of solvent can significantly influence the rate and outcome of a chemical reaction. This is particularly true for nucleophilic substitution reactions (SN1 and SN2), which are fundamental in organic synthesis.
Theoretical Impact on SN1 vs. SN2 Reactions:
Solubility of Active Pharmaceutical Ingredients (APIs)
The ability of a solvent to dissolve an API is paramount in drug development and formulation. While specific solubility data for a wide range of APIs in this compound is not extensively published, its unique fluorinated structure suggests it may offer advantages for dissolving highly fluorinated or poorly soluble compounds that are challenging for traditional solvents.
The following table presents a hypothetical comparison based on general solubility principles. "Like dissolves like" is a fundamental concept; the highly fluorinated nature of heptafluorobutanol would theoretically make it a better solvent for fluorinated APIs.
| API Class | Heptafluorobutanol (Predicted) | Methanol/Ethanol | Acetone/Acetonitrile |
| Non-polar, hydrocarbon-rich | Low | Moderate | High |
| Polar, with H-bond donors/acceptors | Moderate | High | Moderate |
| Highly fluorinated | High | Low | Low |
Performance in Chromatography
In reversed-phase high-performance liquid chromatography (RP-HPLC), the choice of the organic modifier in the mobile phase is crucial for achieving desired separation. Acetonitrile and methanol are the most common choices.
The properties of this compound, such as its polarity and viscosity, will influence its elution strength and the resulting chromatographic selectivity. Its higher boiling point compared to acetonitrile and methanol might require adjustments in chromatographic methods, particularly in the context of solvent evaporation and detection.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are essential. The following sections outline the protocols for key experiments.
Protocol for Determining API Solubility
This protocol outlines a standard procedure for determining the equilibrium solubility of an API in various solvents.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the active pharmaceutical ingredient (API) to a known volume of each solvent (this compound, methanol, ethanol, isopropanol, acetone, and acetonitrile) in separate, sealed vials. The presence of undissolved solid material is necessary to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).
-
Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and analyze the concentration of the API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility of the API in each solvent based on the measured concentration and the dilution factor.
Protocol for Comparative Analysis of Reaction Kinetics
This protocol describes a general method for comparing the effect of different solvents on the rate of a chemical reaction, for instance, a nucleophilic substitution (SN2) reaction.
Methodology:
-
Reaction Setup: In separate reaction vessels, each containing a different solvent (this compound, ethanol, etc.), combine the reactants for the chosen model reaction (e.g., the reaction of an alkyl halide with a nucleophile). Ensure all other reaction conditions (temperature, reactant concentrations) are identical across all experiments.
-
Reaction Monitoring: Monitor the progress of the reaction over time. This can be done by periodically taking aliquots from the reaction mixture and quenching the reaction, followed by analysis of the concentration of a reactant or product using a suitable technique like gas chromatography (GC) or HPLC. Alternatively, in-situ monitoring using spectroscopic methods like UV-Vis or NMR spectroscopy can be employed if a chromophore or magnetically active nucleus is present.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time for each solvent.
-
Rate Constant Determination: From the concentration-time data, determine the rate constant (k) for the reaction in each solvent by applying the appropriate integrated rate law (e.g., for a second-order reaction).
-
Comparison: Compare the determined rate constants to evaluate the effect of each solvent on the reaction rate.
Disclaimer: The information provided in this guide is intended for informational purposes only and should not be considered as a substitute for professional scientific advice. The performance of this compound can vary significantly depending on the specific application and experimental conditions. It is recommended to conduct thorough in-house testing and validation before adopting this solvent in any critical process.
References
- 1. Methanol Solvent Properties [macro.lsu.edu]
- 2. Ethyl Alcohol [macro.lsu.edu]
- 3. Isopropyl Alcohol Solvent Properties [macro.lsu.edu]
- 4. study.com [study.com]
- 5. Acetonitrile Solvent Properties [macro.lsu.edu]
- 6. This compound | 375-01-9 [chemicalbook.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. byjus.com [byjus.com]
- 9. monumentchemical.com [monumentchemical.com]
- 10. What is Acetone? Understanding Its Chemical Properties and Uses [elchemy.com]
- 11. cetinerengineering.com [cetinerengineering.com]
- 12. Ethanol: Physical, chemical properties and uses — lesson. Science State Board, Class 10. [yaclass.in]
- 13. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 14. Acetonitrile - DCCEEW [dcceew.gov.au]
The Versatility of 2,2,3,3,4,4,4-Heptafluoro-1-butanol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent and reaction medium can be critical to the success of complex chemical syntheses and analytical procedures. Among the array of available options, fluorinated alcohols have carved out a significant niche due to their unique physicochemical properties. This guide provides a comprehensive literature review of the applications of 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB), with objective comparisons to other relevant fluorinated and non-fluorinated alternatives, supported by available experimental data.
Physicochemical Properties: A Foundation for Unique Applications
Fluorinated alcohols, including HFB, hexafluoroisopropanol (HFIP), and trifluoroethanol (TFE), possess a distinct combination of properties such as high polarity, low nucleophilicity, and a strong propensity to disrupt hydrogen bonding networks. These characteristics make them valuable tools in a variety of scientific disciplines.
| Property | This compound (HFB) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | 1-Butanol |
| CAS Number | 375-01-9 | 920-66-1 | 75-89-8 | 71-36-3 |
| Molecular Formula | C4H3F7O | C3H2F6O | C2H3F3O | C4H10O |
| Molecular Weight | 200.05 g/mol | 168.04 g/mol | 100.04 g/mol | 74.12 g/mol |
| Boiling Point | 96-97 °C[1] | 59 °C | 77-80 °C | 117.7 °C |
| Density | 1.6 g/mL at 25 °C[1] | 1.596 g/mL at 25 °C | 1.383 g/mL at 25 °C | 0.81 g/mL at 20 °C |
| pKa | ~11.4 | 9.3 | 12.4 | ~16 |
| Refractive Index | n20/D 1.3 (lit.)[1] | n20/D 1.275 (lit.) | n20/D 1.291 (lit.) | n20/D 1.399 (lit.) |
Applications in Focus: A Comparative Analysis
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides, particularly those with "difficult sequences" prone to aggregation, presents a significant challenge. Fluorinated alcohols are known to be excellent solvents for disrupting secondary structures and improving solvation of the growing peptide chain.
While direct comparative studies detailing the performance of HFB in SPPS are limited in the readily available literature, its properties suggest it would be a valuable solvent in this context, similar to the well-documented use of HFIP and TFE. These solvents are often used as additives or as the primary solvent to improve coupling efficiency and reduce aggregation. For instance, a solution of hexafluoroisopropanol (HFIP) in dichloromethane (B109758) (DCM) has been shown to improve resin swelling, which is crucial for efficient synthesis.[2]
Experimental Protocol: Synthesis of a Difficult Sequence Peptide using a Fluorinated Alcohol Additive (Adapted from general protocols)
-
Resin Swelling: The resin is swelled in the primary synthesis solvent (e.g., N,N-dimethylformamide, DMF) or a mixture containing the fluorinated alcohol. For example, a solution of DCM and HFIP (4:1) can be used to improve the swelling of Rink Amide resins.[2]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: The protected amino acid is activated using a coupling reagent (e.g., HATU, HOBt) and coupled to the deprotected N-terminus of the peptide chain. In cases of difficult couplings, the fluorinated alcohol can be included in the coupling cocktail.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Below is a logical workflow for the synthesis of a difficult peptide sequence, highlighting the potential intervention points for fluorinated alcohols like HFB.
Biocatalysis and Enzyme Stability
The use of organic cosolvents in enzymatic reactions is often necessary to solubilize hydrophobic substrates. However, these solvents can also denature the enzyme, reducing its activity and stability. Fluorinated alcohols, due to their unique solvent properties, can serve as effective cosolvents while potentially minimizing the denaturing effects seen with other organic solvents.
While specific data on HFB as a cosolvent in enzymatic reactions is not abundant in the searched literature, studies on other fluorinated alcohols provide a basis for comparison. The choice of cosolvent can significantly impact reaction rates and enzyme stability.[3]
Experimental Protocol: Assessing Enzyme Stability in the Presence of a Cosolvent
-
Enzyme Preparation: A stock solution of the enzyme is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Cosolvent Mixtures: A series of buffer solutions containing varying concentrations of the cosolvent (e.g., HFB, DMSO, isopropanol) are prepared.
-
Incubation: The enzyme is incubated in each of the cosolvent mixtures at a specific temperature for a defined period.
-
Activity Assay: At various time points, an aliquot of the enzyme-cosolvent mixture is taken, and the residual enzyme activity is measured using a standard substrate assay.
-
Data Analysis: The enzyme activity is plotted against time for each cosolvent concentration to determine the rate of inactivation and the enzyme's half-life under each condition.
The following diagram illustrates the logical relationship in evaluating the effect of a cosolvent on an enzymatic reaction.
NMR Spectroscopy of Proteins
Fluorinated alcohols are valuable solvents for NMR studies of proteins, particularly for those that are poorly soluble in aqueous solutions or are prone to aggregation. The ability of these solvents to break up protein aggregates and induce secondary structure can facilitate the acquisition of high-resolution NMR spectra.
HFB, with its fluorine atoms, could also serve as a solvent for ¹⁹F NMR studies, providing a sensitive probe of the local environment. While specific studies utilizing HFB as an NMR solvent for protein structure determination were not found in the initial searches, the principles of using fluorinated solvents in this context are well-established.
Experimental Protocol: Preparing a Protein Sample for NMR in a Fluorinated Alcohol
-
Protein Expression and Purification: The protein of interest is expressed (often with ¹⁵N and/or ¹³C isotopic labeling) and purified.
-
Lyophilization: The purified protein is lyophilized to a dry powder.
-
Solubilization: The lyophilized protein is dissolved in the fluorinated alcohol (e.g., HFB, HFIP, or TFE) or a mixture of the fluorinated alcohol and water/buffer. The concentration will depend on the protein's solubility and the requirements of the NMR experiment.
-
Sample Preparation: The protein solution is transferred to an NMR tube. A small amount of a deuterated solvent (e.g., D₂O) may be added for the spectrometer's lock system.
-
NMR Data Acquisition: A series of NMR experiments (e.g., ¹H-¹⁵N HSQC) are performed to assess the protein's folding and obtain structural information.
The decision-making process for using a fluorinated solvent in protein NMR is outlined below.
Conclusion
This compound is a promising fluorinated alcohol with a range of potential applications in peptide synthesis, biocatalysis, and NMR spectroscopy. While direct comparative data is still emerging, its physicochemical properties, when viewed alongside those of well-studied analogues like HFIP and TFE, suggest its utility in addressing common challenges in these fields. For researchers and drug development professionals, HFB represents a valuable addition to the toolkit of specialized solvents, warranting further investigation to fully elucidate its performance characteristics in comparison to other alternatives.
References
Safety Operating Guide
Proper Disposal of 2,2,3,3,4,4,4-Heptafluoro-1-butanol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,2,3,3,4,4,4-heptafluoro-1-butanol is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this fluorinated alcohol, in line with best practices and regulatory considerations. Adherence to these procedures will help minimize risks and ensure compliance.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from sources of ignition.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary recommended methods of disposal are incineration by a licensed facility or transfer to a certified hazardous waste disposal company.
1. Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix heptafluorobutanol waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Selection of Disposal Method:
-
Option A: Chemical Incineration
-
This is the preferred method for the complete destruction of fluorinated organic compounds.[1]
-
The incinerator must be equipped with an afterburner and a scrubber to neutralize hazardous combustion byproducts, such as hydrogen fluoride.[1]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for incineration services.
-
-
Option B: Licensed Disposal Company
-
Engage a certified hazardous waste disposal company that is experienced in handling flammable and fluorinated chemical waste.
-
Provide the company with the SDS and an accurate description of the waste.
-
3. Packaging for Disposal:
-
Use only approved, chemically compatible containers for storing the waste.
-
Ensure containers are in good condition, free from leaks, and securely sealed.
-
Do not overfill containers; leave adequate headspace to allow for vapor expansion.
4. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.
-
Contain the spill using an inert absorbent material, such as sand or vermiculite.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[2][4]
-
Do not allow the spilled chemical to enter drains or waterways.[1]
Quantitative Data for Disposal and Safety
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| Chemical Formula | C4H3F7O | [5] |
| Molecular Weight | 200.05 g/mol | [6] |
| Flash Point | 25 °C (77 °F) - closed cup | [6] |
| Boiling Point | 96-97 °C | [6] |
| Density | 1.6 g/mL at 25 °C | [6] |
| Recommended Incineration Temperature | 980°C to 1200°C (1800°F - 2200°F) for hazardous waste | [3] |
| Incinerator Residence Time | > 2 seconds | [7] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound are cited in the context of laboratory procedures, the disposal process itself should be treated as a hazardous operation. A detailed standard operating procedure (SOP) for waste handling and disposal should be developed and followed within your laboratory. This SOP should incorporate the steps outlined above and be reviewed and approved by your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 2,2,3,3,4,4,4-七氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 2,2,3,3,4,4,4-Heptafluoro-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,2,3,3,4,4,4-Heptafluoro-1-butanol (CAS No. 375-01-9). Given the limited specific toxicological data for this compound, these recommendations are based on its chemical properties as a flammable, fluorinated alcohol and data from structurally similar compounds.
Hazard Identification and Immediate Precautions
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Inhalation of high concentrations of vapors may lead to neurotoxic effects such as narcosis. Due to its properties, it is crucial to handle this chemical with stringent safety measures in a well-ventilated area, preferably within a certified chemical fume hood.
Key Hazards:
-
Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Skin and Eye Irritant: Avoid contact with skin and eyes.[1]
-
Respiratory Irritant: Avoid inhaling dust, fume, gas, mist, vapors, or spray.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves. Butyl or Viton® gloves are recommended for prolonged contact. Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact. | Prevents skin irritation and potential absorption. Given the lack of specific breakthrough data for this compound, recommendations are based on general resistance to alcohols and fluorinated compounds. |
| Body Protection | Flame-retardant lab coat worn over full-length clothing. | Protects against splashes and in the event of a fire. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of respiratory tract irritation from inhaling vapors. |
Glove Selection and Breakthrough Time Considerations:
| Glove Material | General Recommendation for Alcohols | Breakthrough Time (General) |
| Butyl | Excellent | > 8 hours |
| Viton® | Excellent | > 8 hours |
| Neoprene | Good | > 4 hours |
| Nitrile | Fair (for splash protection) | < 1 hour (prolonged contact not recommended) |
Operational Plan: Step-by-Step Handling Procedures
Preparation:
-
Risk Assessment: Before beginning work, perform a thorough risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary PPE, spill containment materials, and waste containers are readily accessible.
-
Fume Hood: Verify that the chemical fume hood is functioning correctly.
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Grounding: When transferring the chemical, ground and bond containers to prevent static discharge, which can be an ignition source.
-
Dispensing: Use only spark-proof tools for opening and closing containers. Dispense the liquid slowly and carefully to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
-
Storage: Store the chemical in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency and Spill Response
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Cleanup:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, and eliminate all ignition sources.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Containers: Use clearly labeled, compatible containers for waste collection.
-
Segregation: Do not mix with incompatible waste streams.
Disposal Procedure:
-
Labeling: Ensure the waste container is accurately labeled with its contents.
-
Licensed Disposal: Arrange for disposal through a licensed hazardous waste disposal company.
-
Prohibition: DO NOT dispose of this chemical down the drain or in general waste.
Visual Workflow for PPE Selection
Caption: Logical workflow for selecting appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
